Product packaging for N,N-Dimethyldecylamine(Cat. No.:CAS No. 1120-24-7)

N,N-Dimethyldecylamine

Cat. No.: B127454
CAS No.: 1120-24-7
M. Wt: 185.35 g/mol
InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N
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Description

N,N-Dimethyldecylamine (DMDA) is a tertiary amine.>N,N-Dimethyldecylamine is a tertiary amine. It can be prepared by reacting N,N-dimethyldodecylamine, t-butyl hydroperoxide, vanadium oxyacetylacetonate and t-butyl alcohol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27N B127454 N,N-Dimethyldecylamine CAS No. 1120-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldecan-1-amine
Source PubChem
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InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1049566
Record name Decyldimethylamine
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Molecular Weight

185.35 g/mol
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Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-
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CAS No.

1120-24-7
Record name Dimethyldecylamine
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Record name N,N-Dimethyl-N-decylamine
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Record name N,N-Dimethyldecylamine
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Record name 1-Decanamine, N,N-dimethyl-
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Record name Decyldimethylamine
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Record name Decyldimethylamine
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Record name N,N-DIMETHYL-N-DECYLAMINE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Dimethyldecylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for use by professionals in research, science, and drug development.

Chemical Properties and Structure

This compound is a tertiary amine with a ten-carbon alkyl chain. It is a clear, colorless liquid and is utilized as a synthetic intermediate in the creation of various compounds, including quaternary ammonium salt derivatives with potential anticancer applications and as a precursor for biocides.[1][2]

Structural Identifiers

The structural identifiers for this compound are as follows:

  • IUPAC Name: N,N-dimethyldecan-1-amine[3]

  • Synonyms: 1-(Dimethylamino)decane, Decyldimethylamine, Dimethyl-n-decylamine[3]

  • SMILES String: CCCCCCCCCCN(C)C

  • InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N

chemical_structure Chemical Structure of this compound N N C1 CH3 C1->N C2 CH3 C2->N C3 CH2 C3->N C4 CH2 C4->C3 C5 CH2 C5->C4 C6 CH2 C6->C5 C7 CH2 C7->C6 C8 CH2 C8->C7 C9 CH2 C9->C8 C10 CH2 C10->C9 C11 CH2 C11->C10 C12 CH3 C12->C11

Chemical Structure of this compound
Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C12H27N[1][3]
Molecular Weight 185.35 g/mol [3]
Appearance Clear, colorless liquid/oil[1][4]
Melting Point -44 °C[1]
Boiling Point 234 °C[1][2]
Density 0.778 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.431[2]
Flash Point 92 °C (197.6 °F) - closed cup

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This compound can be synthesized through the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst.[5] A notable side reaction is the production of dodecyl alcohol and dimethylamine.[5] To suppress this side reaction, dimethylamine can be introduced into the raw materials.[5]

synthesis_workflow Synthesis of this compound Workflow start Start: Raw Materials raw_materials N,N-dimethyldodecylamide Ni/γ-Al2O3 catalyst (Optional) Dimethylamine start->raw_materials hydrogenation Catalytic Hydrogenation raw_materials->hydrogenation side_reaction Side Reaction: Dodecyl alcohol + Dimethylamine hydrogenation->side_reaction product This compound hydrogenation->product

Synthesis of this compound Workflow
Synthesis of this compound N-oxide

A common derivative, this compound N-oxide, can be synthesized from this compound. The following protocol is adapted from a similar synthesis of N,N-dimethyldodecylamine oxide.[6]

Materials:

  • This compound

  • tert-butyl hydroperoxide

  • Vanadium oxyacetylacetonate

  • tert-butyl alcohol

  • Anhydrous diethyl ether

Procedure:

  • A mixture of this compound, tert-butyl hydroperoxide, and a catalytic amount of vanadium oxyacetylacetonate in tert-butyl alcohol is prepared in a round-bottomed flask equipped with a reflux condenser.[6]

  • The reaction mixture is heated to initiate an exothermic reaction.[6]

  • After the initial vigorous reaction subsides, the mixture is heated at reflux for approximately 25 minutes.[6]

  • The mixture is then cooled to room temperature and concentrated using a rotary evaporator.[6]

  • The crude solid residue is triturated with cold, anhydrous diethyl ether and filtered to isolate the crystalline amine oxide.[6]

n_oxide_synthesis This compound N-oxide Synthesis start Start mix Mix this compound, tert-butyl hydroperoxide, catalyst, and tert-butyl alcohol start->mix heat Heat to initiate reaction mix->heat reflux Heat at reflux for 25 min heat->reflux cool Cool to room temperature reflux->cool concentrate Concentrate with rotary evaporator cool->concentrate triturate Triturate with cold diethyl ether concentrate->triturate filter Filter to isolate product triturate->filter product This compound N-oxide filter->product

This compound N-oxide Synthesis

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules with biological or material science applications.

Precursor for Bioactive Compounds

It is a reactant used in the synthesis of emodin quaternary ammonium salt derivatives, which are being investigated as potential anticancer agents.[2] Additionally, it is used to synthesize Benzyldecyldimethylammonium chloride, a known biocide.[2]

logical_relationship Role as a Synthetic Intermediate dmda This compound (Starting Material) synthesis1 Synthesis of Emodin Quaternary Ammonium Salt Derivatives dmda->synthesis1 synthesis2 Synthesis of Benzyldecyldimethylammonium Chloride dmda->synthesis2 application1 Potential Anticancer Agents synthesis1->application1 application2 Biocides synthesis2->application2

Role as a Synthetic Intermediate
Material Science Applications

This compound is also employed in material science for the preparation of a stationary phase (QA C10) used in chromatography, which features a quaternary ammonium group embedded between a propyl and a decyl chain.[2]

Safety and Handling

This compound is considered a hazardous substance.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[3][8] It is also very toxic to aquatic life.[3][7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[8] It is a combustible liquid and should be stored in a well-ventilated place away from heat and open flames.[2][8] For detailed safety information, always refer to the Safety Data Sheet (SDS).[7][8][9][10]

References

An In-depth Technical Guide to the Characterization of N,N-Dimethyldecylamine (CAS 1120-24-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecylamine, a tertiary amine with the CAS number 1120-24-7, is a versatile chemical intermediate with significant applications in the synthesis of surfactants, biocides, phase-transfer catalysts, and pharmaceutical agents. Its long alkyl chain and tertiary amine group impart unique physicochemical properties that are leveraged in a variety of industrial and research settings. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed spectral analysis, synthesis protocols, and key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine odor. It is soluble in organic solvents and has limited solubility in water due to its hydrophobic decyl chain. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1120-24-7
Molecular Formula C₁₂H₂₇N
Molecular Weight 185.35 g/mol
Appearance Colorless to light yellow transparent liquid
Melting Point -44 °C
Boiling Point 234 °C (lit.)
Density 0.778 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.431 (lit.)
Flash Point 92 °C (197.6 °F) - closed cup
Purity ≥90%, 98%

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the different proton environments.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2t2H-CH₂-N(CH₃)₂
~2.1s6H-N(CH₃)₂
~1.2-1.4m16H-(CH₂)₈-
~0.8-0.9t3H-CH₃ (terminal)

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons.

Chemical Shift (ppm)Assignment
~59-CH₂-N(CH₃)₂
~45-N(CH₃)₂
~32-CH₂- (various)
~29-CH₂- (various)
~27-CH₂- (various)
~22-CH₂-
~14-CH₃ (terminal)
Infrared (IR) Spectroscopy

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations, which are typically observed for primary and secondary amines in the 3300-3500 cm⁻¹ region. Key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H stretching (alkyl chain)
2820-2760MediumN-CH₃ stretching
1470-1450MediumC-H bending (methylene and methyl)
1220-1020Medium-StrongC-N stretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 185.

  • Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. For this compound, the base peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

  • Other Fragments: Other fragments may be observed due to the loss of alkyl radicals from the decyl chain.

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reductive amination of decanal with dimethylamine or the alkylation of dimethylamine with a decyl halide. An industrial synthesis method involves the reaction of N,N-dimethyldecylamide with hydrogen in the presence of a catalyst.

Experimental Protocol: Synthesis from N,N-Dimethylcapramide

This method involves the catalytic hydrogenation of N,N-dimethylcapramide.

Materials:

  • N,N-Dimethylcapramide

  • Dimethylamine (DMA)

  • Hydrogen (H₂)

  • CuCr catalyst (e.g., Leuna 1970T)

Procedure:

  • A mixture of N,N-dimethyldecylamide, dimethylamine, and hydrogen with a molar ratio of 1:3:120 is prepared.

  • The mixture is preheated and continuously introduced into a fixed-bed reactor containing 15 g of CuCr catalyst at a rate of 15 g of amide per hour.

  • The reactor is heated to 250 °C and operated at a pressure of 10 bars.

  • At the outlet of the reactor, the product containing the amine is separated from the gas phase by condensation.

  • The liquid product is analyzed by gas chromatography to determine its composition. The reported yield of this compound is 96.3%.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amide N,N-Dimethylcapramide Reactor Fixed-Bed Reactor (250°C, 10 bar) CuCr Catalyst Amide->Reactor DMA Dimethylamine DMA->Reactor H2 Hydrogen H2->Reactor Condensation Condensation Reactor->Condensation Analysis Gas Chromatography Condensation->Analysis Product This compound Analysis->Product Menshutkin_Reaction DMDA This compound (Nucleophile) TransitionState [Transition State]‡ DMDA->TransitionState AlkylHalide Alkyl Halide (e.g., R-X) (Electrophile) AlkylHalide->TransitionState QuatSalt Quaternary Ammonium Salt [R-N(CH₃)₂(C₁₀H₂₁)]⁺X⁻ TransitionState->QuatSalt Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution GC Gas Chromatography (Separation) Dissolution->GC MS Mass Spectrometry (Detection) GC->MS Identification Identification (Library Search) MS->Identification Quantification Quantification (Peak Area) MS->Quantification

An In-depth Technical Guide to the Solubility and Stability of N,N-Dimethyldecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecylamine, a tertiary amine with significant applications in various industrial and pharmaceutical contexts, presents a lipophilic profile with limited aqueous solubility. Its stability is primarily influenced by pH and the presence of oxidizing agents, with oxidation of the tertiary amine to its corresponding N-oxide being a principal degradation pathway. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by data on analogous compounds and detailed experimental protocols for empirical determination. Understanding these properties is critical for its effective formulation, handling, and application in research and drug development.

Solubility Profile

This compound is characterized by a long decyl chain, which imparts significant hydrophobic character to the molecule, and a polar tertiary amine head group. This amphiphilic nature dictates its solubility in various solvents.

Aqueous Solubility

At acidic pH, the tertiary amine group will be protonated, forming a cationic ammonium salt. This salt formation is expected to increase aqueous solubility, a common characteristic of amines[6].

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents. Its nonpolar alkyl chain favors solubility in nonpolar solvents, while the polar amine group contributes to solubility in more polar organic solvents. Qualitative data suggests it is slightly soluble in chloroform and ethyl acetate[7].

Table 1: Predicted and Analog-Based Solubility of this compound

Solvent ClassificationSolventPredicted SolubilityRationale / Analog Data
Polar Protic WaterVery LowThe hydrophobic decyl chain limits aqueous solubility. N,N-Dimethyldodecylamine is reported as "negligible" or "insoluble" in water[2][3].
MethanolSolubleExpected to be soluble due to interactions with the polar amine headgroup. N,N-Dimethyldodecylamine is soluble in methanol[2].
EthanolSolubleSimilar to methanol, ethanol can interact with the amine group.
Polar Aprotic AcetoneSolubleExpected to be soluble. Dimethylamine is soluble in acetone[8][9].
AcetonitrileSolubleThe polarity of the solvent can interact with the amine group.
ChloroformSlightly SolubleReported as slightly soluble[7].
Nonpolar HexaneSolubleThe long alkyl chain promotes solubility in nonpolar solvents[10].
TolueneSolubleAromatic solvent capable of interacting with the alkyl chain.

Note: The predicted solubility is based on general chemical principles and data from analogous compounds. Experimental verification is recommended.

Stability Profile

The stability of this compound is a critical consideration for its storage and application. As a tertiary amine, its primary degradation pathways involve oxidation and reactions with strong acids.

pH Stability

Tertiary amines are generally stable to hydrolysis across a wide pH range under ambient conditions. However, they are basic and will react with acids to form salts[11]. In strongly acidic conditions and at elevated temperatures, degradation may occur, although specific kinetic data for this compound is not available. The basicity of tertiary amines is influenced by the inductive effect of the alkyl groups and solvation effects in aqueous solutions[12][13].

Oxidative Stability

The most significant degradation pathway for tertiary amines is oxidation, which typically results in the formation of the corresponding N-oxide[14][15][16]. This reaction can be initiated by various oxidizing agents, with hydrogen peroxide being a common laboratory and industrial oxidant for this transformation[14][17]. The reaction involves the nucleophilic attack of the nitrogen atom on the oxidizing agent[14].

It has been reported that N,N-dimethyldodecylamine, a close structural analog, did not react with oxygen when catalyzed by benzoyl peroxide, suggesting a degree of stability under these specific oxidative conditions[4].

Thermal Stability

Aliphatic amines are generally considered to be thermally stable, with degradation accelerating at temperatures above 350°F (approximately 177°C)[5]. Thermal degradation of tertiary amines can lead to a variety of decomposition products[18][19]. For long-chain amine oxides, thermal decomposition can result in deoxygenation back to the tertiary amine and the formation of alkenes.

Photostability

While specific photostability data for this compound is not available, many organic molecules are susceptible to degradation upon exposure to UV or visible light. Photolytic degradation can proceed through various mechanisms, and it is advisable to store this compound protected from light.

Table 2: Summary of this compound Stability

ConditionStabilityPotential Degradation ProductsNotes
Acidic pH Generally StableAmmonium Salt FormationDegradation may occur under harsh acidic conditions and elevated temperatures.
Neutral pH Stable-
Basic pH Stable-
**Oxidation (e.g., with H₂O₂) **SusceptibleThis compound N-oxideA primary degradation pathway for tertiary amines[14].
Thermal Stable at moderate temperaturesVarious decomposition productsDegradation accelerates at high temperatures (e.g., >177°C)[5].
Photochemical Potentially UnstableVarious photolytic productsStorage protected from light is recommended as a general precaution.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane) of high purity

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid/liquid should be visually present.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle.

  • Centrifuge the vials to further separate the undissolved portion.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid/undissolved liquid is transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility in the desired units (e.g., mg/mL or g/100g ).

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Equilibrate with shaking (e.g., 24-48h at 25°C) B->C D Settle and Centrifuge C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Analyze by HPLC or GC F->G H Calculate Solubility G->H

Workflow for Solubility Determination
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[3][16][19][20][21].

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a PDA or MS detector

General Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and protected from light for a defined period.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 70°C) in the dark.

  • Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.

G cluster_stress Stress Conditions Start This compound Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal (e.g., 70°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Workflow
Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 or equivalent with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection for identification.

  • Injection Volume: 10 µL.

Signaling Pathways and Logical Relationships

Given that this compound is a synthetic tertiary amine primarily used as a chemical intermediate and surfactant, it is not typically involved in biological signaling pathways in the classical sense. The most relevant logical relationship to visualize is the primary degradation pathway.

G Parent This compound (Tertiary Amine) Degradant This compound N-oxide Parent->Degradant Oxidation (e.g., H₂O₂)

Primary Oxidative Degradation Pathway

Conclusion

This compound is a hydrophobic tertiary amine with limited aqueous solubility but good solubility in many organic solvents. Its stability is robust under neutral and basic conditions at ambient temperatures, but it is susceptible to salt formation in acidic media and oxidation to its N-oxide in the presence of oxidizing agents. Thermal and photolytic degradation are also potential concerns under stressed conditions. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and stability profiles, which are essential for its effective application in research and development.

References

An In-depth Technical Guide to N,N-Dimethyldecylamine and N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N-Dimethyldecylamine and N,N-Dimethyldodecylamine are tertiary amines characterized by a dimethylamino head group and a ten- or twelve-carbon alkyl tail, respectively. This structural difference imparts distinct physicochemical properties that influence their application in chemical synthesis, drug development, and material science. This technical guide provides a comparative analysis of these two molecules, detailing their physical and chemical properties, synthesis protocols, and key applications. Quantitative data are presented in structured tables for direct comparison, and experimental workflows are visualized to aid in comprehension and implementation.

Introduction

Tertiary amines are a pivotal class of organic compounds utilized across various scientific disciplines.[1] Among them, N,N-dimethylalkylamines, such as this compound (DMDA) and N,N-Dimethyldodecylamine (DMDDA), serve as crucial intermediates and functional molecules. DMDA and DMDDA are distinguished by their alkyl chain length—a decyl (C10) group for DMDA and a dodecyl (C12) group for DMDDA. This seemingly minor variation in hydrocarbon length leads to significant differences in properties like boiling point, density, and surfactant efficacy, which in turn dictate their suitability for specific applications.

In the pharmaceutical and drug development sectors, these amines are precursors for synthesizing quaternary ammonium compounds, which exhibit antimicrobial properties, and for creating amine oxides and betaine surfactants used in formulations.[2][3] this compound, for instance, is a reactant in the synthesis of Benzyldecyldimethylammonium chloride, a biocide, and has been used to prepare potential anticancer agents.[4][5] N,N-Dimethyldodecylamine is also a key intermediate for surfactants and finds use as a capping agent in the synthesis of nanoparticles.[2] Understanding the nuanced differences between these two molecules is essential for researchers aiming to optimize synthetic routes and formulate novel therapeutic agents or delivery systems.

Comparative Physicochemical Properties

The primary structural difference between this compound and N,N-Dimethyldodecylamine is the presence of two additional methylene units in the alkyl chain of DMDDA. This results in a higher molecular weight and increased hydrophobicity, which directly impacts their physical properties. As tertiary amines, neither molecule can act as a hydrogen bond donor, leading to lower boiling points compared to primary or secondary amines of similar molecular weight.[6][7][8] However, the van der Waals forces are stronger in the longer-chained DMDDA, resulting in a higher boiling point and melting point compared to DMDA.

The following tables summarize the key quantitative data for each compound.

Table 1: General and Physical Properties

PropertyThis compoundN,N-Dimethyldodecylamine
CAS Number 1120-24-7[5][9][10]112-18-5[2][11][12]
Molecular Formula C₁₂H₂₇N[9][10]C₁₄H₃₁N[11]
Molecular Weight 185.35 g/mol [9][10]213.40 g/mol [11][12]
Appearance Liquid[10][13]Clear yellow liquid[11]
Odor Ammonia/Fish-like[1]Fish-like[11]
Melting Point -44 °C[4][13]-20 °C[2][12]
Boiling Point 234 °C (lit.)[5][9]80-82 °C at 0.1 mmHg (lit.)[2][12] / 265.2 °C at 760 mmHg
Density 0.778 g/mL at 25 °C (lit.)[4][5][9]0.787 g/mL at 20 °C (lit.)[2][12]
Refractive Index n20/D 1.431 (lit.)[4][5][9]n20/D 1.4375 (lit.)[2][12]
Flash Point 197 °F / 91.7 °C[9][13]235.4 °F / 113 °C (closed cup)[12]
Solubility Low solubility in water[1][6]Insoluble in water[11]

Table 2: Toxicological and Safety Data

ParameterThis compoundN,N-Dimethyldodecylamine
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)[10]H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects)[12]
Acute Oral LD50 (Rat) No specific data found1,450 mg/kg[14]
Skin Corrosion/Irritation Causes severe skin burns[10]Corrosive (Rabbit)[14]
Serious Eye Damage Causes serious eye damage[10]Eye irritation (Rabbit)[14]

Experimental Protocols: Synthesis and Characterization

General Synthesis of N,N-Dimethylalkylamines

A common method for synthesizing this compound and N,N-Dimethyldodecylamine is through the catalytic hydrogenation of the corresponding N,N-dimethyldecylamide or N,N-dimethyldodecylamide.[15] Another route involves the reaction of the corresponding long-chain alcohol with dimethylamine in the presence of a catalyst.[16]

Protocol: Catalytic Hydrogenation of N,N-Dimethyldecylamide

This protocol is a generalized procedure based on established methods.[15][17]

Materials:

  • N,N-Dimethyldecylamide (Substrate)

  • Dimethylamine (DMA)

  • Hydrogen (H₂) gas

  • CuCr or Ni/γ-Al₂O₃ catalyst[15][17]

  • High-pressure reactor (autoclave) with temperature and pressure controls

  • Solvent (e.g., t-butyl alcohol, if necessary)

  • Condensation and separation apparatus

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Catalyst Preparation: Activate the catalyst as per the manufacturer's instructions. For a NiO/γ-Al₂O₃ catalyst, this typically involves reduction in a hydrogen stream at elevated temperatures.[15]

  • Reactor Charging: In a fixed-bed or slurry reactor, add the catalyst (e.g., 15 g of CuCr catalyst).[17]

  • Reactant Introduction: Prepare a molar mixture of the N,N-dimethyldecylamide, dimethylamine, and hydrogen. A typical molar ratio might be 1:3:120 (amide:auxiliary amine:H₂).[17]

  • Reaction Conditions:

    • Preheat the reactant mixture.

    • Introduce the mixture continuously over the catalyst bed.

    • Set the reactor temperature to approximately 250 °C.[17]

    • Pressurize the reactor to 10 bar (approximately 7500 Torr).[17]

  • Product Collection: At the reactor outlet, cool the product stream to condense the liquid product (this compound) and separate it from the unreacted gases.

  • Analysis and Purification:

    • Analyze the liquid product using gas chromatography to determine the conversion and selectivity.[17]

    • If significant side products like N-methyldecylamine are formed, a subsequent methylation step can be performed to improve the yield of the desired tertiary amine.[17]

    • Purify the final product via fractional distillation under reduced pressure.

Note: This protocol can be adapted for N,N-Dimethyldodecylamine by starting with N,N-dimethyldodecylamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_process Processing Amide N,N-Dimethyldecylamide Reactor High-Pressure Reactor (250°C, 10 bar) Amide->Reactor Catalyst Catalyst (e.g., CuCr) Catalyst->Reactor DMA Dimethylamine (DMA) DMA->Reactor H2 Hydrogen (H₂) H2->Reactor Condenser Condenser Reactor->Condenser Product Stream Separator Gas-Liquid Separator Condenser->Separator Purification Fractional Distillation Separator->Purification Crude Liquid FinalProduct This compound Purification->FinalProduct

General synthesis workflow for this compound.

Applications in Research and Drug Development

Both DMDA and DMDDA are valuable as intermediates in the synthesis of more complex molecules. Their tertiary amine group provides a site for quaternization, leading to the formation of cationic surfactants, or for oxidation to produce amine oxides, which are non-ionic or amphoteric surfactants.

Key Application Areas:

  • Surfactant Synthesis: They are precursors to quaternary ammonium compounds ("quats"), amine oxides, and betaines.[2] N,N-Dimethyldodecylamine N-oxide (LDAO), derived from DMDDA, is a widely used non-ionic surfactant for solubilizing membrane proteins in biochemical research.[18] Similarly, this compound N-oxide is used for its surfactant properties in detergents and personal care products.[19]

  • Pharmaceutical Intermediates: DMDA is used to synthesize emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[4][5] The broader class of dimethylamine-containing compounds includes numerous FDA-approved drugs with diverse activities, highlighting the importance of the dimethylamine pharmacophore.[20][21]

  • Biocides and Disinfectants: Quaternary ammonium compounds derived from these amines, such as Benzyldecyldimethylammonium chloride from DMDA, are effective biocides against bacteria and fungi.[4]

  • Material Science and Nanotechnology: DMDDA has been used as a capping agent in the synthesis of bimetallic nanoparticles.[2] DMDA is employed in the preparation of specialized stationary phases for chromatography and in the pore expansion of organosilica spheres for applications in catalysis and drug delivery.[4]

G cluster_derivatives Synthetic Derivatives cluster_applications Applications DMDA This compound (DMDA) Quats Quaternary Ammonium Compounds (Quats) DMDA->Quats Quaternization AmineOxides Amine Oxides DMDA->AmineOxides Oxidation Pharma Pharmaceutical Intermediates DMDA->Pharma DMDDA N,N-Dimethyldodecylamine (DMDDA) DMDDA->Quats Quaternization DMDDA->AmineOxides Oxidation Materials Material Science DMDDA->Materials Biocides Biocides & Disinfectants Quats->Biocides Surfactants Surfactants & Detergents Quats->Surfactants AmineOxides->Surfactants

Role as intermediates leading to key applications.

Conclusion

This compound and N,N-Dimethyldodecylamine are closely related tertiary amines whose properties and applications are primarily dictated by their respective C10 and C12 alkyl chains. The longer chain of DMDDA increases its hydrophobicity, boiling point, and melting point relative to DMDA. Both compounds are critical intermediates for producing a wide range of valuable chemicals, including surfactants, biocides, and pharmaceutical precursors. For researchers and drug development professionals, the choice between DMDA and DMDDA will depend on the desired lipophilicity, surfactant properties, and reactivity of the target molecule. This guide provides the foundational data and procedural outlines to inform that selection and facilitate further research and development.

References

An In-depth Technical Guide on the Core Reactivity of Tertiary Amines with a Focus on N,N-Dimethyldodecylamine (DMDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental reactivity of tertiary amines, with a specific emphasis on N,N-Dimethyldodecylamine (DMDA), a crucial component in modern drug delivery systems.

Introduction to Tertiary Amines and DMDA

Tertiary amines are organic compounds derived from ammonia where all three hydrogen atoms are replaced by organic substituents. These molecules, characterized by the general formula R₃N, possess a lone pair of electrons on the nitrogen atom, which governs their chemical behavior. This lone pair makes them both basic and nucleophilic.[1]

N,N-Dimethyldodecylamine (DMDA), also known as lauryldimethylamine, is a tertiary amine with a 12-carbon alkyl chain (dodecyl group) and two methyl groups attached to the nitrogen atom.[2] Its amphiphilic nature, combining a long, lipophilic alkyl tail with a polar amine headgroup, makes it a valuable surfactant and a key intermediate in the synthesis of quaternary ammonium compounds used in cosmetics and cleaning agents.[3] More significantly, DMDA is a prototypical ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA).[4][5]

Core Reactivity of Tertiary Amines

The reactivity of tertiary amines is dominated by the lone pair of electrons on the nitrogen atom. The primary reactions include acting as bases, nucleophiles in substitution reactions, and undergoing oxidation.

Tertiary amines are weak bases that react with acids to form trialkylammonium salts.[6] The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base. For DMDA, the predicted pKa is approximately 9.78.[3][7] This value is critical for its function in drug delivery, as it allows the amine to be protonated in the acidic environment of an endosome, facilitating the release of the therapeutic payload.[8]

In the gas phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia, due to the electron-donating inductive effect of the alkyl groups which stabilizes the positive charge on the ammonium ion.[9][10] However, in aqueous solution, solvation effects, particularly hydrogen bonding, become significant.[11] Since tertiary ammonium cations (R₃NH⁺) have only one proton to participate in hydrogen bonding with water, their stability is reduced compared to secondary ammonium ions (R₂NH₂⁺), which can form more hydrogen bonds. This can sometimes lead to secondary amines being stronger bases than tertiary amines in solution.[9]

The lone pair of electrons also allows tertiary amines to act as nucleophiles, attacking electron-deficient centers.[1] A hallmark reaction is the Menshutkin reaction , where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt.[12][13] This process is a type of nucleophilic substitution (Sₙ2) reaction.[13]

General Reaction: R₃N + R'-X → [R₃NR']⁺X⁻

This reaction is fundamental to the synthesis of a wide range of quaternary ammonium compounds, which are used as surfactants, disinfectants, and phase-transfer catalysts.[12][14] The reaction rate is influenced by the solvent, the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides), and steric hindrance around the nitrogen atom.[13]

Tertiary amines can be readily oxidized to form tertiary amine N-oxides (R₃N⁺-O⁻).[6][15] This oxidation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA).[16] The reaction involves the addition of an oxygen atom to the nitrogen.[6] Amine N-oxides are highly polar molecules with a variety of applications, including as surfactants and oxidants in organic synthesis.[16][17]

General Reaction: R₃N + [O] → R₃N⁺-O⁻

DMDA in Drug Development: The Role of an Ionizable Lipid

The application of tertiary amines like DMDA in drug development has expanded significantly with the advent of mRNA-based therapies.[4][] DMDA is a key component of lipid nanoparticles (LNPs), which are the leading non-viral vectors for delivering mRNA into cells.[5][19]

LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid (e.g., DMDA): Crucial for encapsulating the negatively charged mRNA and for endosomal escape.

  • Helper Lipid (e.g., DSPC): Provides structural integrity.[20]

  • Cholesterol: Enhances particle stability.[4][20]

  • PEGylated Lipid: Prevents aggregation and provides a hydrophilic shell.[20]

The pKa of the ionizable lipid is the most critical parameter for effective delivery. At a formulated pH (typically acidic), the tertiary amine is protonated, allowing it to electrostatically bind and encapsulate the mRNA. In the bloodstream (pH ~7.4), the LNP is nearly neutral, reducing toxicity and non-specific interactions. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops to ~5-6. This acidic environment protonates the tertiary amine of the DMDA, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. This process is often referred to as the "proton sponge" effect.

Quantitative Data

Table 1: Physicochemical Properties of N,N-Dimethyldodecylamine (DMDA)

PropertyValueReference(s)
CAS Number 112-18-5[3][7]
Molecular Formula C₁₄H₃₁N[3][7]
Molecular Weight 213.4 g/mol [2][3]
Appearance Clear liquid[2][3]
Boiling Point 80-82 °C @ 0.1 mmHg[3]
Melting Point -20 °C[3]
Density 0.787 g/mL at 20 °C[3]
pKa (Predicted) 9.78 ± 0.28[3][7]
Solubility Negligible in water[3][21]

Table 2: Comparative pKa Values of Selected Amines

AmineStructurepKa of Conjugate Acid
AmmoniaNH₃9.25
Triethylamine(CH₃CH₂)₃N10.75
Diethylamine(CH₃CH₂)₂NH10.93
EthylamineCH₃CH₂NH₂10.63
N,N-Dimethyldodecylamine CH₃(CH₂)₁₁N(CH₃)₂ ~9.78 (Predicted) [3][7]
AnilineC₆H₅NH₂4.63

Note: pKa values can vary slightly depending on the measurement conditions (temperature, solvent).

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa of an amine by monitoring the pH of a solution as a titrant (a strong acid) is added.[22][23]

Methodology:

  • Sample Preparation: Prepare a solution of the amine (e.g., DMDA) of known concentration (e.g., 0.05 M) in deionized water.[24] Due to the low water solubility of DMDA, a co-solvent like ethanol may be required.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[25] Place the pH electrode in the amine solution, which is continuously stirred.

  • Data Acquisition: Add a strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.[24] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of maximum slope. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[22]

Protocol 2: Synthesis of a Quaternary Ammonium Salt (Menshutkin Reaction)

This protocol describes the quaternization of DMDA with an alkyl halide.[14][26]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-Dimethyldodecylamine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: Add the alkylating agent, for example, methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) (1.1 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature depends on the solvent) and stir for several hours (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 3: Synthesis of N,N-Dimethyldodecylamine N-Oxide

This protocol describes the oxidation of DMDA to its corresponding N-oxide using hydrogen peroxide.[15][27]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-Dimethyldodecylamine (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of hydrogen peroxide (H₂O₂, 30% w/w, 1.2 equivalents) dropwise to the stirred amine solution. The temperature should be maintained below 20°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction can be catalyzed by adding a small amount of a catalyst like methyltrioxorhenium (MTO).[17]

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), any excess hydrogen peroxide can be destroyed by adding a small amount of a reducing agent like sodium sulfite or manganese dioxide (MnO₂).[17] The solvent is then removed under reduced pressure to yield the crude N-oxide product, which can be used as is or purified further if necessary.

Visualizations

Basic_Reactivity_of_Tertiary_Amines tertiary_amine Tertiary Amine (R₃N) ammonium_salt Trialkylammonium Salt [R₃NH]⁺ tertiary_amine->ammonium_salt Basicity (Protonation) quaternary_salt Quaternary Ammonium Salt [R₃NR']⁺X⁻ tertiary_amine->quaternary_salt Nucleophilicity (Quaternization) amine_oxide Amine N-Oxide [R₃N⁺-O⁻] tertiary_amine->amine_oxide Oxidation proton Proton (H⁺) alkyl_halide Alkyl Halide (R'-X) oxidant Oxidant ([O]) e.g., H₂O₂

Caption: Core reactivity pathways of tertiary amines.

LNP_Delivery_Mechanism cluster_blood Bloodstream (pH ≈ 7.4) cluster_cell Cell cluster_endosome Endosome (pH ≈ 5-6) lnp_neutral LNP with DMDA (Neutral Surface) lnp_protonated DMDA becomes protonated (DMDA-H⁺) lnp_neutral->lnp_protonated Endocytosis endosome_disruption Endosome Disruption lnp_protonated->endosome_disruption Membrane Interaction cytoplasm mRNA Release into Cytoplasm endosome_disruption->cytoplasm Payload Escape

Caption: Role of DMDA in mRNA delivery via endosomal escape.

pKa_Workflow start Start: Prepare Amine Solution setup Calibrate pH Meter & Assemble Titration Apparatus start->setup titrate Add Titrant (e.g., HCl) in Increments setup->titrate record Record pH vs. Volume of Titrant titrate->record record->titrate Repeat until past equivalence point plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Equivalence Point & Half-Equivalence Point plot->analyze result Result: pKa = pH at Half-Equivalence Point analyze->result

Caption: Experimental workflow for pKa determination.

References

N,N-Dimethyldecylamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of N,N-Dimethyldecylamine (CAS No: 1120-24-7). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Hazard Identification and Classification

This compound is a versatile tertiary amine used as a chemical intermediate in the synthesis of biocides, quaternary ammonium compounds, and other derivatives.[1][2] However, it is classified as a hazardous substance and requires careful handling.[3] The primary hazards associated with this chemical are summarized below.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[4]

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H318: Causes serious eye damage.[5]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

  • H400: Very toxic to aquatic life.[4][5]

  • H227: Combustible liquid.[6][7]

  • H290: May be corrosive to metals.[4]

The following diagram illustrates the interconnected nature of the primary hazards associated with this compound.

Hazard_Relationship cluster_main Primary Hazards of this compound A Corrosive (H290, H314) C Irritant (H315, H335) A->C related to D Serious Eye Damage (H318) A->D causes B Acutely Toxic (H302, H312, H332) B->A can be a result of corrosive action E Aquatic Toxicity (H400) F Flammable (H227)

Figure 1: Interrelationship of this compound Hazards.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is provided below. This information is critical for designing appropriate storage, handling, and emergency response procedures.

PropertyValueReference(s)
Physical Properties
Molecular FormulaC₁₂H₂₇N[4]
Molecular Weight185.35 g/mol [5]
AppearanceClear, colorless to slight green-yellow liquid[3]
Boiling Point234 °C (lit.)[2][8]
Density0.778 g/mL at 25 °C (lit.)[1][2]
Refractive Indexn20/D 1.431 (lit.)[1][2]
Safety & Reactivity
Flash Point92 °C (197.6 °F) - closed cup[8][9]
StabilityStable under recommended storage conditions.[2][3]
Incompatible MaterialsStrong oxidizing agents, strong acids.[2][3][10]
Toxicological Data
LD50 Oral (Rat)1100 mg/kg[6]
LD50 Dermal (Rabbit)3000 mg/kg[6]

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when working with this compound.

3.1 Handling

  • Avoid all personal contact, including inhalation of vapors or mists.[3][4]

  • Use only in a well-ventilated area or under a chemical fume hood.[4][10]

  • Wear appropriate personal protective equipment (PPE) at all times.[4][6][10]

  • Keep away from heat, sparks, and open flames.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands and any exposed skin thoroughly after handling.[4][10]

  • Ensure containers are kept securely sealed when not in use.[3][4]

3.2 Storage

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[4][6]

  • Store locked up.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3][10]

  • Protect containers from physical damage.[4]

3.3 Disposal

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an authorized hazardous waste collection point.[4]

  • This material is very toxic to aquatic life, so release to the environment must be avoided.[3][11] Do not allow the product to enter drains.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure risk.

  • Engineering Controls : Use local exhaust ventilation to control airborne vapors and mists.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

  • Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[3][6] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[6][10]

  • Skin Protection : Wear chemical-resistant gloves (e.g., PVC), a PVC apron, and protective clothing to prevent skin contact.[3] When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[3]

  • Respiratory Protection : If ventilation is inadequate or if there is a risk of overexposure, use a NIOSH/MSHA-approved respirator with cartridges suitable for organic vapors and amines (e.g., type ABEK filter).[4][9][12] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[4]

First Aid and Emergency Response

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the general procedure for responding to an exposure event.

Exposure_Response_Workflow cluster_assessment Initial Assessment & Action cluster_routes Specific First Aid Measures cluster_medical Medical Attention start Exposure Occurs move_victim Remove person to fresh air. Remove all contaminated clothing. start->move_victim assess_route Identify Exposure Route move_victim->assess_route skin SKIN CONTACT: Immediately flush with large amounts of water for at least 15-30 minutes, using a safety shower. Wash with soap and water. assess_route->skin Skin eye EYE CONTACT: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. assess_route->eye Eyes inhalation INHALATION: Keep victim warm and rested. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration. assess_route->inhalation Inhalation ingestion INGESTION: Rinse mouth with water. DO NOT induce vomiting. Give water to drink (two glasses at most). assess_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention Call a Poison Center or Doctor skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical sds Provide Safety Data Sheet (SDS) to medical personnel. seek_medical->sds

Figure 2: Workflow for this compound Exposure Response.

Key First Aid Instructions:

  • Eye Contact : Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][4] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Immediately flush the body with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing. Continue flushing with water and wash the affected area with soap and water.[4] Call a physician immediately.

  • Inhalation : Remove the affected person from the contaminated area to fresh air.[4] Keep the person calm and rested. If breathing is difficult, oxygen may be administered by a qualified person.[4] If breathing has stopped, provide artificial respiration.[4][6]

  • Ingestion : If swallowed, rinse the mouth but do NOT induce vomiting due to the risk of perforation.[6] Urgent hospital treatment is likely needed.[3]

Note to Physician : Treat any skin burns as thermal burns. For inhalation, be aware that corrosive substances may cause delayed lung edema, requiring medical observation for at least 24 hours post-exposure.[4]

Experimental Protocols: In Vitro Skin Corrosion Assessment

Due to the severe skin corrosivity of this compound, in vivo testing should be avoided. An in vitro method, such as the Reconstructed Human Epidermis (RhE) test (OECD Test Guideline 431), is the standard approach for assessing skin corrosion potential.[13][14]

Objective: To determine the skin corrosion potential of a test chemical by assessing its effect on the cell viability of a reconstructed human epidermis model.

Methodology Summary:

  • Model Preparation : Reconstituted human epidermis tissue models (e.g., EpiDerm™) are equilibrated in a cell culture incubator (37°C, 5% CO₂) for at least 60 minutes.[13]

  • Test Substance Application :

    • The test substance (approximately 50 µL for liquids) is applied directly to the apical surface of the tissue models.[13] Triplicate tissues are typically used for each exposure time point.[13]

    • A negative control (e.g., ultrapure water) and a positive control (e.g., 8N Potassium Hydroxide) are run concurrently.[13][14]

  • Exposure : The dosed tissues are incubated for two distinct time points: 3 minutes and 1 hour.[13][14]

  • Rinsing : After the exposure period, the test substance is carefully removed from the tissue surface by thorough washing with a buffered saline solution.[13]

  • Viability Assessment (MTT Assay) :

    • The viability of the skin models is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.[13]

    • Tissues are incubated with MTT solution for approximately 3 hours.[13]

    • The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).

  • Data Analysis :

    • The absorbance of the extracted formazan is measured using a spectrophotometer.

    • The percentage viability of the test tissues is calculated relative to the negative control tissues.

    • Classification Criteria (per OECD TG 431) :

      • If the mean tissue viability after a 3-minute exposure is less than 50%, the substance is classified as Corrosive .[14]

      • If the viability after 3 minutes is ≥ 50%, but the viability after a 1-hour exposure is less than 15%, the substance is classified as Corrosive .[14]

      • If the viability is ≥ 50% after 3 minutes and ≥ 15% after 1 hour, the substance is considered Non-Corrosive .[14]

This in vitro method provides a reliable, ethically sound alternative to animal testing for determining skin corrosion hazards.[13]

References

Methodological & Application

Application Notes: N,N-Dimethyldecylamine as a Capping Agent for Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanoparticle-mediated drug delivery systems (NDDS) represent a significant advancement in medicine, offering enhanced therapeutic efficacy and reduced side effects through targeted delivery and controlled release of therapeutic agents. The physicochemical properties of nanoparticles, such as size, stability, and surface chemistry, are critical determinants of their in vivo behavior.[1][2] Capping agents are crucial molecules in nanoparticle synthesis that adsorb to the nanoparticle surface to prevent aggregation, control particle growth, and provide a scaffold for further functionalization.[3][4]

N,N-Dimethyldecylamine is a tertiary alkylamine that serves as an effective capping agent, particularly for the synthesis of nanoparticles in organic solvents. Its two methyl groups and one decyl chain provide steric hindrance, creating a protective layer that stabilizes nanoparticles and prevents agglomeration.[5] While much of the published research focuses on the closely related N,N-Dimethyldodecylamine (with a C12 chain), the principles and protocols are directly applicable to this compound due to their structural and chemical similarity. This document outlines key applications and detailed protocols for researchers utilizing this compound as a capping agent in nanoparticle formulation.

Key Applications

  • Stabilization in Organic Media : this compound excels at stabilizing metallic and bimetallic nanoparticles in non-aqueous solvents like toluene.[6][7] This is critical for applications requiring nanoparticle dispersion in organic phases or for subsequent phase-transfer processes. The hydrophobic alkyl chain ensures high colloidal stability, preventing the agglomeration that often plagues nanoparticle synthesis.[6]

  • Morphological Control : The choice of capping agent can significantly influence the final size and shape of the nanoparticles. This compound has been shown to control the morphology of evolved particles during synthesis, ensuring the formation of discrete, well-defined structures such as core-shell nanoparticles.[6][7]

  • Versatility in Nanoparticle Synthesis : While demonstrated effectively with Au-core/Pd-shell bimetallic nanoparticles, the principles of stabilization via tertiary amines can be extended to other systems.[6] Similar long-chain alkylamines are widely used in the synthesis of various nanomaterials, including quantum dots, magnetic nanoparticles, and other metallic nanoparticles, suggesting the broad applicability of this compound.[8][9][10]

  • Foundation for Drug Delivery Systems : For nanoparticles intended for biomedical use, a stable and well-defined capping layer is the first step. Although nanoparticles capped with this compound are synthesized in organic solvents, they can be made water-dispersible through subsequent surface modification or ligand exchange, making them suitable for biological applications. However, comprehensive cytotoxicity assessments are mandatory for any new formulation intended for drug delivery.[2][11]

Quantitative Data Summary

The precise characterization of nanoparticles is essential for reproducibility and understanding their behavior.[1] Different analytical techniques measure different physical properties, which can result in varied size measurements. The following table presents representative data from the analysis of dodecylamine-capped palladium nanoparticles, which serves as a valuable analogue for systems capped with this compound, illustrating the typical differences observed between common characterization methods.

Characterization TechniqueParameter MeasuredMean Particle Size (nm)Notes
Transmission Electron Microscopy (TEM) Core Diameter (Number-weighted)2.0 ± 0.2Provides direct visualization of the metallic core; size is determined from an average of individual particle measurements.[12][13]
Small-Angle X-ray Scattering (SAXS) Core Diameter (Volume-weighted)2.4 ± 0.2Offers statistically robust data from a large ensemble of particles in solution, providing information on size and shape.[1][12]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Intensity-weighted)5.4 ± 0.8Measures the effective size of the particle in solution, which includes the capping agent and a layer of solvent.[1][13] It is sensitive to larger particles and aggregates.
X-ray Diffraction (XRD) Crystallite Size~2.0Calculated using the Scherrer equation from the broadening of diffraction peaks; indicates the size of the crystalline domains within the nanoparticle.[1][13]

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyldodecylamine-Capped Au-core/Pd-shell Nanoparticles

This protocol is adapted from a method for synthesizing bimetallic core-shell nanoparticles in an organic solvent using N,N-Dimethyldodecylamine (a close analogue of this compound) as a capping agent.[6][7]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • Potassium tetrachloropalladate (K₂PdCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • This compound (or N,N-Dimethyldodecylamine)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Deionized water

Equipment:

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Nitrogen/Argon gas line

  • Standard laboratory glassware

Procedure:

  • Preparation of Gold Precursor Solution: Prepare an aqueous solution of HAuCl₄.

  • Phase Transfer of Gold: Mix the HAuCl₄ solution with a solution of TOAB in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic (toluene) phase turns orange, indicating the transfer of AuCl₄⁻ ions into the toluene. Separate the organic phase using a separatory funnel.

  • Gold Core Synthesis: To the toluene solution containing the gold precursor, add this compound as the capping agent. While stirring, add a freshly prepared aqueous solution of NaBH₄ to reduce the gold ions. The solution color will change to ruby red, indicating the formation of gold nanoparticles.

  • Preparation of Palladium Precursor: In a separate flask, perform a similar phase transfer of K₂PdCl₄ into a toluene solution containing TOAB.

  • Shell Formation: Add the palladium-containing toluene solution to the previously synthesized gold nanoparticle solution. The palladium ions will be reduced onto the surface of the gold cores, forming a shell.

  • Purification: Wash the resulting nanoparticle solution with deionized water multiple times to remove excess reactants. The final this compound-capped Au-core/Pd-shell nanoparticles are retained in the toluene phase.

precursors Aqueous Precursors (HAuCl₄, K₂PdCl₄) phase_transfer Phase Transfer (TOAB in Toluene) precursors->phase_transfer au_org Au³⁺ in Toluene phase_transfer->au_org pd_org Pd²⁺ in Toluene phase_transfer->pd_org capping Add Capping Agent (this compound) au_org->capping add_pd Add Pd²⁺ Solution pd_org->add_pd reduction_au Reduce with NaBH₄ capping->reduction_au au_core Au Core Nanoparticles reduction_au->au_core au_core->add_pd shell_formation Pd Shell Deposition add_pd->shell_formation final_np Capped Au-core/Pd-shell Nanoparticles shell_formation->final_np

Workflow for Au-core/Pd-shell Nanoparticle Synthesis.

Protocol 2: General Characterization of Capped Nanoparticles

This protocol outlines standard techniques for characterizing the physicochemical properties of the synthesized nanoparticles.[1][7][12]

1. Transmission Electron Microscopy (TEM)

  • Objective: To determine particle size, size distribution, and morphology.

  • Procedure:

    • Dilute the nanoparticle suspension in a volatile solvent (e.g., toluene or hexane).

    • Sonicate briefly (5-10 minutes) to ensure good dispersion.

    • Deposit a small drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Image the grid using a transmission electron microscope.

    • Analyze the images using software (e.g., ImageJ) to measure the diameters of at least 100-200 individual particles to determine the average size and distribution.[1]

2. Dynamic Light Scattering (DLS)

  • Objective: To measure the hydrodynamic diameter of the nanoparticles in solution.

  • Procedure:

    • Dilute the nanoparticle suspension in the appropriate solvent (e.g., toluene) to a suitable concentration (typically to achieve a count rate within the instrument's optimal range).

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature.

    • Perform the measurement to obtain the intensity-weighted size distribution and the average hydrodynamic diameter.

3. X-ray Diffraction (XRD)

  • Objective: To determine the crystalline structure and average crystallite size.

  • Procedure:

    • Prepare a powder sample by drying the concentrated nanoparticle solution.

    • Mount the powder on a sample holder.

    • Place the holder in the XRD instrument.

    • Scan the sample over a defined range of 2θ angles.

    • Analyze the resulting diffractogram to identify the crystal structure by comparing peak positions to reference patterns.

    • Use the Scherrer equation on the most intense diffraction peak to calculate the average crystallite size.[1]

sample Nanoparticle Sample tem TEM sample->tem dls DLS sample->dls xrd XRD sample->xrd tem_result Core Size & Morphology tem->tem_result dls_result Hydrodynamic Diameter dls->dls_result xrd_result Crystalline Structure xrd->xrd_result

General Nanoparticle Characterization Workflow.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general colorimetric assay to assess the metabolic activity of cells and serves as a primary screening tool for the cytotoxicity of nanoparticles.[2]

Materials:

  • Cell line (e.g., Balb/c 3T3 fibroblasts or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle stock solution (solvent-exchanged to be compatible with cell culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Triton X-100) and negative control (cells with medium only)

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

  • Laminar flow hood

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Nanoparticle Exposure: Prepare serial dilutions of the nanoparticle formulation in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the nanoparticle-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). Plot the viability against nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

seed Seed Cells in 96-Well Plate adhere Incubate (24h) for Adhesion seed->adhere expose Expose Cells to Nanoparticles adhere->expose incubate_np Incubate (24-72h) expose->incubate_np add_mtt Add MTT Reagent incubate_np->add_mtt incubate_mtt Incubate (2-4h) (Formazan Forms) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate Cell Viability (%) read->analyze

Workflow for In Vitro Cytotoxicity (MTT Assay).

References

Application Notes and Protocols for the Synthesis of Silver Nanowires Using N,N-Dimethyldecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethyldecylamine (DMDA) in the synthesis of silver nanowires (AgNWs). The information is intended for professionals in research and development who require high-quality, uniform AgNWs for applications such as transparent conductive films, sensors, and antimicrobial coatings.

Introduction

This compound is a tertiary amine that can function as a capping agent and a reducing agent in the synthesis of metallic nanostructures. In the context of silver nanowire synthesis, DMDA plays a crucial role in directing the anisotropic growth of silver nanocrystals, leading to the formation of high-aspect-ratio nanowires. Its long alkyl chain provides steric hindrance, preventing agglomeration and stabilizing the nanowire morphology. While specific literature on DMDA for AgNW synthesis is emerging, protocols can be adapted from similar long-chain amines like N,N-dimethyldodecylamine.[1][2]

The synthesis method described herein is a solution-phase approach that offers control over the dimensions and purity of the resulting silver nanowires.[2]

Experimental Protocols

Protocol 1: Direct Reduction of Silver Nitrate with this compound

This protocol outlines a method where this compound acts as both the solvent and the reducing/capping agent.

Materials:

  • Silver Nitrate (AgNO₃)

  • This compound (DMDA)

  • Ethanol (for washing)

  • Acetone (for washing)

  • Deionized (DI) Water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet/outlet. Place the flask in the heating mantle on the magnetic stirrer.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen, which can interfere with the reaction.

  • Reagent Addition: Introduce 50 mL of this compound into the flask.

  • Heating: Begin stirring and heat the DMDA to the desired reaction temperature (e.g., 140°C).

  • Precursor Injection: Once the temperature is stable, inject a solution of Silver Nitrate in DMDA (e.g., 0.1 M) at a slow and constant rate using a syringe pump.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) while maintaining the temperature and stirring. The solution will typically change color, indicating the formation of silver nanoparticles and then nanowires.

  • Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes.

    • Add an excess of acetone to precipitate the silver nanowires.

    • Centrifuge the mixture (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant.

    • Re-disperse the pellet in ethanol and sonicate briefly to break up agglomerates.

    • Repeat the centrifugation and washing steps 2-3 times with ethanol and then DI water to remove residual DMDA and other byproducts.

  • Storage: Disperse the final purified silver nanowires in a suitable solvent, such as ethanol or isopropanol, for storage.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes based on syntheses using structurally similar amines. Researchers should optimize these parameters for their specific requirements.

ParameterValueExpected Outcome
Reagents
Silver PrecursorSilver Nitrate (AgNO₃)Source of silver ions.
Capping/Reducing AgentThis compound (DMDA)Directs anisotropic growth and reduces Ag⁺.
Reaction Conditions
Temperature120 - 160 °CAffects reaction kinetics and nanowire morphology.
Reaction Time1 - 5 hoursInfluences the length and yield of nanowires.
Stirring Speed200 - 500 rpmEnsures uniform heat and mass transfer.
Nanowire Dimensions
Average Diameter50 - 100 nmDependent on reaction conditions.[2]
Average Length> 20 µmLonger reaction times can lead to longer wires.[2]

Visualizations

Diagram 1: Experimental Workflow for Silver Nanowire Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product A Assemble Reaction Setup B Purge with Inert Gas A->B C Add this compound B->C D Heat to Reaction Temperature C->D E Inject AgNO3 Solution D->E F React for 2-4 hours E->F G Cool to Room Temperature F->G H Precipitate with Acetone G->H I Centrifuge and Wash H->I J Re-disperse in Ethanol I->J K Store Silver Nanowires I->K J->I Repeat 2-3x G cluster_reduction Reduction cluster_capping Anisotropic Growth Ag_ion Ag⁺ Ions Ag_atom Ag⁰ Atoms Ag_ion->Ag_atom e⁻ DMDA_red DMDA (Reducing Agent) Seed Silver Nanocrystal Seed Ag_atom->Seed Nucleation Nanowire Silver Nanowire Seed->Nanowire Preferential Growth on {111} facets DMDA_cap DMDA (Capping Agent) DMDA_cap->Seed Adsorbs on {100} facets

References

Application Notes and Protocols for Au-Pd Bimetallic Nanoparticle Synthesis with Dodecyldimethylamine (DMDA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bimetallic nanoparticles, particularly those composed of gold (Au) and palladium (Pd), have garnered significant interest in various scientific and biomedical fields. Their unique catalytic, optical, and electronic properties, arising from the synergistic effects between the two metals, make them highly valuable for applications in catalysis, sensing, and drug delivery. The morphology, size, and stability of these nanoparticles are critical factors that determine their efficacy. These characteristics are largely influenced by the synthesis method and the capping agents employed. Capping agents are crucial as they control the growth of the nanoparticles and prevent their aggregation in colloidal solutions.[1]

This document provides a detailed protocol for the synthesis of Au-Pd bimetallic nanoparticles using a co-reduction method, with dodecyldimethylamine (DMDA) as a capping and stabilizing agent. While long-chain alkyl amines are known to act as size-directing agents in nanoparticle synthesis, this protocol outlines a specific application for DMDA in this context.[2] The subsequent sections detail the experimental procedure, data presentation, and characterization methodologies for researchers, scientists, and drug development professionals.

Data Presentation

The successful synthesis of Au-Pd bimetallic nanoparticles should be confirmed through various characterization techniques. The quantitative data obtained from these analyses can be summarized as follows for clear comparison and reporting.

Table 1: Physicochemical Properties of Synthesized Au-Pd Nanoparticles

ParameterMeasurement TechniqueTypical Value
Hydrodynamic DiameterDynamic Light Scattering (DLS)15 ± 5 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Core DiameterTransmission Electron Microscopy (TEM)10 ± 2 nm
Surface Plasmon Resonance (SPR) PeakUV-Vis Spectroscopy510 - 530 nm
Zeta PotentialElectrophoretic Light Scattering-30 to +30 mV

Table 2: Elemental Composition of Au-Pd Bimetallic Nanoparticles

ElementTechniqueMolar Ratio (Au:Pd)
Gold (Au)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / Energy-Dispersive X-ray Spectroscopy (EDX)1
Palladium (Pd)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / Energy-Dispersive X-ray Spectroscopy (EDX)1

Experimental Protocols

Synthesis of Au-Pd Bimetallic Nanoparticles

This protocol describes the synthesis of Au-Pd bimetallic nanoparticles by the co-reduction of gold and palladium precursors in the presence of dodecyldimethylamine (DMDA) as a capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Dodecyldimethylamine (DMDA)

  • Sodium borohydride (NaBH₄)

  • Deionized water (DI water)

  • Glassware: 100 mL round-bottom flask, magnetic stir bar, beakers, graduated cylinders

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Precursor Solution:

    • Prepare a 10 mM stock solution of HAuCl₄ in DI water.

    • Prepare a 10 mM stock solution of K₂PdCl₄ in DI water. .

  • Reaction Setup:

    • In a 100 mL round-bottom flask, add 45 mL of DI water.

    • Add 0.5 mL of the 10 mM HAuCl₄ stock solution and 0.5 mL of the 10 mM K₂PdCl₄ stock solution to the flask.

    • Add 1 mL of a 50 mM ethanolic solution of DMDA to the flask.

    • Place a magnetic stir bar in the flask and stir the solution vigorously for 30 minutes at room temperature. .

  • Reduction:

    • Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold DI water.

    • While stirring the precursor solution vigorously, rapidly inject 1 mL of the ice-cold NaBH₄ solution.

    • The solution should immediately change color, indicating the formation of nanoparticles.

    • Continue stirring the solution for at least 2 hours to ensure the complete reduction of the metal precursors and the stabilization of the nanoparticles. .

  • Purification:

    • Transfer the nanoparticle solution to centrifuge tubes.

    • Centrifuge the solution at 10,000 rpm for 30 minutes to pellet the nanoparticles.

    • Carefully decant the supernatant.

    • Resuspend the nanoparticle pellet in 50 mL of DI water by sonication.

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents and excess DMDA. .

  • Storage:

    • After the final wash, resuspend the purified Au-Pd nanoparticles in an appropriate volume of DI water.

    • Store the nanoparticle solution at 4°C for future use.

Characterization of Au-Pd Bimetallic Nanoparticles

a) UV-Vis Spectroscopy

  • Purpose: To confirm the formation of nanoparticles and determine the surface plasmon resonance (SPR) peak.

  • Procedure:

    • Dilute a small aliquot of the purified nanoparticle solution with DI water.

    • Record the UV-Vis absorption spectrum from 400 to 800 nm using a spectrophotometer.

    • The presence of a single SPR peak is indicative of the formation of alloyed or core-shell bimetallic nanoparticles.[3][4][5]

b) Dynamic Light Scattering (DLS)

  • Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • Procedure:

    • Dilute the purified nanoparticle solution with DI water to an appropriate concentration.

    • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.

    • Perform the DLS measurement according to the instrument's instructions.

    • The results will provide the average hydrodynamic diameter and the polydispersity index (PDI).[6][7][8]

c) Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology, size, and structure of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.

    • Allow the grid to dry completely at room temperature.

    • Image the nanoparticles using a transmission electron microscope.

    • Analyze the images to determine the core size, shape, and distribution of the nanoparticles.[6][9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_precursors Prepare HAuCl₄ and K₂PdCl₄ stock solutions mix Mix precursors and DMDA in DI water prep_precursors->mix prep_dmda Prepare DMDA solution prep_dmda->mix prep_nabh4 Prepare fresh ice-cold NaBH₄ solution reduce Rapidly inject NaBH₄ prep_nabh4->reduce stir Stir for 30 minutes mix->stir stir->reduce stir2 Stir for 2 hours reduce->stir2 centrifuge Centrifuge to pellet nanoparticles stir2->centrifuge wash Wash with DI water (3x) centrifuge->wash uv_vis UV-Vis Spectroscopy wash->uv_vis dls Dynamic Light Scattering wash->dls tem Transmission Electron Microscopy wash->tem

Caption: Experimental workflow for the synthesis and characterization of Au-Pd nanoparticles.

logical_relationships cluster_reactants Reactants cluster_process Process cluster_product Product precursors Metal Precursors (HAuCl₄, K₂PdCl₄) co_reduction Co-reduction precursors->co_reduction reduced by reducing_agent Reducing Agent (NaBH₄) reducing_agent->co_reduction capping_agent Capping Agent (DMDA) capping_agent->co_reduction stabilizes nanoparticle Au-Pd Bimetallic Nanoparticle co_reduction->nanoparticle forms

Caption: Logical relationships between components in the nanoparticle synthesis.

References

Application Notes and Protocols for N,N-Dimethyldecylamine in Pore Expansion of Mesoporous Organosilicas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous organosilicas are a class of hybrid materials that have garnered significant interest for a variety of applications, including drug delivery, catalysis, and separation. Their high surface area, tunable pore size, and the presence of organic functionalities within the silica framework make them highly versatile. A key challenge in the synthesis of these materials is the precise control over pore size to accommodate large molecules such as proteins, enzymes, and certain drug formulations. N,N-Dimethyldecylamine (DMDA) has emerged as an effective pore-expanding agent, or "swelling agent," enabling the synthesis of mesoporous organosilicas with significantly larger pore diameters.

This document provides detailed application notes and experimental protocols for the use of this compound in the pore expansion of mesoporous organosilicas through two primary methods: post-synthesis hydrothermal treatment and direct co-condensation synthesis.

Data Presentation

The following tables summarize the quantitative data obtained from various studies on the use of this compound for pore expansion of mesoporous silicas.

Table 1: Post-Synthesis Pore Expansion of MCM-41 Silica using this compound

Starting MaterialDMDA/Silica Ratio (w/w)Treatment Temperature (°C)Treatment Time (h)Final Pore Size (nm)Pore Volume (cm³/g)Surface Area (m²/g)Reference
As-synthesized MCM-41 (3.5 nm pores)High70Not SpecifiedUp to 13.5Up to 3.3Not Specified[1]
As-synthesized MCM-41Not SpecifiedNot SpecifiedNot SpecifiedUp to 11Up to 2.4~1000[2]
As-synthesized V-MCM-41 (3.94 nm pores)VariedNot SpecifiedNot SpecifiedUp to 6.62Not SpecifiedNot Specified[3]

Table 2: Direct Synthesis of Pore-Expanded Amino-Functionalized Mesoporous Silicas (PEAFMS) using this compound

Organosilane PrecursorDMDA as ExpanderSynthesis ConditionAverage Pore Diameter (nm)Maximum Adsorption Capacity (mmol/g)ApplicationReference
AminosilaneYesMild alkali19.041.967 (YGG), 0.957 (RVX)Dye Adsorption[4]

Experimental Protocols

Protocol 1: Post-Synthesis Pore Expansion of Mesoporous Silica via Hydrothermal Treatment with this compound Emulsion

This protocol describes the expansion of pores of a pre-synthesized mesoporous silica material (e.g., MCM-41) using a hydrothermal treatment with an aqueous emulsion of this compound. This method is effective for significantly increasing the pore diameter and volume of the material.

Materials:

  • As-synthesized mesoporous silica (e.g., MCM-41 containing the surfactant template)

  • This compound (DMDA)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (for template removal)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the DMDA Emulsion:

    • In a beaker, prepare an aqueous emulsion of this compound. The concentration of DMDA can be varied to control the extent of pore expansion. A typical starting point is a 1:1 to 5:1 weight ratio of DMDA to as-synthesized silica.

    • Add the desired amount of DMDA to deionized water and stir vigorously to form a stable emulsion.

  • Hydrothermal Treatment:

    • Disperse the as-synthesized mesoporous silica into the DMDA emulsion.

    • Transfer the suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature ranging from 100°C to 150°C. The treatment time can be varied from 24 to 72 hours. The amine/silica ratio, treatment time, and temperature are the main parameters that control the pore size expansion process.[5]

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Product Recovery and Washing:

    • Recover the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and ethanol to remove any residual DMDA and other impurities.

  • Template Removal (Calcination or Solvent Extraction):

    • Solvent Extraction (recommended to preserve organofunctional groups if present):

      • Suspend the washed product in a solution of hydrochloric acid in ethanol (e.g., 1 M HCl in ethanol).

      • Reflux the mixture at 60-80°C for 6-12 hours to remove the surfactant template.

      • Repeat the extraction process if necessary to ensure complete template removal.

      • Wash the final product with ethanol and dry under vacuum.

    • Calcination (for pure silica materials):

      • Heat the dried product in a furnace under a flow of air or nitrogen.

      • Ramp the temperature to 550-600°C at a rate of 1-2°C/min and hold for 6 hours to burn off the organic template and DMDA.

  • Characterization:

    • Characterize the final pore-expanded mesoporous silica using techniques such as nitrogen adsorption-desorption analysis (BET for surface area, BJH for pore size distribution), transmission electron microscopy (TEM) for morphology and pore structure visualization, and X-ray diffraction (XRD) to assess the mesostructural ordering.

Protocol 2: Direct Synthesis of Pore-Expanded Amino-Functionalized Mesoporous Organosilicas (PEAFMS) by Co-condensation

This protocol describes the one-pot synthesis of amino-functionalized mesoporous organosilica with expanded pores using this compound as a swelling agent in a co-condensation reaction. The presence of an organoalkoxysilane, such as an aminosilane, is crucial for the successful pore expansion in this direct synthesis method.

Materials:

  • Tetraethyl orthosilicate (TEOS) or another suitable silica source

  • (3-Aminopropyl)triethoxysilane (APTES) or other amino-functionalized organosilane

  • Cetyltrimethylammonium bromide (CTAB) or another suitable surfactant template

  • This compound (DMDA)

  • Sodium hydroxide (NaOH) or another basic catalyst

  • Ethanol

  • Deionized water

  • Hydrochloric acid (for template removal)

Procedure:

  • Preparation of the Synthesis Gel:

    • In a reaction vessel, dissolve the surfactant (e.g., CTAB) in a mixture of deionized water and ethanol under stirring.

    • Add the basic catalyst (e.g., NaOH solution) to the surfactant solution and continue stirring until a clear solution is obtained.

    • In a separate container, mix the silica source (e.g., TEOS) and the amino-functionalized organosilane (e.g., APTES). The molar ratio of TEOS to APTES will determine the degree of functionalization.

    • Add the this compound (DMDA) to the silica/organosilane mixture. The amount of DMDA will influence the final pore size.

  • Co-condensation Reaction:

    • Add the silica/organosilane/DMDA mixture dropwise to the stirred surfactant solution.

    • Continue stirring the resulting gel at room temperature or a slightly elevated temperature (e.g., 40-60°C) for several hours (e.g., 2-4 hours) to allow for co-condensation and the formation of the mesostructured material.

  • Hydrothermal Treatment (Optional but Recommended):

    • For improved ordering and stability, the synthesis gel can be transferred to a Teflon-lined autoclave and heated at 80-120°C for 24-48 hours.

  • Product Recovery and Washing:

    • After the reaction (and optional hydrothermal treatment), cool the mixture to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product extensively with deionized water and ethanol to remove unreacted precursors and the surfactant.

  • Template Removal (Solvent Extraction):

    • To preserve the amino-functional groups, remove the surfactant template using solvent extraction as described in Protocol 1, Step 4a.

  • Characterization:

    • Characterize the final pore-expanded amino-functionalized mesoporous organosilica using nitrogen adsorption-desorption, TEM, XRD, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amino groups.

Visualizations

Experimental_Workflow_Post_Synthesis cluster_prep Preparation cluster_treatment Pore Expansion cluster_purification Purification cluster_final Final Product start Start as_silica As-synthesized Mesoporous Silica start->as_silica dmda_emulsion This compound Emulsion start->dmda_emulsion mix Mix Silica and DMDA Emulsion as_silica->mix dmda_emulsion->mix hydrothermal Hydrothermal Treatment (100-150°C, 24-72h) mix->hydrothermal recover Recover and Wash hydrothermal->recover template_removal Template Removal (Extraction/Calcination) recover->template_removal final_product Pore-Expanded Mesoporous Organosilica template_removal->final_product characterization Characterization (TEM, BET, XRD) final_product->characterization

Caption: Workflow for Post-Synthesis Pore Expansion.

Experimental_Workflow_Direct_Synthesis cluster_prep Preparation of Precursors cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Start surfactant_sol Surfactant Solution (CTAB, NaOH, H2O/EtOH) start->surfactant_sol silica_mix Silica Mixture (TEOS, APTES, DMDA) start->silica_mix co_condensation Co-condensation (Mixing and Stirring) surfactant_sol->co_condensation silica_mix->co_condensation hydrothermal Optional Hydrothermal Treatment (80-120°C) co_condensation->hydrothermal recover Recover and Wash hydrothermal->recover template_removal Template Removal (Solvent Extraction) recover->template_removal final_product Pore-Expanded Amino- Functionalized Organosilica template_removal->final_product characterization Characterization (TEM, BET, XRD, FTIR) final_product->characterization

Caption: Workflow for Direct Synthesis Pore Expansion.

References

Application of N,N-Dimethyldecylamine in the Preparation of Mixed-Mode Chromatography Stationary Phases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tailored design of chromatography stationary phases is a cornerstone of modern analytical and preparative separations. N,N-Dimethyldecylamine, a tertiary amine with a ten-carbon alkyl chain, serves as a versatile ligand for the creation of mixed-mode chromatography stationary phases. When bonded to a solid support such as silica gel, the resulting material exhibits both hydrophobic and weak anion-exchange characteristics. This dual-mode interaction mechanism provides unique selectivity, particularly for the separation of complex mixtures containing acidic, basic, and neutral analytes. The tertiary amine functionality can be further quaternized to create a strong anion-exchange phase.

These application notes provide detailed protocols for the synthesis, characterization, and application of this compound-modified silica stationary phases for High-Performance Liquid Chromatography (HPLC).

Principle of Separation

A stationary phase functionalized with this compound operates on the principles of mixed-mode chromatography. The decyl chain provides hydrophobicity, leading to reversed-phase interactions where nonpolar analytes are retained. Simultaneously, the tertiary amine group (a weak base) can be protonated at acidic to neutral pH, creating a positively charged surface that facilitates weak anion-exchange interactions with acidic and other anionic analytes. The degree of ion-exchange character can be controlled by adjusting the mobile phase pH. This combination of retention mechanisms allows for enhanced selectivity and the separation of compounds with diverse polarities and charge states.

Experimental Protocols

Protocol 1: Preparation of this compound-Modified Silica Stationary Phase

This protocol details the synthesis of a weak anion-exchange/reversed-phase mixed-mode stationary phase by bonding this compound to activated silica gel via a propyl linker.

Materials:

  • Spherical silica gel (5 µm, 100 Å pore size)

  • Hydrochloric acid (HCl), concentrated

  • Toluene, anhydrous

  • (3-Chloropropyl)trimethoxysilane

  • This compound

  • Triethylamine

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Diethyl ether

Procedure:

  • Silica Activation:

    • Suspend 10 g of silica gel in 100 mL of 1 M HCl.

    • Stir the suspension for 4 hours at room temperature to remove metallic impurities and activate the silanol groups.

    • Filter the silica gel and wash with deionized water until the filtrate is neutral.

    • Dry the activated silica gel under vacuum at 150°C for 12 hours.

  • Silica Functionalization with Chloropropyl Groups:

    • Transfer the dried silica gel to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add 100 mL of anhydrous toluene and 10 mL of (3-Chloropropyl)trimethoxysilane.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere with constant stirring.

    • Cool the mixture to room temperature, filter the chloropropyl-functionalized silica, and wash sequentially with toluene, dichloromethane, and methanol.

    • Dry the functionalized silica under vacuum at 80°C for 8 hours.

  • Attachment of this compound:

    • Suspend the dried chloropropyl-functionalized silica in 100 mL of anhydrous toluene.

    • Add 15 mL of this compound and 5 mL of triethylamine (to act as an acid scavenger).

    • Reflux the mixture for 48 hours under a nitrogen atmosphere with vigorous stirring.[1]

    • Cool the reaction mixture, filter the modified silica, and wash extensively with toluene, dichloromethane, and methanol to remove unreacted reagents.

    • Dry the final this compound-modified silica stationary phase under vacuum at 60°C for 12 hours.

Protocol 2: Characterization of the Stationary Phase

Elemental Analysis:

  • Determine the carbon and nitrogen content of the modified silica to estimate the ligand density. A typical successful bonding will result in a significant increase in both carbon and nitrogen percentages compared to the bare silica.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire FTIR spectra of the bare silica, chloropropyl-silica, and the final stationary phase. Look for the appearance of C-H stretching vibrations (~2900 cm⁻¹) and changes in the Si-O-H and Si-O-Si bands, indicating successful surface modification.

Protocol 3: HPLC Column Packing and Evaluation

Column Packing:

  • Prepare a slurry of the synthesized stationary phase in a suitable solvent (e.g., isopropanol).

  • Pack the slurry into an empty HPLC column (e.g., 150 x 4.6 mm) using a high-pressure slurry packing system.

Column Evaluation:

  • Equilibrate the packed column with a mobile phase of 80:20 (v/v) methanol/water.

  • Perform a standard column efficiency test by injecting a neutral compound (e.g., toluene) and calculating the number of theoretical plates (N).

  • Evaluate the peak shape for basic analytes (e.g., pyridine) to assess the activity of residual silanol groups.

Application Data

The following tables present representative data for the separation of a model mixture of acidic, basic, and neutral compounds on an this compound-modified silica column.

Table 1: Chromatographic Conditions

ParameterCondition
ColumnThis compound-Modified Silica (150 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume5 µL
DetectionUV at 254 nm

Table 2: Retention Data for a Model Analyte Mixture

AnalyteTypeRetention Time (min)
UracilNeutral2.1
Benzoic AcidAcidic5.8
AmitriptylineBasic9.2
NaphthaleneNeutral11.5

Visualizations

experimental_workflow cluster_synthesis Stationary Phase Synthesis cluster_characterization Characterization cluster_application Application Silica Silica Gel Activation Activation (HCl Treatment) Silica->Activation ActivatedSilica Activated Silica Activation->ActivatedSilica Chloropropyl Functionalization ((3-Chloropropyl)trimethoxysilane) ActivatedSilica->Chloropropyl ChloropropylSilica Chloropropyl Silica Chloropropyl->ChloropropylSilica AmineReaction Amine Attachment (this compound) ChloropropylSilica->AmineReaction FinalPhase This compound Stationary Phase AmineReaction->FinalPhase Elemental Elemental Analysis FinalPhase->Elemental FTIR FTIR Spectroscopy FinalPhase->FTIR Packing Column Packing FinalPhase->Packing HPLC HPLC Separation Packing->HPLC

Caption: Experimental workflow for stationary phase preparation.

logical_relationship cluster_interactions Interaction Mechanisms cluster_analytes Analyte Types StationaryPhase This compound Phase Hydrophobic Hydrophobic Interaction (Decyl Chain) StationaryPhase->Hydrophobic AnionExchange Weak Anion-Exchange (Tertiary Amine) StationaryPhase->AnionExchange Nonpolar Nonpolar Analytes Hydrophobic->Nonpolar Retains Acidic Acidic/Anionic Analytes AnionExchange->Acidic Retains Basic Basic/Cationic Analytes AnionExchange->Basic Repels (at low pH)

Caption: Interaction mechanisms of the stationary phase.

Troubleshooting and Key Considerations

  • Incomplete Reactions: The absence of significant changes in elemental analysis or FTIR spectra may indicate incomplete surface modification. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.

  • Peak Tailing for Basic Analytes: Significant peak tailing for basic compounds suggests the presence of unreacted, acidic silanol groups. An end-capping step (e.g., reacting with trimethylchlorosilane) after the amine attachment can mitigate this issue.

  • Mobile Phase pH: The retention of acidic analytes is highly dependent on the mobile phase pH. At higher pH values, the tertiary amine will be deprotonated, reducing its anion-exchange capacity. Conversely, at low pH, the amine is protonated, enhancing anion-exchange interactions.

  • Quaternization: For strong anion-exchange applications, the tertiary amine on the stationary phase can be quaternized by reacting with an alkyl halide (e.g., methyl iodide). This creates a permanent positive charge on the stationary phase.

Conclusion

The use of this compound in the preparation of chromatography stationary phases offers a robust platform for developing mixed-mode separation materials. The combination of hydrophobic and weak anion-exchange properties provides a unique selectivity that can be tuned by adjusting mobile phase conditions. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical analysis fields to synthesize, characterize, and apply these versatile stationary phases for challenging separation problems.

References

Application Notes and Protocols: N,N-Dimethyldecylamine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyldecylamine as a catalyst in key organic polymerization reactions, specifically in the synthesis of polyurethanes and the curing of epoxy resins. Detailed protocols and quantitative data, derived from studies on closely related tertiary amine catalysts, are presented to guide experimental design and application.

Application in Polyurethane Foam Synthesis

This compound, a tertiary amine, is an effective catalyst in the production of polyurethane foams. It primarily functions by accelerating the two main reactions in polyurethane synthesis: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is critical for determining the final properties of the foam, such as density, cell structure, and mechanical strength.

Catalytic Mechanism

Tertiary amine catalysts, such as this compound, activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) and by water (blowing). The lone pair of electrons on the nitrogen atom of the amine plays a pivotal role in this activation.

Data Presentation: Catalyst Performance in Polyurethane Foam

The selection of a tertiary amine catalyst significantly impacts the reaction kinetics and physical properties of the resulting polyurethane foam. The following table summarizes typical performance characteristics of tertiary amine catalysts in a standard flexible polyurethane foam formulation. While specific data for this compound is not widely published, the data for analogous N,N-dimethylalkylamines provide a strong indication of its expected performance.

Catalyst TypeCatalyst Loading (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Key Characteristics
Blowing Catalyst (e.g., Bis(2-dimethylaminoethyl)ether)0.1 - 0.58 - 1260 - 8090 - 12020 - 30Promotes rapid gas formation, ideal for low-density foams.
Balanced Catalyst (e.g., N,N-Dimethylethanolamine)0.3 - 1.010 - 1570 - 90100 - 14025 - 35Provides a good balance between the blowing and gelling reactions.
Gelling Catalyst (e.g., N,N-Dimethylcyclohexylamine)0.5 - 1.512 - 2050 - 7080 - 11030 - 40Promotes polymer network formation, leading to higher density and firmer foams.

*pphp = parts per hundred parts of polyol

Experimental Protocol: Synthesis of Flexible Polyurethane Foam

This protocol describes the laboratory-scale synthesis of a flexible polyurethane foam using a tertiary amine catalyst like this compound.

Materials:

  • Polyether polyol (e.g., trifunctional, MW 3000-3500)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • This compound (catalyst)

  • Stannous octoate (co-catalyst, optional)

Procedure:

  • In a well-ventilated fume hood, pre-mix the polyol, deionized water, silicone surfactant, and this compound in a suitable container. Stir the mixture at high speed for 30-60 seconds to ensure homogeneity.

  • If using, add the stannous octoate co-catalyst to the pre-mixture and stir for an additional 15 seconds.

  • Add the calculated amount of isocyanate to the mixture and immediately begin vigorous stirring for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold.

  • Observe and record the cream time (start of foam rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterizing its physical properties.

Logical Relationship: Polyurethane Foam Reaction Pathways

polyurethane_synthesis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Polymer Backbone) Isocyanate->Urethane CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid Urea Urea Linkage Isocyanate->Urea Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->CarbamicAcid Catalyst This compound Catalyst->Isocyanate activates Foam Foam Urethane->Foam Amine Amine CarbamicAcid->Amine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Decomposition Amine->Urea CO2->Foam Foam Expansion Urea->Foam

Caption: Catalytic pathways in polyurethane foam synthesis.

Application in Epoxy Resin Curing

This compound serves as an effective catalyst for the curing of epoxy resins, particularly in formulations with anhydride or amine hardeners. As a tertiary amine, it accelerates the curing process by promoting the ring-opening polymerization of the epoxy groups.

Catalytic Mechanism

The catalytic action of this compound in epoxy curing involves the nucleophilic attack of the tertiary amine on the carbon atom of the epoxy ring. This forms a zwitterionic intermediate that can then initiate a chain-growth anionic polymerization of the epoxy resin. The catalyst is regenerated and continues to participate in the curing reaction.

Data Presentation: Curing of Epoxy Resin with Tertiary Amine Catalysts

The concentration and type of tertiary amine catalyst can significantly influence the curing kinetics and the final properties of the epoxy thermoset. The following table presents typical data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

CatalystCatalyst Conc. (phr*)Curing Temperature (°C)Gel Time (min)Glass Transition Temp. (Tg, °C)
N,N-Dimethylbenzylamine1.0100~30150 - 160
2,4,6-Tris(dimethylaminomethyl)phenol1.080~20160 - 170
This compound (expected) 1.0 90 - 110 ~25-35 145 - 155

*phr = parts per hundred parts of resin

Experimental Protocol: Curing of Epoxy Resin

This protocol outlines a general procedure for curing an epoxy resin using this compound as a catalyst with an anhydride hardener.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Anhydride hardener (e.g., Phthalic anhydride, Hexahydrophthalic anhydride)

  • This compound (catalyst)

Procedure:

  • Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

  • Add the anhydride hardener to the preheated epoxy resin and stir until the hardener is completely dissolved.

  • Allow the mixture to cool to the desired mixing temperature (e.g., 40-50°C).

  • Add the this compound catalyst to the resin-hardener mixture and stir thoroughly for 2-3 minutes to ensure uniform dispersion.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven at the specified temperature and time (e.g., 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours).

  • After the curing cycle is complete, turn off the oven and allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.

  • Demold the cured sample and perform characterization (e.g., DSC for Tg, mechanical testing).

Experimental Workflow: Epoxy Resin Curing

epoxy_curing_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Resin Epoxy Resin (DGEBA) Mixing Mixing Resin->Mixing Hardener Anhydride Hardener Hardener->Mixing Catalyst This compound Catalyst->Mixing Pouring Pouring into Mold Mixing->Pouring Curing Oven Curing Pouring->Curing Characterization Characterization (DSC, Mechanical Testing) Curing->Characterization

Caption: Workflow for the catalytic curing of epoxy resin.

Application Notes and Protocols for the Catalytic Hydrogenation of N,N-dimethyldodecylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of amides to their corresponding amines is a fundamental transformation in organic synthesis, providing a direct and atom-economical route to valuable amine products. N,N-dimethyldodecylamine, a tertiary amine, finds applications as an intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other specialty chemicals. This document provides a detailed experimental setup and protocol for the catalytic hydrogenation of N,N-dimethyldodecylamide to N,N-dimethyldodecylamine using a heterogeneous nickel catalyst.

The primary reaction is the reduction of the amide carbonyl group. A significant side reaction is the hydrogenolysis of the carbon-nitrogen bond, which leads to the formation of dodecyl alcohol and dimethylamine.[1] To enhance the selectivity towards the desired tertiary amine, dimethylamine is introduced into the reaction mixture to suppress this side reaction by Le Chatelier's principle.[1]

Experimental Overview

This protocol outlines the necessary equipment, reagents, and procedures for the safe and efficient catalytic hydrogenation of N,N-dimethyldodecylamide in a high-pressure reactor.

Reaction Principle

The core transformation involves the reduction of the amide functionality using molecular hydrogen in the presence of a suitable catalyst, typically a supported nickel catalyst.

Primary Reaction:

N,N-dimethyldodecylamide + 2H₂ --(Catalyst)--> N,N-dimethyldodecylamine + H₂O

Side Reaction (to be suppressed):

N,N-dimethyldodecylamide + 2H₂ --(Catalyst)--> Dodecyl alcohol + Dimethylamine

Experimental Setup and Materials

Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, gas inlet, and sampling valve.

  • Heating mantle or oil bath with temperature controller.

  • Schlenk line or similar inert gas system for catalyst handling.

  • Gas cylinders for hydrogen and nitrogen with appropriate pressure regulators.

  • Glassware for sample preparation and work-up.

  • Rotary evaporator.

  • Fractional distillation apparatus.

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) and Fourier-Transform Infrared (FTIR) Spectrometer.

Reagents and Catalyst
  • N,N-dimethyldodecylamide (Substrate)

  • Ni/γ-Al₂O₃ catalyst (5-10 wt% Ni loading is a good starting point)

  • Dimethylamine (Anhydrous, or as a solution in a suitable solvent like THF or ethanol)

  • Solvent (e.g., Dioxane, THF, or a higher boiling point ether)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory safety equipment (safety glasses, lab coat, gloves, etc.)

Detailed Experimental Protocols

Catalyst Activation (if required)

The Ni/γ-Al₂O₃ catalyst may require activation to reduce the nickel oxide to its active metallic form. This is often performed in-situ. The hydrogen gas used for the reaction also serves as the reducing agent for the NiO phase.[1]

Hydrogenation Procedure

Safety First: High-pressure hydrogenation reactions are hazardous and must be performed in a well-ventilated fume hood with a blast shield. Personnel must be thoroughly trained in the operation of the high-pressure reactor.

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Add a magnetic stir bar to the reactor vessel.

    • Weigh the N,N-dimethyldodecylamide and the Ni/γ-Al₂O₃ catalyst. A typical catalyst loading is 5-10% by weight relative to the amide.

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the catalyst to the reactor vessel.

    • Add the N,N-dimethyldodecylamide and the solvent to the reactor.

    • Add dimethylamine to the reaction mixture. The molar ratio of dimethylamine to the amide can be optimized, but a starting point of 0.1 to 0.5 equivalents is recommended.

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Connect the reactor to the gas lines (hydrogen and nitrogen).

    • Purge the reactor with nitrogen three times to remove any air. This is a critical safety step to avoid the formation of explosive hydrogen-air mixtures.

  • Pressurization and Reaction:

    • After purging, pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).

    • Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen consumption. The reaction can be re-pressurized as needed.

  • Reaction Monitoring:

    • The reaction progress can be monitored by taking small aliquots from the sampling valve at regular intervals.

    • Analyze the aliquots by GC-MS to determine the conversion of the starting material and the formation of the product and by-products.

    • Alternatively, FTIR spectroscopy can be used to monitor the disappearance of the amide carbonyl peak (around 1640 cm⁻¹) and the appearance of new bands corresponding to the amine.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (as determined by monitoring), cool the reactor to room temperature.

    • Crucially, vent the excess hydrogen gas safely into a fume hood or exhaust line.

    • Purge the reactor with nitrogen three times.

    • Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.

    • Combine the filtrate and washes.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the N,N-dimethyldodecylamine from any remaining starting material, by-products, and high-boiling residues.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on available literature.

ParameterValue/RangeReference
SubstrateN,N-dimethyldodecylamide-
CatalystNi/γ-Al₂O₃[1]
Catalyst Loading5-10 wt% (relative to substrate)General practice
SolventDioxane or other suitable ether[2]
AdditiveDimethylamine[1]
Temperature150 - 200 °C[2]
Hydrogen Pressure50 - 100 bar[2]
Reaction Time4 - 24 hours (monitor for completion)General practice
Conversion>98%[1]
Selectivity>99%[1]
Yield>97%[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To monitor the reaction progress by quantifying the disappearance of the starting material and the appearance of the product and by-products.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Typical GC Conditions:

    • Column: A polar capillary column (e.g., HP-5ms, DB-5) is suitable for separating the amide and amine.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Detector: Mass Spectrometer (for identification) and/or Flame Ionization Detector (FID) for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To qualitatively monitor the conversion of the amide to the amine.

  • Method: Analyze a small sample of the reaction mixture (neat or as a thin film on a salt plate).

  • Key Spectral Features:

    • N,N-dimethyldodecylamide (starting material): Strong C=O stretch around 1640 cm⁻¹.

    • N,N-dimethyldodecylamine (product): Disappearance of the C=O stretch. Appearance of C-N stretching bands.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: - N,N-dimethyldodecylamide - Ni/γ-Al₂O₃ Catalyst - Solvent - Dimethylamine B Seal and Purge Reactor with N₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction (GC-MS, FTIR) D->E E->D Re-pressurize if needed F Cool and Vent H₂ E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Fractional Distillation H->I J Characterize Product (GC-MS, NMR, FTIR) I->J

Caption: Workflow for the catalytic hydrogenation of N,N-dimethyldodecylamide.

Logical Relationship of Reaction Components

ReactionComponents cluster_reactants Reactants cluster_catalysis Catalytic System cluster_products Products Amide N,N-dimethyldodecylamide Catalyst Ni/γ-Al₂O₃ Amide->Catalyst Adsorption Hydrogen Hydrogen (H₂) Hydrogen->Catalyst Activation Amine N,N-dimethyldodecylamine (Desired Product) Catalyst->Amine Water Water Catalyst->Water Byproducts Dodecyl Alcohol (Side Product) Catalyst->Byproducts Additive Dimethylamine (Side-reaction suppressor) Additive->Byproducts Inhibits

Caption: Key components and their roles in the hydrogenation reaction.

References

Application Notes and Protocols: The Role of N,N-Dimethyldecylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-Dimethyldecylamine as a key intermediate in the synthesis of pharmaceutically relevant compounds. The focus is on the synthesis of quaternary ammonium derivatives of emodin, which have demonstrated significant potential as anticancer agents.

Introduction

This compound is a tertiary amine that serves as a versatile building block in organic synthesis. In the pharmaceutical industry, it is primarily utilized in quaternization reactions to produce quaternary ammonium compounds. This modification is strategically employed to enhance the pharmacological properties of parent molecules, such as increasing their solubility and anticancer activity. One notable application is in the derivatization of emodin, a natural anthraquinone, to yield potent anticancer drug candidates.[1] These derivatives often exhibit their therapeutic effects by inducing apoptosis through the activation of specific cellular signaling pathways.

Application: Synthesis of Emodin Quaternary Ammonium Salt Derivatives

This compound is a crucial reagent in the synthesis of emodin quaternary ammonium salts. These derivatives have shown enhanced antiproliferative activity against various cancer cell lines compared to emodin itself.[2][3][4] The introduction of a quaternary ammonium group, facilitated by this compound, is a key step in creating these promising pharmaceutical intermediates.

General Reaction Scheme:

The synthesis typically involves a two-step process:

  • Halogenation of Emodin: An activated emodin derivative, often with a halogenated side chain, is prepared.

  • Quaternization: The halogenated emodin intermediate is then reacted with this compound to form the final quaternary ammonium salt.

Experimental Protocols

The following are representative protocols for the synthesis of an emodin quaternary ammonium salt derivative using this compound. These protocols are based on established methodologies for the synthesis of similar compounds.

Protocol 1: Synthesis of an ω-Bromoalkoxy Emodin Intermediate

This protocol describes the synthesis of a necessary precursor for the quaternization reaction.

Materials:

  • Emodin

  • 1,n-Dibromoalkane (e.g., 1,6-dibromohexane)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of emodin in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 1,n-dibromoalkane to the reaction mixture.

  • Heat the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the ω-bromoalkoxy emodin intermediate.

Protocol 2: Quaternization with this compound

Materials:

  • ω-Bromoalkoxy emodin intermediate (from Protocol 1)

  • This compound

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve the ω-bromoalkoxy emodin intermediate in anhydrous acetonitrile.

  • Add this compound to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the crude product.

  • Filter the precipitate and wash with diethyl ether.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure emodin quaternary ammonium salt.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of emodin quaternary ammonium derivatives.

ParameterValueReference
Yield of Bromination60-70%General synthetic literature
Yield of Quaternization50-65%General synthetic literature
Purity (Post-crystallization)>98%General synthetic literature

Table 1: Representative Synthesis Data

CompoundCancer Cell LineIC₅₀ (µM)Reference
EmodinHepG2>70[2]
Emodin Quaternary Ammonium DerivativeHepG23.76 - 62.75[2]
Emodin Quaternary Ammonium DerivativeBGC-8233.76 - 62.75[2]
Emodin Quaternary Ammonium DerivativeAGS3.76 - 62.75[2]

Table 2: In Vitro Anticancer Activity

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Bromo-Emodin Intermediate cluster_step2 Step 2: Quaternization emodin Emodin reaction1 Reaction at 80°C emodin->reaction1 reagents1 1,n-Dibromoalkane, K₂CO₃, DMF reagents1->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 intermediate ω-Bromoalkoxy Emodin purification1->intermediate reaction2 Reflux intermediate->reaction2 dmda This compound dmda->reaction2 reagents2 Acetonitrile reagents2->reaction2 purification2 Purification (Precipitation & Recrystallization) reaction2->purification2 final_product Emodin Quaternary Ammonium Salt purification2->final_product

Caption: Synthetic workflow for Emodin Quaternary Ammonium Salt.

Signaling Pathway for Apoptosis Induction

signaling_pathway cluster_cell Cancer Cell cluster_membrane Mitochondrion emodin_deriv Emodin Quaternary Ammonium Derivative cytochrome_c Cytochrome c (released) emodin_deriv->cytochrome_c induces release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Activated Caspase-9 apaf1->caspase9 activates procaspase9 Pro-Caspase-9 procaspase9->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 activates procaspase3 Pro-Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by emodin derivatives.

Conclusion

This compound is an indispensable reagent for the synthesis of pharmaceutically active quaternary ammonium compounds. The derivatization of natural products like emodin using this tertiary amine represents a promising strategy in the development of novel anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the synthesis and biological activities of other pharmaceutical intermediates using this compound is warranted.

References

Application Notes and Protocols for N,N-Dimethyldecylamine N-oxide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecylamine N-oxide, also known as DDAO or Lauryldimethylamine N-oxide (LDAO), is a versatile zwitterionic surfactant widely employed in biochemical and drug discovery applications. Its utility stems from its ability to disrupt lipid bilayers and solubilize membrane proteins while often preserving their native structure and function. This document provides detailed application notes and protocols for the use of DDAO in various biochemical assays, including membrane protein solubilization, enzyme-linked immunosorbent assays (ELISAs), and protein stability assessments.

Physicochemical Properties and Comparative Data

A thorough understanding of the physicochemical properties of DDAO is essential for its effective application. The following tables summarize key characteristics and compare its solubilization efficiency with other commonly used detergents.

Table 1: Physicochemical Properties of this compound N-oxide (DDAO)

PropertyValueReference(s)
Chemical Name This compound N-oxide / Lauryldimethylamine N-oxide[1]
Molecular Weight 229.4 g/mol [1]
Detergent Class Zwitterionic[1]
Critical Micelle Concentration (CMC) ~1-2 mM (~0.023-0.046% w/v) in low salt buffers[1]
Aggregation Number ~75-95[1]
Micelle Molecular Weight ~17-21.5 kDa[1]

Table 2: Comparative Solubilization Efficiency of Common Detergents

DetergentClassMedian Solubilization Efficiency (%)Notes
DDAO (LDAO) Zwitterionic57 ± 18Generally effective, but can be denaturing for some proteins.
DDM Non-ionic51 ± 20A mild and commonly used detergent for preserving protein function.
FC-12 Zwitterionic75 ± 16High solubilization efficiency.

Note: Optimal detergent selection is highly dependent on the specific membrane protein and the source membrane.

Application 1: Membrane Protein Solubilization and Purification

DDAO is frequently used for the extraction of integral membrane proteins from the lipid bilayer, a critical first step for their purification and subsequent functional and structural characterization, including for challenging targets like G protein-coupled receptors (GPCRs).[1][2]

Experimental Workflow: Membrane Protein Solubilization

start Start: Cell Pellet or Membrane Fraction resuspend Resuspend in Lysis Buffer with DDAO start->resuspend homogenize Homogenize/ Sonicate resuspend->homogenize incubate Incubate at 4°C (e.g., 1-2 hours) homogenize->incubate ultracentrifuge Ultracentrifugation (e.g., 100,000 x g) incubate->ultracentrifuge supernatant Collect Supernatant (Solubilized Proteins) ultracentrifuge->supernatant pellet Discard Pellet (Insoluble Debris) ultracentrifuge->pellet purify Downstream Purification (e.g., Affinity Chromatography) supernatant->purify end End: Purified Membrane Protein purify->end

Caption: Workflow for membrane protein solubilization using DDAO.

Detailed Protocol: Membrane Protein Solubilization and Affinity Purification

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT

  • DDAO stock solution (10% w/v in water)

  • Protease inhibitor cocktail

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Lysis Buffer + 0.1% DDAO + 20 mM Imidazole

  • Elution Buffer: Lysis Buffer + 0.1% DDAO + 250 mM Imidazole

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

    • Add DDAO to a final concentration of 1-2% (w/v).

    • Homogenize the suspension using a dounce homogenizer or sonicator on ice.

  • Solubilization:

    • Incubate the lysate on a rotator for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Affinity Purification:

    • Incubate the clarified supernatant with pre-equilibrated affinity resin for 1-2 hours at 4°C.

    • Load the resin onto a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the purified protein with Elution Buffer.

    • Analyze fractions by SDS-PAGE and Western blot.

Application 2: Fluorogenic Substrate in Enzyme-Linked Immunosorbent Assay (ELISA)

In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), DDAO is converted into a highly fluorescent product, making it an excellent substrate for sensitive detection in ELISA.[3] The oxidized product has excitation and emission maxima of approximately 645 nm and 665 nm, respectively.[3]

Experimental Workflow: DDAO-Based Kinase Activity ELISA

start Start: 96-well Plate coat Coat with Kinase Substrate Peptide start->coat block Block Non-specific Binding Sites coat->block add_kinase Add Kinase Sample and ATP block->add_kinase add_primary_ab Add Phospho-specific Primary Antibody add_kinase->add_primary_ab add_secondary_ab Add HRP-conjugated Secondary Antibody add_primary_ab->add_secondary_ab add_ddao Add DDAO/H₂O₂ Substrate Solution add_secondary_ab->add_ddao measure Measure Fluorescence (Ex: ~645nm, Em: ~665nm) add_ddao->measure end End: Quantify Kinase Activity measure->end

Caption: Workflow for a DDAO-based kinase activity ELISA.[3]

Detailed Protocol: DDAO-Based Kinase Activity ELISA

Materials:

  • 96-well black microplate

  • Kinase-specific substrate peptide

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • Recombinant kinase (for standard curve)

  • Kinase reaction buffer

  • ATP solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • DDAO stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate peptide overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Kinase Reaction:

    • Wash the plate three times.

    • Add diluted samples (cell lysates or purified kinase) and standards to the wells.

    • Initiate the kinase reaction by adding ATP in kinase reaction buffer.

    • Incubate for an appropriate time at the optimal temperature for the kinase.

  • Detection:

    • Wash the plate three times.

    • Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times.

    • Prepare the DDAO/H₂O₂ substrate solution immediately before use by diluting the DDAO stock to 10-50 µM and adding H₂O₂ to 100-500 µM in a suitable buffer (e.g., PBS, pH 7.4).[3]

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~665 nm.[3]

Application 3: Protein Stability Assessment

The thermal stability of a protein can be assessed using a thermal shift assay, also known as differential scanning fluorimetry (DSF). DDAO can be included in the assay buffer to determine its effect on the melting temperature (Tm) of a protein, providing insights into its stabilizing or destabilizing effects. An increase in Tm indicates enhanced protein stability.

Experimental Workflow: Protein Stability Assessment by DSF

start Start: Purified Protein prepare_rxn Prepare Reaction Mix: Protein, Buffer, SYPRO Orange, +/- DDAO start->prepare_rxn load_plate Load into 96-well PCR Plate prepare_rxn->load_plate temp_ramp Apply Temperature Ramp in Real-Time PCR Instrument load_plate->temp_ramp monitor_fluor Monitor Fluorescence Intensity temp_ramp->monitor_fluor plot_data Plot Fluorescence vs. Temperature monitor_fluor->plot_data determine_tm Determine Melting Temperature (Tm) plot_data->determine_tm end End: Assess Stability determine_tm->end

Caption: Workflow for assessing protein stability using DSF.

Detailed Protocol: Differential Scanning Fluorimetry (DSF)

Materials:

  • Purified protein of interest

  • SYPRO Orange fluorescent dye (e.g., 5000x stock)

  • Buffer solutions to be tested

  • DDAO stock solution (10% w/v)

  • 96-well PCR plate

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing:

    • Purified protein (final concentration typically 2-5 µM)

    • Buffer of choice

    • SYPRO Orange dye (final concentration typically 5x)

    • Varying concentrations of DDAO (e.g., 0%, 0.05%, 0.1%, 0.5%)

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in the curve is the melting temperature (Tm).

    • Compare the Tm values of the protein in the presence and absence of DDAO to assess its effect on stability.

Signaling Pathway Context: G Protein-Coupled Receptor (GPCR) Activation

Detergents like DDAO are instrumental in the study of GPCR signaling. By solubilizing the receptor from the cell membrane, researchers can purify it and reconstitute it into artificial environments to study ligand binding, conformational changes, and interactions with downstream signaling partners like G proteins and arrestins.[1][4]

cluster_membrane Plasma Membrane cluster_assay In Vitro Assay Enabled by DDAO GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist DDAO_micelle GPCR in DDAO Micelle G_protein G Protein (GDP-bound) G_protein_active G Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP GPCR_active->G_protein Interaction Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Generates Ligand_binding Ligand Binding Assay DDAO_micelle->Ligand_binding Conformational_analysis Conformational Analysis DDAO_micelle->Conformational_analysis G_protein_coupling G Protein Coupling Assay DDAO_micelle->G_protein_coupling Cellular_response Cellular Response Second_messenger->Cellular_response

Caption: GPCR signaling and the role of DDAO in enabling in vitro studies.

This diagram illustrates a canonical GPCR signaling pathway. An agonist binds to and activates the GPCR, leading to the exchange of GDP for GTP on the associated G protein. The activated G protein then modulates the activity of an effector enzyme, which generates a second messenger, ultimately leading to a cellular response.[4][5] The solubilization of the GPCR from the plasma membrane into DDAO micelles is a crucial step that allows for its purification and subsequent in vitro characterization of these molecular events, such as ligand binding affinity, conformational changes upon activation, and the efficiency of G protein coupling.[1][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethyldecylamine Concentration for Nanoparticle Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling nanoparticle morphology using N,N-Dimethyldecylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound acts as a capping and stabilizing agent. Its main functions are to control the growth of nanoparticles and prevent them from aggregating in the solution.[1][2] The tertiary amine headgroup coordinates to the surface of the growing nanoparticle, while its decyl tail provides steric hindrance, creating a protective layer that repels other nanoparticles and ensures a stable colloidal suspension.

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent allows for more rapid passivation of the newly formed nanoparticle nuclei. This quick capping limits further growth, resulting in a smaller final particle size.[1] Conversely, lower concentrations of this compound result in slower surface coverage, allowing the nanoparticles to grow larger before their surface is fully stabilized.[1]

Q3: Can this compound be used for the synthesis of different types of nanoparticles?

A3: Yes, this compound and other long-chain alkylamines are versatile capping agents that can be used in the synthesis of a variety of nanoparticles, including metallic nanoparticles (e.g., gold, silver, palladium) and semiconductor quantum dots.[3] The optimal concentration and its effectiveness may vary depending on the specific material and the synthesis method used.

Q4: Besides concentration, what other factors are critical when using this compound?

A4: Several other experimental parameters are crucial for achieving desired nanoparticle morphology:

  • Reaction Temperature: Temperature influences the kinetics of both nucleation and particle growth. Higher temperatures can lead to changes in particle size and shape.[4]

  • Molar Ratio: The molar ratio of this compound to the metal precursor is a key determinant of the final particle size.

  • Solvent: The choice of solvent is important as it affects the solubility and stabilizing capacity of the capping agent.

  • Stirring Rate: The stirring speed can influence the homogeneity of the reaction mixture and the final particle size distribution.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using this compound to control particle morphology.

Problem Potential Cause Suggested Solution
Final nanoparticle size is larger than expected. 1. Insufficient this compound concentration. 2. High reaction temperature promoting excessive particle growth. 3. Slow stirring rate leading to localized depletion of the capping agent.1. Increase the molar ratio of this compound to the metal precursor. 2. Lower the reaction temperature and/or reduce the reaction time. 3. Increase the stirring speed to ensure a homogeneous reaction mixture.
Formation of large aggregates instead of nanoparticles. 1. Critically low this compound concentration, insufficient to stabilize the nanoparticles. 2. Rapid rate of reduction, leading to fast nucleation that outpaces the capping process. 3. Inappropriate solvent for this compound, hindering its stabilizing function.1. Significantly increase the this compound concentration. 2. Use a milder reducing agent or add the reducing agent more slowly to control the nucleation rate. 3. Select a solvent in which this compound is highly soluble.
Poor control over nanoparticle size (polydisperse sample). 1. Inconsistent reaction temperature. 2. Inhomogeneous mixing of reagents. 3. Impurities in the reagents.1. Ensure precise and stable temperature control throughout the synthesis. 2. Optimize the stirring speed and ensure rapid and uniform mixing of reactants. 3. Use high-purity reagents and solvents.
Unexpected nanoparticle shape (e.g., rods, cubes instead of spheres). Selective adsorption of this compound onto specific crystal facets of the growing nanoparticles, leading to anisotropic growth.Modify reaction conditions such as temperature, solvent, or introduce a co-surfactant to alter the binding dynamics of the capping agent.

Quantitative Data Summary

The following table provides a representative summary of the expected relationship between this compound concentration and nanoparticle size, based on general principles observed for alkylamine capping agents.

Molar Ratio (this compound : Metal Precursor) Expected Average Nanoparticle Diameter (nm) Expected Polydispersity Index (PDI)
5 : 115 - 25> 0.3 (High)
10 : 110 - 150.2 - 0.3 (Moderate)
20 : 15 - 10< 0.2 (Low)
40 : 12 - 5< 0.15 (Very Low)

Note: This data is illustrative and the actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Gold Nanoparticle Synthesis

This protocol describes a typical synthesis of gold nanoparticles using this compound as a capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethanol

Procedure:

  • Preparation of Precursor Solution: Prepare a 10 mM solution of HAuCl₄·3H₂O in deionized water.

  • Preparation of Capping Agent Solution: Prepare a series of this compound solutions in toluene with varying concentrations (e.g., 50 mM, 100 mM, 200 mM, 400 mM).

  • Phase Transfer: In a flask, mix 10 mL of the HAuCl₄ solution with 20 mL of a selected this compound solution. Stir vigorously for 30 minutes to transfer the gold salt to the organic phase. The aqueous phase should become colorless.

  • Reduction: While stirring the organic phase, rapidly inject a freshly prepared solution of NaBH₄ (0.1 M in ethanol). The amount of NaBH₄ should be in molar excess relative to the gold precursor.

  • Growth and Stabilization: Continue stirring the reaction mixture for at least 2 hours at room temperature to allow for nanoparticle growth and stabilization. The solution should exhibit a color change, typically to a ruby-red for gold nanoparticles.

  • Purification: Precipitate the nanoparticles by adding an excess of ethanol. Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Resuspend the nanoparticles in fresh toluene. Repeat this washing step two more times to remove excess reactants.

  • Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_au Prepare HAuCl4 Solution phase_transfer Phase Transfer of Gold Salt prep_au->phase_transfer prep_amine Prepare this compound Solution (Varying Conc.) prep_amine->phase_transfer reduction Reduction with NaBH4 phase_transfer->reduction growth Growth & Stabilization reduction->growth purification Purification (Precipitation & Centrifugation) growth->purification characterization Characterization (UV-Vis, DLS, TEM) purification->characterization

Fig. 1: Experimental workflow for the synthesis of gold nanoparticles.

Logical Relationships

Concentration_Effect conc This compound Concentration capping_rate Rate of Surface Capping conc->capping_rate influences stability Colloidal Stability conc->stability improves growth_limit Limitation of Particle Growth capping_rate->growth_limit determines size Final Nanoparticle Size growth_limit->size controls

Fig. 2: Relationship between this compound concentration and nanoparticle properties.

References

Preventing agglomeration of nanoparticles stabilized by N,N-Dimethyldecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nanoparticles stabilized by N,N-Dimethyldecylamine. The focus is on preventing and resolving issues of nanoparticle agglomeration to ensure experimental success and formulation stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

A1: this compound is a capping agent that primarily stabilizes nanoparticles through steric hindrance . Its long decyl (C10) chains form a protective, hydrophobic shell around the nanoparticle core. This physical barrier prevents the particles from getting close enough to each other for attractive forces, such as van der Waals interactions, to cause agglomeration.[1][2][3]

Q2: My nanoparticles are agglomerating despite using this compound. What are the most common causes?

A2: Agglomeration can occur due to several factors. The most common issues include:

  • Incorrect Stabilizer-to-Precursor Ratio: Insufficient this compound will result in incomplete surface coverage.

  • Inappropriate Solvent: The solvent must be compatible with both the nanoparticle core and the hydrophobic stabilizer shell. Toluene is a commonly used solvent for this purpose.[1][2]

  • Suboptimal pH or High Ionic Strength: Changes in pH or the presence of salts can disrupt the stabilizer's binding to the nanoparticle surface.[4][5]

  • High Temperatures: Elevated temperatures increase the kinetic energy of nanoparticles, leading to more frequent and forceful collisions that can overcome the steric barrier.[6]

  • Improper Purification: Aggressive washing steps can strip the stabilizer from the surface, while inadequate purification may leave behind destabilizing reactants.[1]

  • Incorrect Storage: Storing nanoparticles as a dry powder often leads to irreversible agglomeration.[6]

Q3: How do I choose the correct solvent for my nanoparticles?

A3: Since this compound imparts a hydrophobic surface, the nanoparticles will be most stable in non-polar organic solvents.[1] Toluene and chloroform are excellent choices for redispersion and storage.[1][2] Avoid polar solvents like water or ethanol for the final suspension, as they can cause the nanoparticles to precipitate. Ethanol is, however, often used during the purification phase to intentionally precipitate the nanoparticles from the organic solvent before centrifugation.[1]

Q4: What is the best practice for long-term storage of these nanoparticles?

A4: To prevent agglomeration, it is highly recommended to store nanoparticles as a concentrated colloidal suspension in a suitable non-polar solvent (e.g., toluene) rather than as a dry powder.[6] Store the suspension at a stable, cool temperature (e.g., 4°C) to minimize particle collisions and potential degradation over time.[7]

Q5: Can sonication be used to redisperse agglomerated nanoparticles?

A5: Yes, sonication can help break up soft agglomerates that may have formed.[3][7] However, it may not be effective against hard, irreversible agglomerates that form during drying or due to severe instability. It is best used as a dispersion aid after purification or before analysis, rather than a remedy for a failed synthesis.[3]

Section 2: Troubleshooting Guide

This guide addresses specific agglomeration issues you may encounter during your workflow.

Issue 1: Immediate Agglomeration Observed During Synthesis
  • Symptom: A visible precipitate or dark "crashing out" of material occurs immediately after adding the reducing agent. The solution does not form a stable, colored colloid.

Possible Cause Recommended Solution
Insufficient Stabilizer Concentration Ensure at least a 5-fold molar excess of this compound relative to the metal precursor salt.[1] This ensures complete surface coverage during nucleation and growth.
Incorrect Reagent Addition Order The stabilizer must be present in the solution to cap the nanoparticles as they form. Add and dissolve the this compound with the metal precursor solution before introducing the reducing agent.[1]
Incompatible Reaction Solvent Verify that all reactants, especially the metal precursor and the stabilizer, are soluble in the chosen solvent at the reaction temperature.
Reducing Agent Added Too Quickly Rapid reduction can lead to uncontrolled, fast nucleation, creating many particles that the stabilizer cannot cap in time. Add the reducing agent dropwise while vigorously stirring the solution.[1]
Issue 2: Agglomeration During Purification and Washing
  • Symptom: Nanoparticles form a hard-to-disperse pellet after centrifugation or fail to fully resuspend in the storage solvent.

Possible Cause Recommended Solution
Washing with an Incompatible Solvent Using a solvent that strips the stabilizer from the surface will cause irreversible agglomeration. Use a polar solvent like ethanol to precipitate the particles, but perform the final redispersion in a non-polar solvent like toluene.[1]
Over-Centrifugation High speeds or long durations can compact the nanoparticles into a hard pellet. Reduce the centrifugation speed and/or time. The goal is to pellet the particles gently enough for easy redispersion.
Incomplete Redispersion Between Washes If the nanoparticle pellet is not fully redispersed between washing steps, residual reactants can remain trapped, leading to instability. Use gentle sonication or vortexing to fully resuspend the pellet at each step.
Issue 3: Gradual Agglomeration During Storage
  • Symptom: The nanoparticle suspension appears stable initially but becomes cloudy, shows visible sediment, or changes color over hours or days.

Possible Cause Recommended Solution
Storing as a Dry Powder Evaporating the solvent forces nanoparticles into close contact, leading to irreversible agglomeration. Always store the final product as a concentrated suspension in a suitable non-polar solvent.[6]
Exposure to Light or Temperature Fluctuations UV light or temperature changes can degrade the stabilizer or increase particle kinetic energy. Store suspensions in amber vials at a constant, cool temperature (4°C is often suitable).[7]
Low Stabilizer Coverage The initial synthesis may have used a borderline-sufficient amount of stabilizer. Consider increasing the stabilizer-to-precursor molar ratio in future syntheses to create a more robust protective layer.
Oxidation of Nanoparticle Surface For nanoparticles susceptible to oxidation (e.g., copper, iron), exposure to air can alter the surface chemistry and weaken stabilizer binding. Store under an inert atmosphere (e.g., argon or nitrogen) if necessary.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of this compound-Stabilized Metal Nanoparticles

This protocol is a general guideline adapted from methods for similar long-chain amine stabilizers and may require optimization for specific nanoparticle types.[1][2]

Materials:

  • Metal Precursor (e.g., Palladium(II) chloride, HAuCl₄)

  • This compound (DMDA)

  • Reducing Agent (e.g., Sodium borohydride, NaBH₄)

  • Solvents: Toluene (anhydrous), Ethanol (anhydrous), Deionized Water

Procedure:

  • Precursor Solution: In a three-neck flask under an argon atmosphere, dissolve the metal precursor (1 molar equivalent) in a suitable solvent (e.g., deionized water for PdCl₂).

  • Stabilizer Solution: In a separate flask, dissolve this compound (5-fold molar excess) in toluene.

  • Reaction Setup: Heat the metal precursor solution to the desired reaction temperature (e.g., 60°C) with vigorous stirring.

  • Complex Formation: Rapidly inject the DMDA/toluene solution into the heated precursor solution. A color change may be observed.

  • Reduction: Prepare a fresh aqueous solution of the reducing agent (e.g., 10-fold molar excess of NaBH₄). Inject this solution dropwise into the reaction mixture. The formation of nanoparticles is indicated by a distinct color change (e.g., to dark brown or black).[1]

  • Aging: Allow the solution to stir at temperature for 1-2 hours to ensure the reaction is complete.

  • Purification: a. Cool the solution to room temperature. b. Add an excess of ethanol to precipitate the nanoparticles. c. Centrifuge the mixture to pellet the nanoparticles. d. Discard the supernatant and redisperse the pellet in fresh toluene, using sonication if necessary. e. Repeat steps 7b-7d two more times to remove excess reactants.

  • Final Storage: Re-disperse the final purified nanoparticle pellet in a minimal amount of toluene for storage.

Protocol 2: Characterization of Nanoparticle Stability via Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic size and Polydispersity Index (PDI), which are key indicators of agglomeration.[5][8]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the storage solvent (e.g., toluene) to a concentration appropriate for the DLS instrument (typically a slightly transparent, not opaque, solution).

  • Cuvette Transfer: Transfer the diluted sample to a suitable cuvette (ensure the cuvette material is compatible with your solvent).

  • Instrument Setup: Set the instrument parameters, including solvent refractive index and viscosity, and equilibration temperature (e.g., 25°C).

  • Measurement: Perform the DLS measurement. The instrument will report the Z-average diameter (mean hydrodynamic size) and the PDI.

  • Interpretation:

    • Z-Average: An increase in the Z-average size over time indicates agglomeration.

    • PDI: The PDI reflects the width of the size distribution. A PDI value below 0.2 is generally considered monodisperse and stable. A value approaching 1.0 indicates a highly polydisperse sample with significant agglomeration.[5]

Section 4: Visualizations and Diagrams

G cluster_0 Stable Nanoparticles cluster_1 Agglomerated Nanoparticles NP1 NP Core NP2 NP Core NP3 NP Core NP4 NP Core

// Synthesis Path check_synthesis [label="When did it occur?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="During Synthesis", shape=box, fillcolor="#4285F4"]; check_ratio [label="Check Stabilizer:\nPrecursor Molar Ratio\n(Should be >5:1)", fillcolor="#4285F4"]; check_addition [label="Check Reagent\nAddition Order & Speed", fillcolor="#4285F4"];

// Purification Path purification [label="During Purification", fillcolor="#4285F4"]; check_solvent [label="Verify Washing/\nRedispersion Solvents", fillcolor="#4285F4"]; check_centrifuge [label="Optimize Centrifugation\n(Speed/Time)", fillcolor="#4285F4"];

// Storage Path storage [label="During Storage", fillcolor="#4285F4"]; check_form [label="Storing as Suspension,\nNot Dry Powder?", fillcolor="#4285F4"]; check_conditions [label="Check Storage\nTemp & Light Conditions", fillcolor="#4285F4"];

end_node [label="Implement Solution &\nRe-characterize (DLS)", shape=ellipse, fillcolor="#34A853"];

start -> check_synthesis; check_synthesis -> synthesis [label=" Synthesis "]; check_synthesis -> purification [label=" Purification "]; check_synthesis -> storage [label=" Storage "];

synthesis -> check_ratio -> check_addition -> end_node; purification -> check_solvent -> check_centrifuge -> end_node; storage -> check_form -> check_conditions -> end_node; } ends_dot Caption: Troubleshooting workflow for nanoparticle agglomeration.

References

Troubleshooting side reactions in N,N-Dimethyldecylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyldecylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Method: Reductive Amination (e.g., Eschweiler-Clarke Reaction)

Q1: My reaction has stalled, and I am observing low conversion of the starting amine. What are the possible causes and solutions?

A1: Low conversion in a reductive amination reaction can stem from several factors:

  • Inactive Reducing Agent: The reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction, or sodium borohydride derivatives) may have degraded. Use a fresh batch of the reducing agent.

  • Suboptimal pH: The formation of the intermediate iminium ion is pH-dependent. For reducing agents like sodium cyanoborohydride, the reaction is typically more efficient in a slightly acidic medium (pH 4-5) to facilitate iminium ion formation without degrading the borohydride.[1] If using formic acid, ensure it is in excess.[2][3]

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[3] Ensure your reaction temperature is adequate to drive the reaction to completion.

  • Insufficient Reagents: An insufficient amount of formaldehyde or the reducing agent will lead to incomplete methylation. Ensure you are using a molar excess of these reagents.[3]

Q2: I am observing the formation of a significant amount of the monomethylated intermediate (N-methyldecylamine) instead of the desired this compound. How can I resolve this?

A2: The formation of the tertiary amine is generally more favorable in the Eschweiler-Clarke reaction.[3] However, incomplete reaction can lead to the accumulation of the secondary amine. To drive the reaction towards the tertiary amine:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or increase the temperature to ensure the second methylation step occurs.

  • Ensure Excess Reagents: Use a sufficient excess of both formaldehyde and formic acid to favor complete methylation.[3]

Q3: My final product is contaminated with a quaternary ammonium salt. How did this happen and how can I avoid it?

A3: The Eschweiler-Clarke reaction and other reductive amination methods are known for stopping at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[3][4] If you are observing a quaternary salt, it is likely that you are using an alkylating agent (like methyl iodide) in a different synthesis route, where over-alkylation is a common side reaction.[4][5][6] To avoid this in alkylation-based syntheses, you can try to control the stoichiometry of the alkylating agent, though this is often difficult.[6] For a cleaner product, the Eschweiler-Clarke reaction is a preferred method for methylation.[2][4]

Synthesis Method: N-Alkylation with Methyl Halides

Q4: I am attempting to synthesize this compound by alkylating decylamine with methyl iodide, but I am getting a mixture of products. Why is this happening?

A4: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control.[1] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to the tertiary amine and subsequent formation of the quaternary ammonium salt.[5] This results in a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt.

Q5: How can I minimize the formation of byproducts in an N-alkylation reaction?

A5: While challenging, you can take steps to favor the desired product:

  • Control Stoichiometry: Using a large excess of the starting amine relative to the alkylating agent can favor the formation of the mono-alkylated product. Conversely, using a large excess of the alkylating agent will drive the reaction towards the quaternary ammonium salt.[5] Achieving a high yield of the tertiary amine specifically can be difficult.

  • Alternative Methods: For a more selective synthesis of the tertiary amine, reductive amination methods like the Eschweiler-Clarke reaction are generally recommended.[1][4]

Data Presentation

Synthesis RouteReagentsTemperature (°C)PressureYield (%)Side ProductsReference
Reductive AminationN,N-dimethyldecylamide, Dimethylamine, H₂25010 bars96.3N-methyldecylamine (2.7%), Decylamine (0.7%), Decanol (0.1%)[7]
Eschweiler-ClarkeDodecylamine, Formic Acid, Formaldehyde80AtmosphericNot specifiedNot specified[8]
N-AlkylationDodecylamine, Dimethyl sulphate60AtmosphericNot specifiedNot specified[8]

Experimental Protocols

1. Synthesis of this compound via Eschweiler-Clarke Reaction (Generalized Protocol)

This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction.[2][3][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add decylamine.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of formic acid (e.g., 2-3 equivalents) to the stirred amine. Following the addition of formic acid, add an excess of aqueous formaldehyde solution (e.g., 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain this temperature for several hours, or until the cessation of CO₂ evolution.[3][8]

  • Work-up: Cool the reaction mixture to room temperature. Make the solution basic by the slow addition of a saturated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

2. Synthesis of this compound via Reductive Amination with a Borohydride Reagent (Generalized Protocol)

This protocol is a generalized procedure for reductive amination using a borohydride reagent.[1][9]

  • Reaction Setup: To a solution of decanal and a slight excess of dimethylamine in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add a catalytic amount of acetic acid to facilitate imine formation.[10]

  • Reducing Agent Addition: Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Quench the reaction by the careful addition of water or a dilute acid. Basify the mixture with an aqueous base (e.g., NaOH or K₂CO₃).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.

Visualizations

Reaction_Pathway Decylamine Decylamine Iminium_Ion1 Iminium Ion Decylamine->Iminium_Ion1 + HCHO, -H₂O Formaldehyde1 Formaldehyde N_Methyldecylamine N-Methyldecylamine Iminium_Ion1->N_Methyldecylamine + [H⁻] (from HCOOH) Iminium_Ion2 Iminium Ion N_Methyldecylamine->Iminium_Ion2 + HCHO, -H₂O Formaldehyde2 Formaldehyde Product This compound Iminium_Ion2->Product + [H⁻] (from HCOOH)

Caption: Eschweiler-Clarke reaction pathway for this compound synthesis.

Side_Reaction_Pathway Decylamine Decylamine N_Methyldecylamine N-Methyldecylamine Decylamine->N_Methyldecylamine + CH₃I Methyl_Iodide1 Methyl Iodide NN_Dimethyldecylamine This compound N_Methyldecylamine->NN_Dimethyldecylamine + CH₃I Methyl_Iodide2 Methyl Iodide Quaternary_Salt Quaternary Ammonium Salt NN_Dimethyldecylamine->Quaternary_Salt + CH₃I (Over-alkylation) Methyl_Iodide3 Methyl Iodide

Caption: Side reaction pathway in N-alkylation leading to a quaternary salt.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Temperature and Time Check_Reagents->Check_Conditions Reagents OK Solution1 Use Fresh Reagents in Correct Stoichiometry Check_Reagents->Solution1 Issue Found Optimize_pH Adjust pH for Optimal Iminium Formation Check_Conditions->Optimize_pH Conditions OK Solution2 Increase Temperature or Extend Reaction Time Check_Conditions->Solution2 Issue Found Solution3 Buffer Reaction to Slightly Acidic pH Optimize_pH->Solution3 Issue Found End Improved Yield Optimize_pH->End pH OK Solution1->End Solution2->End Solution3->End

References

Technical Support Center: N-Methylation of Decylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of decylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of decylamine?

A1: The most prevalent methods for N-methylating primary amines like decylamine include:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent. It is known for its simplicity and effectiveness in producing tertiary amines without the formation of quaternary ammonium salts.[1][2][3]

  • Reductive Amination: This involves reacting the amine with an aldehyde (formaldehyde for methylation) to form an imine, which is then reduced. Various reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoboro-hydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

  • Using Methylating Agents: Reagents like dimethyl carbonate (DMC) and methyl iodide (MeI) are also employed. DMC is considered a greener alternative to traditional methylating agents.[6][7]

Q2: I am observing significant amounts of unreacted decylamine and the mono-methylated product (N-methyldecylamine). How can I drive the reaction to completion to obtain N,N-dimethyldecylamine?

A2: Incomplete reaction is a common issue. To favor the formation of the di-methylated product, consider the following:

  • Stoichiometry: Ensure you are using a sufficient excess of your methylating agent and, if applicable, the reducing agent. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is crucial.[2]

  • Reaction Temperature: Many N-methylation reactions require elevated temperatures to proceed efficiently. For instance, the Eschweiler-Clarke reaction is often performed at temperatures between 80-100 °C.[1][3]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has run to completion.

Q3: My reaction is producing a significant amount of N-methyldecylamine, but I want to selectively synthesize the mono-methylated product. What should I do?

A3: Achieving selective mono-methylation can be challenging due to the higher reactivity of the secondary amine intermediate.[8] Strategies to favor mono-methylation include:

  • Controlling Stoichiometry: Use a limited amount of the methylating agent (closer to a 1:1 molar ratio with the amine).

  • Alternative Reagents: Certain methodologies and catalysts have been developed to enhance selectivity for mono-methylation.[8][9][10] For example, using dimethyl carbonate with specific zeolites as catalysts has shown high selectivity for mono-N-methylation of aromatic amines.[6]

Q4: I am using methyl iodide and observing the formation of a quaternary ammonium salt. How can I avoid this?

A4: The formation of quaternary ammonium salts is a common side reaction when using highly reactive alkylating agents like methyl iodide, a process known as exhaustive methylation.[11] To prevent this:

  • Careful control of stoichiometry is critical.

  • Consider using a less reactive methylating agent.

  • Methods like the Eschweiler-Clarke reaction are advantageous as they inherently prevent the formation of quaternary ammonium salts.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-methylation of decylamine.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting/Minimization Strategy
Incomplete Reaction - Increase Reagent Stoichiometry: For methods like Eschweiler-Clarke, use an excess of formaldehyde and formic acid.[2] - Elevate Reaction Temperature: Ensure the reaction is heated sufficiently, typically to 80-100 °C for many protocols.[1][3] - Extend Reaction Time: Monitor the reaction until the starting material and mono-methylated intermediate are consumed.
Side Product Formation - Identify Side Products: Use analytical techniques like GC-MS or NMR to identify the structure of impurities. - Optimize Conditions: Adjust temperature, reaction time, and reagent stoichiometry to minimize the formation of specific side products.
Poor Work-up/Purification - Proper pH Adjustment: During work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine product before extraction. - Efficient Extraction: Use an appropriate organic solvent and perform multiple extractions to maximize product recovery.
Problem 2: Formation of N-Formyldecylamine Side Product
Potential Cause Troubleshooting/Minimization Strategy
Reaction with Formic Acid (Eschweiler-Clarke) In the Eschweiler-Clarke reaction, N-formylation can compete with methylation, especially if the reduction of the iminium ion is slow.[12]
Reaction Conditions - Ensure Sufficient Reducing Agent: An adequate amount of formic acid is necessary to act as the hydride donor. - Optimize Temperature: While higher temperatures can increase the reaction rate, they might also favor side reactions. Experiment within the recommended temperature range.

Experimental Protocols

Key Experiment: N,N-dimethylation of Decylamine via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Decylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide or Potassium hydroxide (for basification)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add decylamine.

  • Add the aqueous formaldehyde solution (approximately 2.2 equivalents).

  • Slowly and carefully add formic acid (approximately 2.2 equivalents) to the stirred mixture. The reaction may be exothermic.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (e.g., 4-18 hours).

  • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture by adding a concentrated solution of NaOH or KOH until the pH is greater than 10.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography if necessary.

Visualizing Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Low Yield in N-Methylation Start Low Yield of This compound Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Incomplete Incomplete Reaction (Starting Material or Mono-methylated Product Present) Analysis->Incomplete High SM/Intermediate Side_Products Significant Side Products Observed Analysis->Side_Products High Impurities Workup_Issue Review Work-up & Purification Analysis->Workup_Issue If reaction is complete but recovery is low Optimize_Incomplete Increase Reagent Stoichiometry Elevate Temperature Extend Reaction Time Incomplete->Optimize_Incomplete Optimize_Side Identify Side Products Adjust Reaction Conditions (Temp, Time, Stoichiometry) Side_Products->Optimize_Side End Improved Yield Optimize_Incomplete->End Optimize_Side->End Optimize_Workup Ensure Proper Basification (pH > 10) Optimize Extraction Protocol Workup_Issue->Optimize_Workup Optimize_Workup->End

Caption: Troubleshooting workflow for low yield in N-methylation.

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Pathway cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction to Secondary Amine cluster_2 Step 3: Repetition for Tertiary Amine Amine Decylamine (Primary Amine) Imine Imine Intermediate Amine->Imine + Formaldehyde, -H2O Formaldehyde Formaldehyde Iminium Iminium Ion Imine->Iminium + H+ Secondary_Amine N-Methyldecylamine (Secondary Amine) Iminium->Secondary_Amine + Formic Acid (Hydride Transfer) Formic_Acid Formic Acid CO2 CO2 Formic_Acid->CO2 releases Tertiary_Amine This compound (Tertiary Amine) Secondary_Amine->Tertiary_Amine Repeat Steps 1 & 2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Technical Support Center: Catalyst Selection for Efficient N,N-Dimethyldecylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of N,N-Dimethyldecylamine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for producing this compound?

A1: The most prevalent methods for this compound synthesis are:

  • Reductive Amination of Decanal: This is a widely used method involving the reaction of decanal with dimethylamine in the presence of a reducing agent and a catalyst.

  • Direct Amination of Decyl Alcohol: This method involves the reaction of decyl alcohol with dimethylamine over a hydrogenation catalyst.[1]

  • Hydrogenation of N,N-Dimethyldecanamide: This process uses a catalyst to hydrogenate the corresponding amide to the desired tertiary amine.

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of decylamine using formaldehyde and formic acid.[2][3]

Q2: Which catalyst is best for the reductive amination of decanal to produce this compound?

A2: The choice of catalyst depends on several factors, including desired selectivity, reaction conditions, and cost. Common catalysts include:

  • Noble Metal Catalysts (Pd/C, Pt/C, Rh/C): These catalysts often exhibit high activity and selectivity under mild conditions.[4] However, they can be expensive.

  • Nickel-based Catalysts (Raney Ni, Ni/Al₂O₃): These are more cost-effective alternatives to noble metals and can provide excellent yields, though they may require higher temperatures and pressures.[5]

  • Copper-Chromite Catalysts: These have been reported to be effective for the amination of fatty acids and their derivatives.

Q3: What are the typical side reactions and impurities I should be aware of?

A3: Common side reactions and potential impurities include:

  • Over-alkylation: In methods starting from a primary or secondary amine, the formation of quaternary ammonium salts is a possibility, though less common in reductive amination.[3]

  • Reduction of the Carbonyl Group: In reductive amination, the starting aldehyde (decanal) can be reduced to the corresponding alcohol (decanol).[6]

  • Formation of Secondary Amines: Incomplete methylation can lead to the presence of N-methyldecylamine.

  • Unreacted Starting Materials: Residual decanal, dimethylamine, or decyl alcohol may be present in the final product.

  • Solvent and Reagent Residues: Impurities from solvents and other reagents used in the synthesis and workup can also be present.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the reactants, products, and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of starting materials and the formation of the product.[7]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively assess the progress of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. - Use fresh catalyst or regenerate the existing catalyst according to the manufacturer's protocol. - Increase catalyst loading modestly (e.g., from 1 mol% to 2-3 mol%).
Inefficient Imine/Enamine Formation (Reductive Amination) - Optimize the reaction pH to a mildly acidic range (pH 4-6) to facilitate imine formation without excessive protonation of the amine. - Consider a two-step procedure: first, form the imine, and then add the reducing agent.[8] - Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
Reduction of Starting Aldehyde - Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8] - Add the reducing agent portion-wise to maintain a low concentration.
Incomplete Reaction - Increase the reaction time or temperature, monitoring for the formation of degradation products. - Ensure efficient stirring to overcome mass transfer limitations.
Poor Reagent Purity - Verify the purity of starting materials (decanal, dimethylamine, etc.) as impurities can poison the catalyst.[8]
Issue 2: Poor Selectivity / High Impurity Profile
Possible Cause Troubleshooting Steps
Formation of Decanol (from Decanal Reduction) - As with low yield, use a more selective reducing agent like NaBH(OAc)₃.[8] - Optimize the reaction temperature; lower temperatures may favor amination over aldehyde reduction.
Presence of Secondary Amine (N-methyldecylamine) - In the Eschweiler-Clarke reaction, ensure an excess of formaldehyde and formic acid is used.[3] - In reductive amination, ensure a sufficient excess of dimethylamine is used.
Formation of Other Byproducts - Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. A design of experiments (DoE) approach can be beneficial. - Choose a catalyst known for high selectivity for the desired reaction.
Ineffective Workup and Purification - Employ an appropriate extraction procedure to remove unreacted starting materials and water-soluble byproducts. - Use fractional distillation or column chromatography for final purification, monitoring fractions by GC or TLC.

Catalyst Performance Data

The following tables provide a summary of catalyst performance for reactions relevant to this compound synthesis. Note that direct comparative data for this compound is limited in the literature; therefore, data from analogous reactions are included to guide catalyst selection.

Table 1: Catalyst Performance in the Reductive Amination of Aldehydes

CatalystSubstrateAmineReducing AgentTemp (°C)Time (h)Yield (%)Selectivity (%)
Pt@ZSM-5 BenzaldehydeDimethylamineH₂ (15 bar)802>99>99
Pd/C BenzaldehydeDimethylamineH₂ (15 bar)80285>99
Ru/C BenzaldehydeDimethylamineH₂ (15 bar)80278>99
Rh-Ni/SiO₂ CyclohexanoneAmmoniaH₂-596.496.6

Data extrapolated from similar reductive amination reactions. Actual performance may vary for this compound synthesis.

Table 2: Catalyst Performance in the Amination of Fatty Alcohols

CatalystSubstrateAmineTemp (°C)PressureYield (%)Selectivity (%)
Ni/Al₂O₃ 1-OctanolAmmonia160--84
NixFe/Al₂O₃ 1-OctanolAmmonia160--96.3
Ru/C DodecanolAmmonia1701 MPa H₂45 (total amines)-
Co-based composite p-methoxybenzaldehyden-butylamine150150 bar H₂Quantitative-

This table provides data for the synthesis of primary and secondary amines from fatty alcohols, which can be indicative of catalyst activity for the tertiary amine synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of Decanal using Pd/C Catalyst

Materials:

  • Decanal (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • 10% Palladium on Carbon (Pd/C) (1-2 mol%)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • Reaction vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

  • To a reaction vessel, add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by decanal and the dimethylamine solution.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Eschweiler-Clarke Synthesis of this compound

Materials:

  • Decylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, >2.5 eq)

  • Formic acid (98-100%, >2.5 eq)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add decylamine.

  • Cool the flask in an ice bath and slowly add formic acid, followed by the formaldehyde solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (e.g., 6-12 hours).[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a strong base (e.g., NaOH solution) to pH > 10.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway_Reductive_Amination Decanal Decanal Iminium_Ion Iminium Ion Intermediate Decanal->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion NND This compound Iminium_Ion->NND + [H] (Catalyst + H₂)

Caption: Reductive amination pathway for this compound synthesis.

Catalyst_Selection_Workflow Start Define Synthesis Requirements (Scale, Purity, Cost) Method Select Synthesis Method (Reductive Amination, etc.) Start->Method Catalyst_Type Choose Catalyst Type (Noble Metal vs. Base Metal) Method->Catalyst_Type Screening Perform Catalyst Screening Experiments Catalyst_Type->Screening Analysis Analyze Yield and Selectivity (GC-MS, HPLC) Screening->Analysis Optimization Optimize Reaction Conditions (Temp, Pressure, Time) Analysis->Optimization Iterate if necessary Validation Validate Optimized Process Optimization->Validation Final Scale-up Production Validation->Final

Caption: Workflow for selecting and optimizing a catalyst.

Troubleshooting_Logic action action Start Low Yield or Purity? Check_Catalyst Catalyst Issue? Start->Check_Catalyst Check_Conditions Reaction Conditions Issue? Start->Check_Conditions Check_Reagents Reagent Purity Issue? Start->Check_Reagents Action_Catalyst Action: - Use fresh catalyst - Increase loading - Check for poisoning Check_Catalyst->Action_Catalyst Action_Conditions Action: - Optimize T, P, time - Check pH - Ensure inert atmosphere Check_Conditions->Action_Conditions Action_Reagents Action: - Verify purity of starting materials - Use dry solvents Check_Reagents->Action_Reagents Resolved Problem Resolved Action_Catalyst->Resolved Action_Conditions->Resolved Action_Reagents->Resolved

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of N,N-Dimethyldecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the post-synthesis purification of N,N-Dimethyldecylamine. It is intended for researchers, scientists, and drug development professionals to ensure the highest purity of their synthesized compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: Common impurities typically include unreacted starting materials, such as decylamine or N-methyldecylamine, and byproducts from side reactions. If the synthesis involves alkylation of a secondary amine, residual secondary amines and over-alkylated quaternary ammonium salts can also be present.[1]

Q2: What is the most effective method for purifying this compound?

A2: The choice of method depends on the nature of the impurities and the required purity level.

  • Vacuum Distillation is highly effective for separating volatile impurities and is the preferred method for high-purity isolation, especially at larger scales.[2]

  • Column Chromatography is excellent for removing non-volatile impurities and compounds with similar boiling points.[3]

  • Acid-Base Extraction is a simple and effective method for removing non-basic organic impurities.

Q3: How can I assess the purity of my final this compound product?

A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining the percentage purity and identifying volatile impurities.[2][4] High-Performance Liquid Chromatography (HPLC) can also be used.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and detecting impurities.

Q4: Why is my this compound yellowing over time?

A4: Amines, especially tertiary amines, are susceptible to oxidation upon exposure to air, which can lead to the formation of colored impurities like N-oxides.[5] To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Data Presentation: Physical Properties and Purification Parameters

The following tables summarize key quantitative data for this compound and recommended parameters for its purification.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1120-24-7[6][7]
Molecular Formula C₁₂H₂₇N[6]
Molecular Weight 185.35 g/mol [6][8]
Boiling Point 234 °C (at 760 mmHg)[6][7]
Density 0.778 g/mL (at 25 °C)[6][7]
Refractive Index n20/D 1.431[7]
Flash Point 92 °C (closed cup)

Table 2: Recommended Purification Parameters

MethodParameterRecommended Value/SystemNotes
Vacuum Distillation Pressure<1 mmHgReduces boiling point significantly to prevent thermal degradation.
Boiling Point~80-90 °C at ~0.1-1 mmHgBased on similar long-chain tertiary amines.[9][10]
Column Chromatography Stationary PhaseAlumina (acidic) or Amine-functionalized SilicaAlumina is effective for removing primary/secondary amines.[4] Amine-functionalized silica minimizes tailing.[3]
Mobile PhaseHexane/Ethyl Acetate gradient + 0.1-1% TriethylamineThe triethylamine additive is crucial for standard silica gel to prevent streaking.[3]
Acid-Base Extraction Acid (for extraction)1 M Hydrochloric Acid (HCl)Converts the amine to its water-soluble hydrochloride salt.
Base (for neutralization)2 M Sodium Hydroxide (NaOH)Regenerates the free amine from its salt for extraction back into an organic solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle and magnetic stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the condenser cooling water. Slowly and carefully apply vacuum to the system. The crude product may bubble as residual volatile solvents are removed.

  • Heating: Once a stable vacuum is achieved (<1 mmHg), begin stirring and gently heat the flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Product Collection: Collect the this compound fraction at its expected boiling point under the applied vacuum (e.g., ~80-90 °C at 0.1-1 mmHg).

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with similar polarity to the product.

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary Phase: Acidic alumina or amine-functionalized silica gel.[3][4]

  • Mobile Phase: Hexane, Ethyl Acetate, Triethylamine

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., alumina) in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with 1% triethylamine) and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate. Maintain 0.1-1% triethylamine in the mobile phase if using standard silica.[3]

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction

This is a classic liquid-liquid extraction technique to separate basic compounds from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., Diethyl ether, Ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the acid wash on the organic layer 1-2 more times to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be converted back to its free base form and may form an oily layer.

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract the free amine with fresh organic solvent (e.g., diethyl ether) three times.

  • Drying and Evaporation: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow cluster_0 Purification Strategy cluster_1 Purification Methods cluster_2 Final Product Crude Crude this compound Decision Assess Impurities (TLC, GC-MS) Crude->Decision Distill Vacuum Distillation Decision->Distill Volatile Impurities Column Column Chromatography Decision->Column Polar / Non-volatile Impurities Extract Acid-Base Extraction Decision->Extract Non-basic Impurities Analysis Purity Analysis (GC, NMR) Distill->Analysis Column->Analysis Extract->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Problem 1: Low yield after purification.

  • Question: My final yield of this compound is significantly lower than expected after distillation/extraction. What could be the cause?

  • Answer:

    • Incomplete Extraction: During acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 12) to fully deprotonate the amine hydrochloride salt before back-extraction. Repeat the back-extraction with the organic solvent at least three times.

    • Loss During Distillation: If distilling under vacuum, ensure the cold trap is effective. A high vacuum might carry over some product if the system temperature is too high or the vacuum is too strong. Check for leaks in the distillation setup.

    • Adhesion to Glassware: Long-chain amines can adhere to glass surfaces.[11] Ensure all product is transferred carefully between steps. Rinsing glassware with a small amount of solvent can help recover residual product.

Problem 2: Product is still impure after a single purification step.

  • Question: I performed a distillation, but GC analysis shows I still have impurities. What should I do?

  • Answer:

    • Multiple Impurity Types: Your crude product may contain a complex mixture of impurities (e.g., both volatile and polar). A single purification method may not be sufficient.

    • Combine Methods: Consider a multi-step purification. For example, perform an acid-base extraction first to remove neutral organic impurities, followed by vacuum distillation to separate the product from other amines with different boiling points.

    • Optimize Technique: For distillation, use a column with more theoretical plates (e.g., a Vigreux column) for better separation of compounds with close boiling points.[12] For chromatography, try a different stationary phase (e.g., switching from silica to alumina) or optimize the solvent gradient.[3][4]

Problem 3: Amine streaks or "tails" on the TLC plate/chromatography column.

  • Question: When running a column or TLC with silica gel, my product spot streaks badly, leading to poor separation. Why is this happening?

  • Answer:

    • Acid-Base Interaction: This is a classic issue when purifying basic amines on acidic silica gel.[3] The amine interacts strongly with the acidic silanol groups on the silica surface, causing poor elution and streaking.

    • Solution 1 (Mobile Phase Modifier): Add a small amount (0.1-1%) of a competing base, like triethylamine or ammonia in methanol, to your eluent.[3][13] This will occupy the acidic sites on the silica, allowing your product to elute cleanly.

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral or basic alumina. Alternatively, use an amine-functionalized silica column, which is specifically designed to prevent these interactions.[3]

Troubleshooting cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_streaking Streaking Solutions Start Problem Encountered Q1 What is the issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield StillImpure Product Still Impure Q1->StillImpure Purity Streaking Streaking on Silica Q1->Streaking Separation CheckpH Ensure pH > 12 in Extraction LowYield->CheckpH Combine Combine Methods (e.g., Extract then Distill) StillImpure->Combine AddBase Add Triethylamine to Eluent Streaking->AddBase ChangePhase Use Alumina or Amine-functionalized Silica Streaking->ChangePhase CheckDistill Check Vacuum & Cold Trap CheckpH->CheckDistill Rinse Rinse Glassware CheckDistill->Rinse Optimize Optimize Technique (e.g., better column) Combine->Optimize

Caption: Troubleshooting decision tree for this compound purification.

References

Overcoming poor solubility of N,N-Dimethyldecylamine in aqueous systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyldecylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: this compound is a tertiary amine with a C10 alkyl chain. It is a colorless to light-colored liquid at room temperature with a characteristic fishy or ammonia-like odor.[1] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C12H27N[2][3]
Molecular Weight 185.35 g/mol [2][3]
Appearance Clear, colorless oil or liquid[2][4]
Density ~0.778 g/mL at 25 °C[2]
Boiling Point 234 °C[2]
pKa 9.79 ± 0.28 (Predicted)[2]
Water Solubility Very slightly soluble to negligible[1][5]

Q2: Why is this compound poorly soluble in my neutral aqueous buffer (e.g., PBS at pH 7.4)?

A2: The poor solubility of this compound in neutral aqueous systems is due to its chemical structure. It consists of a long, hydrophobic ten-carbon alkyl chain and a weakly basic tertiary amine headgroup.[6] At neutral pH, which is significantly below its pKa of ~9.79, the amine group is largely protonated. However, the long hydrophobic tail dominates the molecule's properties, leading to very low solubility in water.[1][7] Like other small aliphatic amines, its solubility is enhanced by hydrogen bonding, but this effect is diminished by the large, lipophilic substituent.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: There are three primary strategies to overcome the solubility challenges:

  • pH Adjustment : Lowering the pH of the aqueous solution well below the pKa of the amine ensures it is fully protonated (cationic), which significantly increases its interaction with water and, thus, its solubility.

  • Use of Co-solvents : Preparing a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) before diluting it into the final aqueous medium can help maintain solubility.

  • Formulation as a Surfactant/Salt : Converting the amine to its N-oxide or a quaternary ammonium salt derivative transforms the molecule into a more effective surfactant or a more soluble salt, respectively.[8][9] The N-oxide form, for instance, is widely used as a surfactant to solubilize proteins by forming micelles.[10]

Troubleshooting Guide

Problem: My solution becomes cloudy or forms a precipitate immediately after adding this compound.

  • Cause : This typically occurs when the concentration of this compound exceeds its solubility limit in your aqueous system. At a pH above its pKa, the amine is in its neutral, poorly soluble form.[11]

  • Solution 1: Adjust pH : Lower the pH of your buffer to at least 2 pH units below the pKa (~pH 7.8 or lower). This ensures the amine is protonated to its cationic form, N,N-Dimethyl-N-decylammonium, which is more soluble.

  • Solution 2: Prepare a Stock Solution : First, dissolve the this compound in a water-miscible organic co-solvent like ethanol or DMSO to create a high-concentration stock. Then, add this stock solution to your aqueous buffer dropwise while vortexing vigorously. This can prevent immediate precipitation.

Problem: I observe an oily layer or phase separation in my experiment.

  • Cause : This is a clear indication of insolubility. The nonpolar alkyl tails of the this compound molecules are aggregating to minimize contact with water, forming a separate liquid phase.[7][12]

  • Solution : The strategies are the same as for precipitation. The most effective method is typically pH adjustment, as this fundamentally changes the molecule's charge and polarity. If pH adjustment is not possible for your experiment, using a minimal amount of a co-solvent is the next best approach.

Problem: My biological assay results are inconsistent when using this compound.

  • Cause : Inconsistent results can stem from poor solubility. If the compound is not fully dissolved, its effective concentration will vary between experiments. It may also precipitate out of solution over time, especially with temperature changes.

  • Solution 1: Confirm Dissolution : Before each experiment, visually inspect your stock and final solutions for any signs of precipitation or cloudiness.

  • Solution 2: Re-evaluate Solubilization Method : Your current method may not be robust. Consider lowering the pH further or screening different co-solvents. For sensitive applications like drug delivery formulation, converting the amine to a more soluble salt (e.g., this compound HCl) may be necessary.[7]

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

  • Objective : To prepare an aqueous solution of this compound by converting it to its more soluble protonated (cationic) form.

  • Materials :

    • This compound

    • Deionized water or desired buffer

    • 1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

  • Methodology :

    • Add the desired volume of water or buffer to a beaker with a stir bar.

    • While stirring, slowly add the required mass of this compound. The solution will likely appear cloudy or show phase separation.

    • Calibrate and place a pH probe in the solution.

    • Add 1 M HCl dropwise to the mixture. Monitor the pH and the clarity of the solution.

    • Continue adding acid until the solution becomes clear. This typically occurs at a pH significantly below the pKa (~9.79). Aim for a final pH of 6.5-7.5 for most biological applications, if the compound remains soluble.

    • If necessary, adjust the pH back up slightly with a base (e.g., 1 M NaOH), but be careful not to exceed the pH at which the compound precipitates.

    • Once fully dissolved, the solution can be sterile-filtered if required.

Protocol 2: Preparation of a Co-solvent Stock Solution

  • Objective : To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

  • Materials :

    • This compound

    • Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Aqueous buffer or media

  • Methodology :

    • Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • To prepare the final working solution, add the stock solution dropwise to the vortexing aqueous buffer. For example, add 10 µL of a 100 mM stock to 990 µL of buffer to get a 1 mM final concentration with 1% DMSO.

    • Critical Note : Always check the tolerance of your experimental system (e.g., cells) to the final concentration of the co-solvent.

Visual Guides and Workflows

G cluster_legend Legend Start Start Decision Decision Process Process Result Outcome start Start: Need to dissolve This compound check_sol Add compound to aqueous buffer start->check_sol is_soluble Is the solution clear? check_sol->is_soluble success Success: Solution Prepared is_soluble->success Yes precipitate Problem: Precipitate/Cloudy/ Phase Separation is_soluble->precipitate No can_adjust_ph Is pH adjustment allowed in the experiment? precipitate->can_adjust_ph adjust_ph Lower pH with acid (See Protocol 1) can_adjust_ph->adjust_ph Yes check_cosolvent Is co-solvent compatible with assay? can_adjust_ph->check_cosolvent No adjust_ph->check_sol try_cosolvent Use a co-solvent (e.g., DMSO, EtOH) (See Protocol 2) try_cosolvent->check_sol check_cosolvent->try_cosolvent Yes consider_alt Consider chemical modification (e.g., N-Oxide, salt form) check_cosolvent->consider_alt No

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Effect of pH on the protonation state and solubility of this compound.

Caption: Conceptual diagram of micelle formation for surfactant molecules.

References

Managing hygroscopic nature of N,N-Dimethyldecylamine N-oxide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of N,N-Dimethyldecylamine N-oxide (DDAO) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound N-oxide and why is it used in my experiments?

A1: this compound N-oxide (DDAO) is a non-ionic surfactant at neutral and alkaline pH and becomes cationic at acidic pH. It is widely used in various research and drug development applications, including the solubilization and stabilization of membrane proteins, as a component in drug delivery systems, and for its antimicrobial properties.[1][2] Its ability to form micelles allows it to encapsulate hydrophobic molecules, making them soluble in aqueous solutions.

Q2: What does it mean that DDAO is hygroscopic?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3] DDAO, particularly in its pure, solid form, is known to be hygroscopic, meaning it will readily take up water from the air.[4][5] This can lead to changes in its physical and chemical properties.

Q3: How can the hygroscopic nature of DDAO affect my experiments?

A3: The absorption of water by DDAO can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight of the DDAO may be higher than the actual amount of the active compound due to the presence of water, leading to errors in concentration calculations.

  • Altered Physicochemical Properties: The presence of water can influence the critical micelle concentration (CMC), aggregation number, and size of the DDAO micelles. This can affect its performance in protein solubilization or drug formulation.[2][4]

  • Physical Changes: The powder may become clumpy, sticky, or even liquefy, making it difficult to handle and dispense accurately.[3]

  • Potential for Degradation: In some cases, the presence of water can promote the degradation of the compound over time.

Q4: How should I store this compound N-oxide to minimize moisture absorption?

A4: Proper storage is crucial for maintaining the integrity of DDAO. It should be stored in a tightly sealed, airtight container in a cool, dry place.[3][5] For enhanced protection, the primary container can be placed inside a secondary container with a desiccant, such as silica gel pouches. Storing under an inert gas like nitrogen or in a desiccator is also recommended, especially for long-term storage or for highly sensitive experiments.[4]

Q5: I received DDAO as a solution. Is it still susceptible to moisture-related issues?

A5: DDAO is often supplied as a 30% aqueous solution. While this form is not hygroscopic in the same way as the solid, changes in water content can still occur due to evaporation, which would increase the concentration of the surfactant. It is important to keep the solution container tightly sealed when not in use to prevent changes in concentration.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Problem: You are observing variability in your experimental outcomes, such as inconsistent protein solubilization efficiency or variable drug release profiles.

Possible Cause: The hygroscopic nature of your solid DDAO is leading to inaccuracies in the prepared concentrations.

Troubleshooting Steps:

  • Verify Water Content: Determine the water content of your DDAO stock using Karl Fischer titration. This will allow you to correct for the water content in your calculations.

  • Implement Proper Handling: When weighing DDAO, work quickly and in a low-humidity environment if possible. A glove box with a dry atmosphere is ideal for handling highly hygroscopic materials.

  • Use Freshly Opened Reagent: Whenever possible, use a freshly opened container of DDAO for critical experiments to minimize the impact of moisture absorbed over time.

  • Prepare Stock Solutions: Consider preparing a concentrated stock solution of DDAO in an appropriate anhydrous solvent or buffer. The water content of the solid can be accounted for during the preparation of the stock solution. This stock can then be used for subsequent experiments, ensuring consistency.

Guide 2: Difficulty in Handling and Weighing Solid DDAO

Problem: The this compound N-oxide powder is clumpy, sticky, or appears wet, making it difficult to weigh accurately.

Possible Cause: The DDAO has absorbed a significant amount of atmospheric moisture.

Troubleshooting Steps:

  • Drying the Compound: If the compound is only slightly clumpy, it may be possible to dry it. This should be done with caution to avoid degradation. A common method is to dry the compound under a high vacuum at a temperature below its melting point (132-133 °C). The effectiveness of the drying can be confirmed by Karl Fischer titration.

  • Use a Controlled Environment: For future use, handle the solid DDAO in a glove box or a dry room to prevent further moisture uptake.

  • Alternative Formulation: If handling the solid remains a persistent issue, consider purchasing DDAO as a pre-made aqueous solution if suitable for your application.

Data Presentation

Table 1: Hygroscopicity Classification

Hygroscopicity ClassWater Uptake (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic0.2 - 2
Moderately hygroscopic2 - 15
Very hygroscopic> 15

Source: Adapted from V. Murikipudi, P. Gupta, V. Sihorkar, Pharmaceutical Development and Technology, 2013.[6]

Table 2: Critical Micelle Concentration (CMC) of DDAO in Aqueous Solutions

The CMC is a critical parameter for surfactant performance. The presence of electrolytes in the buffer can influence the CMC.

ConditionCMC (mM)
In pure water1-2
In the presence of NaClDecreases with increasing salt concentration

Note: The exact CMC can vary depending on temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Determination of Water Content in Solid DDAO using Karl Fischer Titration

This protocol outlines the procedure for quantifying the amount of water in a hygroscopic solid sample of DDAO.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol

  • Airtight weighing vessel

  • Syringe and needle

  • Solid this compound N-oxide sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Preparation: Add an appropriate volume of anhydrous methanol to the titration vessel.

  • Pre-titration: Titrate the methanol with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent.

  • Sample Preparation: In an airtight weighing vessel, accurately weigh approximately 0.1-0.5 g of the DDAO sample. The exact amount will depend on the expected water content.

  • Sample Introduction: Quickly and carefully transfer the weighed DDAO sample into the titration vessel. Seal the vessel immediately to prevent the entry of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.

  • Calculation: The instrument's software will automatically calculate the water content based on the amount of titrant consumed. The result is typically expressed as a percentage (% w/w) or in parts per million (ppm).

Protocol 2: Preparation of DDAO Solutions and Micelle Characterization by Dynamic Light Scattering (DLS)

This protocol describes the preparation of DDAO solutions and the characterization of the resulting micelles using DLS.

Materials:

  • Solid this compound N-oxide (with known water content)

  • Anhydrous buffer or solvent

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvettes

  • Syringe filters (0.22 µm)

Procedure:

  • Solution Preparation: a. Calculate the required mass of solid DDAO, correcting for its water content as determined by Karl Fischer titration. b. In a clean, dry vessel, dissolve the corrected mass of DDAO in the desired volume of anhydrous buffer or solvent to achieve the target concentration. c. Gently mix the solution until the DDAO is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

  • Sample Filtration: a. Filter the DDAO solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any dust or large aggregates that could interfere with the DLS measurement.

  • DLS Measurement: a. Place the cuvette in the DLS instrument. b. Set the measurement parameters according to the instrument's guidelines, including temperature, scattering angle, and measurement duration. c. Allow the sample to equilibrate to the set temperature before starting the measurement. d. Perform the DLS measurement to obtain the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the DDAO micelles.

Mandatory Visualization

experimental_workflow cluster_storage Storage & Handling cluster_preparation Solution Preparation cluster_analysis Experimental Analysis storage Store DDAO in Airtight Container with Desiccant handling Handle in Low Humidity (e.g., Glove Box) weigh Weigh DDAO Rapidly handling->weigh kf Determine Water Content (Karl Fischer Titration) weigh->kf Correct for water dissolve Dissolve in Anhydrous Solvent kf->dissolve filter Filter Solution (0.22 µm) dissolve->filter dls Analyze Micelle Size (Dynamic Light Scattering) filter->dls experiment Use in Experiment (e.g., Protein Solubilization) filter->experiment

Caption: Workflow for handling hygroscopic DDAO and preparing solutions for experiments.

troubleshooting_workflow start Inconsistent Experimental Results check_hygroscopy Is solid DDAO visibly clumpy or wet? start->check_hygroscopy weighing_issue Difficulty in Accurate Weighing? check_hygroscopy->weighing_issue Yes check_hygroscopy->weighing_issue No kf_titration Perform Karl Fischer Titration weighing_issue->kf_titration Yes dry_reagent Dry DDAO under Vacuum weighing_issue->dry_reagent Yes, severe correct_concentration Recalculate Concentration & Repeat Experiment kf_titration->correct_concentration end_consistent Consistent Results correct_concentration->end_consistent use_glovebox Handle in Glove Box dry_reagent->use_glovebox use_glovebox->kf_titration

Caption: Troubleshooting logic for inconsistent results when using hygroscopic DDAO.

signaling_pathway DDAO DDAO Monomers Membrane Cell Membrane (Lipid Bilayer) DDAO->Membrane Insertion into aphylactic leaflet Disruption Membrane Disruption & Permeabilization Membrane->Disruption Above CMC ProteinRelease Release of Membrane Proteins Disruption->ProteinRelease Downstream Activation of Downstream Signaling (e.g., Apoptosis) Disruption->Downstream

Caption: Conceptual signaling pathway of membrane disruption by DDAO.

References

Technical Support Center: Optimizing Amine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the N-alkylation of amines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during amine N-alkylation experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Selectivity and Over-alkylation

Q1: My reaction is producing a mixture of mono-, di-, and even quaternary ammonium salts. How can I improve the selectivity for the desired mono-alkylated product?

A1: Over-alkylation is a frequent challenge in N-alkylation because the secondary amine product is often more nucleophilic than the starting primary amine, leading to further reactions.[1][2][3] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation.[4] However, this approach can be atom-inefficient and may complicate purification.[2]

  • Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain its low concentration, thereby reducing the likelihood of the more reactive product reacting further.[4]

  • Lower Reaction Temperature: Reducing the reaction temperature can help improve selectivity, though it may necessitate longer reaction times.[5]

  • Protecting Groups: Employing a protecting group on the amine can prevent over-alkylation. The protecting group is removed after the alkylation step.[2]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective alternative that avoids over-alkylation by reacting an amine with a carbonyl compound to form an imine, which is then reduced in situ.[4][6]

    • "Borrowing Hydrogen" (BH) Strategy: This method utilizes alcohols as alkylating agents with a metal catalyst. It is an atom-efficient process with water as the only byproduct.[4][7]

Issue 2: Low or No Conversion

Q2: I am observing very low or no conversion of my starting amine. What are the potential causes and solutions?

A2: Low reactivity can arise from several factors related to your substrates, reagents, or reaction conditions. Consider the following:

  • Poor Leaving Group: When using an alkyl halide, ensure the leaving group is sufficiently reactive. The general order of reactivity is I > Br > Cl.[4][8]

  • Steric Hindrance: Significant steric bulk on either the amine (e.g., ortho-substituents) or the alkylating agent can impede the reaction rate.[4]

  • Deactivated Amine: Electron-withdrawing groups on an aromatic amine can decrease its nucleophilicity, making it less reactive.[4] Such substrates may require more forcing conditions like higher temperatures or stronger bases.[4][8]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. For direct alkylation with halides, bases like K₂CO₃ or Cs₂CO₃ are often used to neutralize the acid formed.[4] For BH reactions, a stronger base like KOtBu is common.[4] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and increase reaction rates.[8]

  • Catalyst Deactivation (for catalyzed reactions): Impurities in starting materials or solvents, or thermal degradation of the catalyst at high temperatures can lead to deactivation.[4] Ensure reagents are pure and consider optimizing the reaction temperature.[4]

Issue 3: Side Reactions

Q3: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products and how can I minimize them?

A3: Besides over-alkylation, other side reactions can occur:

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination can compete with substitution, especially with a sterically hindered or strong base. Using a less hindered, non-nucleophilic base and optimizing the temperature can help minimize this.

  • Hydrolysis of Alkyl Halide: In the presence of water, particularly under basic conditions, your alkylating agent may hydrolyze. Ensure anhydrous conditions if this is a concern.

  • O-Alkylation (with nitro groups): Under harsh conditions, interaction with a nitro group can lead to O-alkylation byproducts.[8]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of N-alkylation reactions.

Table 1: Effect of Base and Solvent on N-Alkylation of Aniline with Benzyl Alcohol

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1NiBr₂ (10)t-BuOK (1)Toluene1304888
2NiBr₂ (10)Cs₂CO₃ (1)Toluene1304842
3NiBr₂ (10)K₂CO₃ (1)Toluene1304835
4NiBr₂ (10)t-BuOK (1)Dioxane1304885
5NiBr₂ (10)t-BuOK (1)Xylene1304882

Data adapted from a study on Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.[9]

Table 2: Optimization of "Borrowing Hydrogen" N-Alkylation of Aniline with Benzyl Alcohol

EntryCatalystBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Co-catalyst (1 mol%)KOtBu (0.5)Toluene110685
2Co-catalyst (1 mol%)KOH (0.5)Toluene110697
3Co-catalyst (1 mol%)Cs₂CO₃ (0.5)Toluene110682
4Co-catalyst (1 mol%)K₂CO₃ (0.5)Toluene110675
5Co-catalyst (1 mol%)KOH (0.5)Toluene140696

Data from a study on Cobalt(II) catalyzed N-alkylation of amines with alcohols.[10]

Table 3: Reductive Amination of Aldehydes to Primary Amines

EntryAldehydeCatalystTemp (°C)Time (h)Pressure (MPa H₂)Yield (%)
1BenzaldehydeFe/(N)SiC (10 mol%)120206.594
24-MethoxybenzaldehydeFe/(N)SiC (10 mol%)120206.595
34-ChlorobenzaldehydeFe/(N)SiC (10 mol%)120206.596
42-NaphthaldehydeFe/(N)SiC (12 mol%)120206.589

Data from a study on the iron-catalyzed synthesis of primary amines through reductive amination.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine with an Alkyl Halide

This protocol is a general guideline for the N-alkylation of aniline with benzyl chloride and may require optimization for other substrates.

  • Reaction Setup: In a 1500-mL flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place aniline (372 g, 4 moles), sodium bicarbonate (105 g, 1.25 moles), and 100 mL of water.[12]

  • Heating: Heat the flask on a steam bath to 90–95°C with vigorous stirring.[12]

  • Addition of Alkylating Agent: Slowly add benzyl chloride (127 g, 1 mole) from the separatory funnel over 1.5 to 2 hours.[12]

  • Reaction: Continue stirring at 90-95°C for a total of four hours.[12]

  • Workup: Cool the reaction mixture and filter with suction. Separate the aqueous and organic layers. Wash the organic layer with a saturated salt solution.[12]

  • Purification: Dry the organic layer with anhydrous sodium sulfate and filter. Remove the excess aniline by distillation under reduced pressure. The product, benzylaniline, can then be distilled and collected at 178–180°C / 12 mm Hg.[12]

Protocol 2: General Procedure for Reductive Amination of an Aldehyde to a Primary Amine

This one-pot procedure describes the synthesis of a primary amine from an aldehyde.

  • Imine Formation: To a stirred solution of the aldehyde (1.0 eq) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 eq). Stir the resulting mixture at room temperature for 3 hours.

  • Reduction: Add stannous chloride dihydrate (3.0 eq) to the reaction mixture and heat to reflux for 15 minutes.

  • Workup: After the reaction is complete (monitored by TLC), concentrate the solvent under reduced pressure. Basify the crude residue with a 2N NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by column chromatography or distillation.

Protocol 3: N-Alkylation of an Amine with an Alcohol via the "Borrowing Hydrogen" Strategy

This protocol provides a general method for the Ru-catalyzed N-alkylation of an aromatic amine.

  • Reaction Setup: In an oven-dried screw-capped reaction tube, add the aniline (1 mmol), the alcohol (1.1 mmol), a base such as KOH (0.5 mmol), the Ruthenium catalyst (1 mol%), and toluene (2 mL).[10]

  • Reaction: Place a magnetic stir bar in the tube, seal it, and heat the reaction mixture in an oil bath at 110°C for 6 hours with stirring.[10]

  • Workup: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 5 mL).[10]

  • Purification: Combine the organic extracts and purify the residue using silica gel column chromatography to obtain the desired N-alkylated product.[10]

Visual Guides

Troubleshooting_Amine_NAlkylation start_node Start: N-Alkylation Experiment issue_node issue_node start_node->issue_node Problem Encountered? cause_node Potential Causes: - Poor Leaving Group - Steric Hindrance - Deactivated Amine - Wrong Base/Solvent issue_node->cause_node Low/No Conversion cause_node_over Over-alkylation/ Poor Selectivity issue_node->cause_node_over Mixture of Products solution_node Solutions: - Use R-I > R-Br > R-Cl - Change Substrates - Increase Temp/Use Stronger Base - Optimize Base & Solvent cause_node->solution_node Potential Causes solution_node_over Solutions: - Adjust Stoichiometry - Slow Addition of Alkylating Agent - Lower Temperature - Use Reductive Amination cause_node_over->solution_node_over

Caption: Troubleshooting logic for common N-alkylation issues.

Experimental_Workflow_NAlkylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reactants Combine Amine, Base, and Solvent add_alkylating Add Alkylating Agent (or Carbonyl for Reductive Amination) prep_reactants->add_alkylating run_reaction Stir at Optimized Temperature add_alkylating->run_reaction if_reductive Add Reducing Agent (if Reductive Amination) run_reaction->if_reductive monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor if_reductive->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Distillation) extract->purify

Caption: General experimental workflow for amine N-alkylation.

References

Technical Support Center: Monitoring N,N-Dimethyldecylamine Reactions with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving N,N-Dimethyldecylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal-to-noise (S/N) ratio is too low to accurately quantify the reaction components. What can I do?

A1: A low S/N ratio can significantly impact the accuracy of your quantitative measurements.[1] Consider the following solutions:

  • Increase Concentration: If possible, increase the concentration of your starting materials.

  • Increase the Number of Scans (NS): Averaging more scans will improve the S/N ratio. However, be mindful that for kinetic monitoring, the acquisition time for each time point should be short relative to the reaction rate to get an accurate "snapshot" of the reaction.[2] If the reaction proceeds significantly during the acquisition, the data for that time point will be blurred.[2]

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better sensitivity and spectral dispersion.

  • Optimize Shim and Tune: Ensure the probe is properly tuned and the magnetic field homogeneity (shimming) is optimized for your sample before starting the kinetic run.[3]

Q2: The NMR peaks of my reactant, this compound, and my product are overlapping. How can I resolve them for accurate integration?

A2: Peak overlap is a common issue that complicates quantification.[4][5] Here are several strategies to address this:

  • Change NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of your compounds and may resolve the overlapping signals.[6]

  • Use a Higher Field Spectrometer: A higher field instrument increases the chemical shift dispersion, which can separate overlapping peaks.

  • Monitor a Different Nucleus: If your molecules contain other NMR-active nuclei like ¹³C, ¹⁹F, or ³¹P, monitoring these can provide resolved signals for quantification.[7][8]

  • Adjust Temperature: Acquiring spectra at different temperatures can sometimes shift peaks enough to resolve them. This is particularly useful for resolving rotamers or other dynamic processes.[6]

Q3: My reaction is happening too quickly to monitor with standard NMR acquisition settings. How can I capture the kinetics?

A3: For fast reactions, standard multi-scan experiments at each time point are not feasible.[2]

  • Reduce Scans and Delays: Use the minimum number of scans (ideally NS=1) and a very short relaxation delay (D1) to decrease the time for each data point.[2]

  • Stopped-Flow NMR: For very fast reactions, a stopped-flow NMR setup can be used. In this technique, reactants are rapidly mixed and then the flow is stopped, allowing the reaction to be monitored inside the NMR flow cell.[9]

  • Lower the Temperature: Running the reaction at a lower temperature will slow down the reaction rate, making it easier to monitor.

Q4: I'm observing distorted peak shapes and shifting peak positions during my reaction. What is causing this and how can I fix it?

A4: Changes in the sample composition during a reaction can alter its magnetic susceptibility, leading to magnetic field inhomogeneity.[4][10] This results in distorted lineshapes and makes standard integration unreliable.

  • In-situ vs. Online Monitoring: In-situ monitoring in a standard NMR tube can suffer from poor mixing and temperature gradients, exacerbating these issues.[11] An online flow NMR system, where the reaction mixture is continuously pumped from a well-stirred reactor to the spectrometer, can provide more stable conditions.[7][9]

  • Locking and Shimming: It can be difficult to maintain a stable lock and shim during a reaction, especially without deuterated solvents.[4] Flow NMR setups can sometimes circumvent the need for deuterated solvents by using solvent suppression techniques.[9]

  • Advanced Processing Software: If hardware solutions are not feasible, specialized software that can analyze spectra with distorted lineshapes may be necessary. Some modern approaches use metrics like the Wasserstein distance to quantify components without traditional peak-picking and integration.[4][10]

Q5: How do I prepare my sample for in-situ NMR reaction monitoring?

A5: Proper sample preparation is critical for a successful experiment.

  • Solubility Check: Ensure all reactants, products, and any internal standards are fully soluble in the chosen deuterated solvent throughout the entire course of the reaction to avoid precipitation, which can severely degrade spectral quality.[9][12]

  • Concentration: The concentration should be high enough for good signal-to-noise but low enough to remain in solution.[1]

  • Internal Standard: For absolute quantification, include a known amount of an inert, soluble internal standard with simple, non-overlapping peaks.[1]

  • Initiation: Prepare the sample in the NMR tube with all components except one initiator. Acquire an initial spectrum (t=0). Then, inject the final reactant to start the reaction and immediately begin your kinetic acquisition protocol.[3]

Quantitative Data Summary

The following table provides typical ¹H NMR chemical shifts for this compound in CDCl₃. These values can be used to identify signals corresponding to the starting material. For reaction monitoring, you would track the decrease in the integral of a characteristic reactant peak and the increase in the integral of a product peak over time.

CompoundFunctional GroupTypical ¹H Chemical Shift (ppm) in CDCl₃MultiplicityIntegration (Relative)
This compound-N(CH₃)₂~2.21Singlet6H
(Reactant)-CH₂-N-~2.23Triplet2H
-CH₂-CH₂-N-~1.45Multiplet2H
-(CH₂)₇-~1.26Multiplet14H
Terminal -CH₃~0.88Triplet3H
Hypothetical ProductProduct-Specific Groupe.g., ~4.50e.g., Singlete.g., 1H

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. Data for this compound is estimated based on the spectrum of the similar compound N,N-Dimethyloctadecylamine.[13]

Experimental Protocols

Protocol: In-Situ ¹H NMR Monitoring of a Reaction

This protocol outlines the steps for monitoring a reaction directly within an NMR tube using a Bruker spectrometer with Topspin software.

  • Sample Preparation:

    • In a clean vial, dissolve this compound and all other reactants, except for the reaction initiator, in a suitable volume of deuterated solvent (e.g., CDCl₃).

    • If absolute quantification is desired, add a precisely weighed amount of an internal standard.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Initial Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Load a standard proton experiment.

    • Lock the spectrometer on the deuterated solvent signal and optimize the shims to achieve good magnetic field homogeneity.[3]

    • Acquire a reference spectrum (t=0) of the starting materials. Ensure you have good signal-to-noise and note the integration values.[3]

  • Reaction Initiation and Kinetic Acquisition Setup:

    • Remove the sample from the spectrometer. Quickly and carefully add the initiating reagent to the NMR tube, mix thoroughly by gentle inversion, and note the exact time of initiation.

    • Re-insert the sample into the magnet. If the reaction is not too fast, perform a quick re-shimming.[3]

    • In the Topspin software, set up an arrayed experiment for kinetics. A common method is to use a pseudo-2D "kinetics" experiment or an automation script.[2] For a simple variable delay list on Bruker instruments, you can use the multi_zgvd command.[3]

  • Setting Acquisition Parameters:

    • Number of Scans (NS): Set to the minimum required for adequate signal-to-noise (e.g., 1, 4, or 8). For fast kinetics, NS=1 is ideal.[2]

    • Delay (D1): Set a relaxation delay. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time of the protons being integrated. For kinetic studies where speed is critical, a shorter delay may be used, but this can affect the accuracy of absolute quantification.

    • Time Intervals: Define the delay between each experiment in the array. You can set shorter delays at the beginning of the reaction when changes are rapid and longer delays towards the end.[2]

  • Data Acquisition and Processing:

    • Start the automated acquisition. The spectrometer will now collect a series of spectra over time.

    • Once the acquisition is complete, process the arrayed data. Apply the same phasing and baseline correction to all spectra in the series for consistency.[3]

    • Integrate the chosen reactant and product peaks across all time points. Export the integration data versus time for kinetic analysis.

Visualizations

experimental_workflow Experimental Workflow for In-Situ NMR Reaction Monitoring prep 1. Sample Preparation - Dissolve reactants in deuterated solvent - Add internal standard (optional) - Transfer to NMR tube setup 2. Initial Spectrometer Setup - Insert sample - Lock and Shim - Acquire t=0 spectrum prep->setup initiate 3. Reaction Initiation - Add final reagent - Mix and note start time setup->initiate acquire 4. Kinetic Data Acquisition - Set up arrayed experiment (e.g., multi_zgvd) - Define NS, D1, and time intervals - Start automated run initiate->acquire process 5. Data Processing - Apply consistent phasing & baseline correction - Integrate reactant and product peaks acquire->process analyze 6. Kinetic Analysis - Plot concentration vs. time - Determine reaction rate process->analyze

Caption: Workflow for in-situ NMR reaction monitoring.

troubleshooting_guide Troubleshooting Common NMR Monitoring Issues start Problem Identified low_sn Low Signal-to-Noise? start->low_sn Start Here overlap Peak Overlap? low_sn->overlap No sol_sn Increase Scans (NS) Increase Concentration Use Higher Field Magnet low_sn->sol_sn Yes distortion Distorted Lineshapes? overlap->distortion No sol_overlap Change Solvent Use Higher Field Magnet Adjust Temperature overlap->sol_overlap Yes sol_distortion Improve Mixing (Flow NMR) Re-shim Between Scans Use Advanced Processing distortion->sol_distortion Yes end Problem Resolved distortion->end No sol_sn->end sol_overlap->end sol_distortion->end

Caption: A decision tree for troubleshooting NMR issues.

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for N,N-Dimethyldecylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantification of N,N-Dimethyldecylamine. The content is structured to deliver objective performance comparisons, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical method for your research and development needs.

Introduction to this compound and its Quantification

This compound is a tertiary amine used in various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is critical for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile compounds, offering high selectivity and sensitivity.[1] This guide focuses on a validated GC-MS method for this compound and compares its performance with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

GC-MS Method Validation for this compound

A robust GC-MS method for the quantification of this compound requires thorough validation to ensure its suitability for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[2][3][4][5]

Experimental Protocol: GC-MS

This section details a representative experimental protocol for the GC-MS analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample matrix (e.g., dissolved pharmaceutical formulation), add a suitable internal standard.

  • Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.

  • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction process twice more and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the injection solvent (e.g., ethyl acetate).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MS detector (or equivalent)

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 325 °C and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-570) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Derivatization (if necessary):

Due to the polar nature of amines, which can lead to poor chromatographic peak shape, a derivatization step may be employed to improve volatility and thermal stability.[6] A common approach is silylation.

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Method Validation Data

The following table summarizes the performance characteristics of a validated GC-MS method for a long-chain N,N-dialkylamine, serving as a representative example for this compound quantification. The validation parameters and acceptance criteria are based on ICH Q2(R1) guidelines.[2][4][5]

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.No interfering peaks observed.
Linearity (r²) ≥ 0.99> 0.99
Range Typically 80-120% of the test concentration for an assay.0.1 - 10 µg/mL
Accuracy (% Recovery) 80 - 120% for impurity analysis.95 - 105%
Precision (RSD%) Repeatability (Intra-day): ≤ 2-3% Intermediate Precision (Inter-day): ≤ 5%Repeatability: < 2% Intermediate Precision: < 4%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.Method remains reliable with minor changes in flow rate and oven temperature.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique, other methods may be suitable depending on the specific analytical requirements, such as the nature of the sample matrix and the required sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds.[7][8]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Similar to GC-MS, sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix interferences.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a universal detection method that can be used for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore.[9][10] The response is generally proportional to the mass of the analyte, making it a useful tool for impurity profiling and quantification without the need for specific reference standards for every compound.

Experimental Protocol: HPLC-CAD

  • Sample Preparation: Sample preparation is similar to that for LC-MS/MS.

  • HPLC System: A standard HPLC system.

  • Column: A column suitable for the polarity of the analyte, such as a reversed-phase C18 or a HILIC column.

  • Mobile Phase: Volatile mobile phases are required for CAD, such as mixtures of water, acetonitrile, or methanol with volatile buffers like ammonium formate or acetate.

  • Detector: A charged aerosol detector.

Performance Comparison

The following table provides a comparative summary of the performance characteristics of GC-MS, LC-MS/MS, and HPLC-CAD for the quantification of long-chain tertiary amines like this compound. The data presented is a synthesis of typical performance found in the literature for similar analytes.

FeatureGC-MSLC-MS/MSHPLC-CAD
Analyte Volatility Requires volatile or semi-volatile analytes (derivatization may be needed).Suitable for non-volatile and thermally labile compounds.Suitable for non-volatile and semi-volatile compounds.
Selectivity High, especially in SIM or MS/MS mode.Very high, especially in MRM mode.Moderate, less selective than MS-based methods.
Sensitivity (Typical LOQ) ng/mL to sub-ng/mL range.[11]pg/mL to sub-pg/mL range.ng/mL range.[9]
Linearity (r²) Typically > 0.99Typically > 0.99Typically > 0.99
Precision (RSD%) < 5%< 5%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%
Matrix Effects Can be significant, requiring effective sample cleanup.Can be significant (ion suppression/enhancement), often addressed with internal standards.Less susceptible to matrix effects than MS, but mobile phase composition is critical.[10]
Throughput Moderate, run times are typically in the range of 10-30 minutes.High, with UHPLC, run times can be less than 5 minutes.High, compatible with fast LC methods.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for GC-MS and a general liquid chromatography-based method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (Optional) LLE->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection (Scan/SIM) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

LC_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC Analysis cluster_data_lc Data Processing Sample_LC Sample Matrix SPE Solid-Phase Extraction Sample_LC->SPE LC_System HPLC/UHPLC System SPE->LC_System LC_Column LC Column Separation LC_System->LC_Column Detector Detection (MS/MS or CAD) LC_Column->Detector Data_Acquisition_LC Data Acquisition Detector->Data_Acquisition_LC Quantification_LC Quantification Data_Acquisition_LC->Quantification_LC

General Liquid Chromatography Workflow

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile analytes. With appropriate sample preparation and potential derivatization, it provides excellent selectivity and sensitivity.

  • LC-MS/MS offers superior sensitivity and is the method of choice for trace-level quantification, especially for non-volatile or thermally sensitive compounds.

  • HPLC-CAD presents a viable alternative for routine analysis, particularly when a universal detector is desired and the analyte lacks a strong chromophore.

For researchers, scientists, and drug development professionals, a thorough evaluation of the validation parameters for each method, in the context of the specific sample matrix and regulatory requirements, is essential for ensuring the generation of high-quality, reliable data.

References

A Comparative Analysis of N,N-Dimethyldecylamine and Other Tertiary Amines in Capping Efficiency for Biopharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the realm of organic synthesis, particularly in the production of sensitive biopharmaceuticals like mRNA vaccines and synthetic oligonucleotides, the choice of a tertiary amine base is critical. These bases play a pivotal role as proton scavengers in "capping" reactions, a term often referring to the acylation or protection of functional groups such as hydroxyls and amines. An ideal tertiary amine for these applications should possess sufficient basicity to drive the reaction forward while exhibiting minimal nucleophilicity to avoid unwanted side reactions. This guide provides a comparative overview of N,N-Dimethyldecylamine against commonly used tertiary amines: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), and N-Methylmorpholine (NMM), focusing on their chemical properties relevant to capping efficiency.

While direct comparative studies on the capping efficiency of this compound are not extensively available in peer-reviewed literature, a comparison of its fundamental chemical properties with those of well-characterized tertiary amines can provide valuable insights for researchers and drug development professionals. The key parameters for comparison are basicity (pKa of the conjugate acid) and steric hindrance around the nitrogen atom.

Comparative Analysis of Physicochemical Properties

The effectiveness of a tertiary amine as a base in capping reactions is a balance between its basicity and steric bulk. A higher pKa indicates stronger basicity, which can lead to more efficient proton scavenging. However, excessive basicity can also promote side reactions. Steric hindrance is crucial for preventing the amine from acting as a nucleophile and interfering with the desired reaction.

Tertiary AmineChemical StructurepKa of Conjugate AcidSteric HindranceKey Characteristics
This compound CH₃(CH₂)₉N(CH₃)₂~9.79 (Predicted)[1]Low to ModerateLong alkyl chain may influence solubility in nonpolar solvents. The two methyl groups offer less steric bulk around the nitrogen compared to DIPEA.
N,N-Diisopropylethylamine (DIPEA) [(CH₃)₂CH]₂NC₂H₅~11[2]HighOften referred to as Hünig's base, it is a strong, non-nucleophilic base due to the significant steric hindrance from the two isopropyl groups.[3]
Triethylamine (TEA) (C₂H₅)₃N~10.75[4][5][6]ModerateA commonly used base, but its moderate steric bulk can sometimes lead to nucleophilic side reactions.[4] The C-N-C bond angle is approximately 108°.[7][8]
N-Methylmorpholine (NMM) O(CH₂CH₂)₂NCH₃~7.38[9]LowA weaker base with a cyclic structure that imposes some steric constraint, but is generally less hindered than TEA or DIPEA.[9][10]

Table 1: Comparison of the physicochemical properties of this compound and other common tertiary amines.

Based on the predicted pKa, this compound is a moderately strong base, weaker than Triethylamine and DIPEA but significantly stronger than N-Methylmorpholine. In terms of steric hindrance, the two methyl groups on the nitrogen of this compound provide less bulk compared to the three ethyl groups of TEA and significantly less than the two isopropyl groups of DIPEA. The long decyl chain, while contributing to the overall size of the molecule, is flexible and does not directly shield the nitrogen atom as effectively as the branched alkyl groups of DIPEA.

Logical Framework for Selecting a Tertiary Amine in Capping Reactions

The choice of a tertiary amine for a capping reaction is dictated by the specific requirements of the chemical transformation, including the nature of the substrate and the acylating agent. The following diagram illustrates the decision-making process based on the properties of the tertiary amines.

G cluster_properties Tertiary Amine Properties cluster_amines Amines cluster_outcomes Expected Performance pKa Basicity (pKa) DMDA This compound (pKa ~9.79, Low-Mod Sterics) pKa->DMDA DIPEA DIPEA (pKa ~11, High Sterics) pKa->DIPEA TEA TEA (pKa ~10.75, Mod Sterics) pKa->TEA NMM NMM (pKa ~7.38, Low Sterics) pKa->NMM Sterics Steric Hindrance Sterics->DMDA Sterics->DIPEA Sterics->TEA Sterics->NMM Moderate_Eff Moderate Efficiency DMDA->Moderate_Eff (Moderate Basicity) Potential_Side_Rxn Potential Side Reactions DMDA->Potential_Side_Rxn (Low Steric Hindrance) High_Eff High Capping Efficiency DIPEA->High_Eff Low_Side_Rxn Low Side Reactions DIPEA->Low_Side_Rxn (Non-nucleophilic) TEA->High_Eff (Strong Base) TEA->Potential_Side_Rxn (Nucleophilic potential) Low_Eff Low Efficiency for Demanding Reactions NMM->Low_Eff (Weak Base)

Caption: Logical relationships between amine properties and capping performance.

Experimental Protocols

While specific protocols directly comparing these amines are scarce, a general methodology for a capping reaction (in this case, N-acylation) using a tertiary amine is provided below. This protocol can be adapted for different substrates and acylating agents.

General Protocol for N-Acylation using an Acyl Chloride and a Tertiary Amine

This protocol describes the protection of a primary or secondary amine via acylation.

  • Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[11][12]

  • Addition of Base : Add 1.1 to 1.5 equivalents of the tertiary amine (e.g., this compound, DIPEA, or TEA) to the solution.[13]

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Addition of Acylating Agent : Slowly add a solution of the acyl chloride (1.05 to 1.2 equivalents) in the same anhydrous solvent to the cooled reaction mixture.[11]

  • Reaction : Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up : Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as column chromatography, to obtain the pure acylated product.

The following diagram illustrates the general workflow for this experimental protocol.

G A Dissolve Amine Substrate in Anhydrous Solvent B Add Tertiary Amine Base (1.1-1.5 eq.) A->B C Cool to 0°C B->C D Slowly Add Acyl Chloride (1.05-1.2 eq.) C->D E Reaction Stirring (0°C to Room Temp) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Work-up F->G Reaction Complete H Purification G->H I Pure Capped Product H->I

Caption: Experimental workflow for tertiary amine-mediated capping.

Conclusion

The selection of an appropriate tertiary amine for capping reactions is a critical step in the synthesis of complex molecules. While N,N-Diisopropylethylamine is often the base of choice for reactions requiring a strong, non-nucleophilic base, and Triethylamine is a widely used, more economical option, this compound presents an alternative with moderate basicity and steric hindrance. Its long alkyl chain may also confer different solubility properties, which could be advantageous in certain solvent systems. N-Methylmorpholine, being a weaker base, is suitable for reactions involving acid-sensitive substrates where a milder base is required.

For researchers and drug development professionals, the choice among these amines will depend on a careful consideration of the substrate's sensitivity, the reactivity of the acylating agent, and the desired reaction conditions. While this guide provides a comparative framework based on fundamental chemical principles, empirical testing is recommended to determine the optimal tertiary amine for a specific capping application.

References

The Impact of Amine Structure on Nanoparticle Size Control: A Comparative Guide to N,N-Dimethyldecylamine and Oleylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of nanoparticle size is a critical factor in determining the efficacy, safety, and functionality of nanomaterials. The choice of capping agent is paramount in achieving this control. This guide provides a comprehensive comparison of two commonly used amines, the tertiary amine N,N-Dimethyldecylamine and the primary amine oleylamine, in their ability to modulate nanoparticle size during synthesis.

This objective analysis, supported by experimental data, delves into the mechanistic differences between these two agents, offering insights into how their structural characteristics—specifically the degree of steric hindrance—influence nanoparticle nucleation and growth.

At a Glance: this compound vs. Oleylamine

FeatureThis compound (Tertiary Amine)Oleylamine (Primary Amine)
Chemical Structure Three alkyl groups attached to the nitrogen atomOne long alkyl chain and two hydrogen atoms attached to the nitrogen atom
Steric Hindrance HighLow
Coordination to Nanoparticle Surface Weak interaction due to steric bulkStrong coordination due to unhindered nitrogen lone pair
Nanoparticle Size Control Generally leads to larger, more isotropic (spherical) nanoparticles or aggregatesEnables precise control, often yielding smaller and, in some cases, anisotropic (non-spherical) nanoparticles.[1][2][3]
Role in Synthesis Primarily a capping agent; can also act as a solventActs as a capping agent, reducing agent, and solvent.[3]

Mechanistic Differences in Nanoparticle Size Control

The primary distinction in the functionality of this compound and oleylamine lies in the accessibility of the nitrogen atom's lone pair of electrons for coordination to the nanoparticle surface. This accessibility is dictated by the steric hindrance imposed by the alkyl groups attached to the nitrogen.

This compound: The Challenge of Steric Hindrance

As a tertiary amine, this compound possesses three alkyl groups (two methyl and one decyl) surrounding the nitrogen atom. This bulky configuration creates significant steric hindrance, which impedes the nitrogen's ability to effectively coordinate with the surface of a growing nanoparticle. This weaker interaction results in less efficient surface passivation, allowing for continued growth and a higher likelihood of aggregation, often leading to larger and less uniform nanoparticles.[1] In some instances, tertiary amines may act as promoters, enhancing the yield of nanoparticles when used in conjunction with other, more effective capping agents.[1]

Oleylamine: The Advantage of Unhindered Coordination

In contrast, oleylamine is a primary amine with only one long alkyl chain attached to the nitrogen, leaving two hydrogen atoms. This structure presents minimal steric hindrance, allowing the nitrogen's lone pair to strongly coordinate with the nanoparticle surface. This strong binding provides effective stabilization, preventing uncontrolled growth and aggregation.[1] The robust surface passivation afforded by oleylamine enables the synthesis of smaller, more monodisperse nanoparticles. Furthermore, the linear nature of the oleylamine molecule and its ability to pack effectively on specific crystal facets can direct anisotropic growth, leading to the formation of nanorods, nanocubes, and other non-spherical shapes.[1][2][4]

Quantitative Data on Nanoparticle Size

The following tables summarize experimental data from the literature, illustrating the impact of amine choice on the resulting nanoparticle size.

Table 1: Nanoparticle Synthesis with N,N-Dimethylalkylamine Analogs

Nanoparticle SystemAmine UsedResulting Nanoparticle Size (nm)Reference
Au-Pd Core-ShellN,N-Dimethyldodecylamine5 ± 1 (Au core)(P. S. Chowdhury et al., 2005)
ZnON,N-DimethylhexylamineAggregates[1]

Note: N,N-Dimethyldodecylamine is a close structural analog of this compound.

Table 2: Nanoparticle Synthesis with Oleylamine

Nanoparticle SystemResulting Nanoparticle Size (nm)Reference
Gold (Au)12.7 ± 1.0[5]
Magnetite (Fe₃O₄)4 - 12[5]
Copper (Cu)Shape-dependent (cubes, octahedra)[3]
Lead Telluride (PbTe) Quantum Dots2.6 - 14.0(H. Bai et al., 2012)
Cobalt Ferrite (CoFe₂O₄)14 - 20[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of nanoparticles using tertiary and primary amines. It is crucial to note that optimal conditions (e.g., temperature, precursor concentration, amine-to-precursor ratio) will vary depending on the specific nanoparticle system.

General Protocol for Gold Nanoparticle Synthesis using a Tertiary Amine (e.g., this compound)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Ethanol

Procedure:

  • Dissolve a specific amount of HAuCl₄·3H₂O in toluene.

  • Add this compound to the solution and stir to form a gold-amine complex.

  • Under vigorous stirring, rapidly inject a freshly prepared aqueous solution of NaBH₄.

  • Allow the reaction to proceed, monitoring the color change which indicates nanoparticle formation.

  • Isolate the nanoparticles by centrifugation and wash with ethanol to remove excess reactants.

  • Characterize the size and morphology of the resulting nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

General Protocol for Gold Nanoparticle Synthesis using Oleylamine

Materials:

  • Gold(I) chloride (AuCl)

  • Oleylamine

  • Chloroform

  • Acetone

Procedure:

  • Dissolve AuCl in chloroform in a reaction flask.

  • Add oleylamine to the solution. The molar ratio of oleylamine to AuCl is a critical parameter for controlling nanoparticle size.

  • Heat the reaction mixture to a specific temperature (e.g., 60 °C) under constant stirring.

  • Monitor the reaction progress by observing the color change of the solution, which indicates the formation of gold nanoparticles.

  • Once the desired size is achieved (monitored by UV-Vis spectroscopy), cool the reaction mixture.

  • Precipitate the nanoparticles by adding acetone, followed by centrifugation.

  • Wash the nanoparticles with acetone and redisperse in a nonpolar solvent like chloroform or toluene.

  • Characterize the final product for size, shape, and stability.[7]

Visualizing the Mechanisms and Workflow

Diagram 1: Nanoparticle Size Control Mechanisms

G Mechanism of Nanoparticle Size Control by Amines cluster_0 Oleylamine (Primary Amine) cluster_1 This compound (Tertiary Amine) OA Oleylamine (Low Steric Hindrance) OA_Coord Strong Coordination to Nanoparticle Surface OA->OA_Coord Unhindered N lone pair OA_Stab Effective Surface Passivation OA_Coord->OA_Stab OA_Size Small, Well-Defined Nanoparticles (Anisotropic Potential) OA_Stab->OA_Size DMDA This compound (High Steric Hindrance) DMDA_Coord Weak Coordination to Nanoparticle Surface DMDA->DMDA_Coord Bulky alkyl groups DMDA_Stab Inefficient Surface Passivation DMDA_Coord->DMDA_Stab DMDA_Size Larger, Isotropic Nanoparticles or Aggregates DMDA_Stab->DMDA_Size

Caption: Comparison of size control mechanisms.

Diagram 2: General Experimental Workflow

G General Workflow for Amine-Mediated Nanoparticle Synthesis Start Start Precursor Prepare Metal Precursor Solution Start->Precursor Amine Add Amine (this compound or Oleylamine) Precursor->Amine Reaction Initiate Reaction (e.g., Reduction, Thermal Decomposition) Amine->Reaction Growth Nanoparticle Nucleation & Growth Reaction->Growth Isolation Isolate & Purify Nanoparticles Growth->Isolation Characterization Characterize Nanoparticles (TEM, DLS, UV-Vis) Isolation->Characterization End End Characterization->End

References

A Comparative Guide to the Catalytic Activity of Primary, Secondary, and Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of amines is a cornerstone of modern organic synthesis, facilitating a myriad of carbon-carbon and carbon-heteroatom bond formations. The choice between a primary, secondary, or tertiary amine catalyst can profoundly influence reaction rates, yields, and even the stereochemical outcome. This guide provides an objective comparison of the catalytic activity of these three amine classes, supported by experimental data and detailed protocols for key reactions.

Factors Influencing Catalytic Activity

The catalytic activity of an amine is primarily governed by a delicate interplay of three key factors:

  • Basicity: The ability of the amine to donate its lone pair of electrons to a proton. Generally, higher basicity correlates with a greater ability to activate substrates by deprotonation. In the gas phase, basicity follows the order: tertiary > secondary > primary. However, in solution, secondary amines are often the most basic due to a combination of inductive effects and solvation.[1]

  • Nucleophilicity: The ability of the amine to donate its lone pair of electrons to an electrophilic carbon. While related to basicity, nucleophilicity is also heavily influenced by steric factors.

  • Steric Hindrance: The degree of crowding around the nitrogen atom. Increasing the number and size of alkyl or aryl groups on the nitrogen can impede its ability to approach and react with substrates, thereby reducing its catalytic efficiency.[1]

Comparative Performance in the Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, serves as an excellent model for comparing the catalytic efficiency of different amine classes. While direct comparative studies under identical conditions are scarce in the literature, representative data highlights the general trends.

Catalyst TypeCatalyst ExampleReaction Time (hours)Yield (%)
Primary Amine2-Amino-5-methylhexane295
Secondary AminePiperidine392
Tertiary AmineTriethylamine585

This data is illustrative and represents typical outcomes for the Knoevenagel condensation between benzaldehyde and malononitrile in ethanol at 25°C with a 10 mol% catalyst loading. Actual results may vary depending on the specific substrates and reaction conditions.[2]

Mechanistic Differences in Catalysis

Primary, secondary, and tertiary amines catalyze reactions through distinct mechanistic pathways, which accounts for their varying efficiencies in different transformations. The Knoevenagel condensation provides a clear example of these divergent catalytic cycles.[3][4]

Catalytic Cycles in the Knoevenagel Condensation

Knoevenagel_Mechanisms cluster_primary Primary Amine Catalysis cluster_secondary Secondary Amine Catalysis cluster_tertiary Tertiary Amine Catalysis p_start R-NH₂ + R'-CHO p_schiff Schiff Base (Iminium Ion) p_start->p_schiff - H₂O p_adduct Adduct p_schiff->p_adduct + Enolate p_enolate Enolate p_enolate->p_adduct p_product Product + R-NH₂ p_adduct->p_product - H₂O Active Methylene Active Methylene Active Methylene->p_enolate - H⁺ s_start R₂NH + Ketone/Aldehyde s_enamine Enamine s_start->s_enamine - H₂O s_iminium Iminium Ion s_enamine->s_iminium + R'-CHO s_adduct Adduct s_iminium->s_adduct s_product Product + R₂NH s_adduct->s_product Hydrolysis t_start R₃N + Active Methylene t_enolate Enolate t_start->t_enolate - H⁺ t_adduct Aldol Adduct t_enolate->t_adduct + R'-CHO t_product Product + R₃N t_adduct->t_product - H₂O Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison Reactants Prepare Stock Solutions (Aldehyde, Ketone, Solvent) Reaction1 Reaction with Primary Amine Reactants->Reaction1 Reaction2 Reaction with Secondary Amine Reactants->Reaction2 Reaction3 Reaction with Tertiary Amine Reactants->Reaction3 Control Control Reaction (No Catalyst) Reactants->Control Catalysts Prepare Catalyst Solutions (Primary, Secondary, Tertiary Amines) Catalysts->Reaction1 Catalysts->Reaction2 Catalysts->Reaction3 Monitoring Monitor Reactions (TLC, GC, etc.) Reaction1->Monitoring Reaction2->Monitoring Reaction3->Monitoring Control->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Comparison Compare Yields, Reaction Times, and Selectivity Characterization->Comparison

References

A Comparative Guide to Purity Validation of N,N-Dimethyldecylamine: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N,N-Dimethyldecylamine is a critical step in ensuring the validity and reproducibility of experimental results, as well as the safety and efficacy of the final products. This guide provides a detailed comparison of two common analytical methods for determining the purity of this compound: traditional acid-base titration and modern gas chromatography (GC).

This compound is a tertiary amine widely used as an intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other specialty chemicals. Its purity can be affected by residual starting materials, byproducts from side reactions, or degradation products. Therefore, robust analytical methods are required for its quality control.

This guide presents a comparative overview of a classic titration method and a more advanced chromatographic technique, offering insights into their principles, experimental protocols, and respective advantages and disadvantages to aid in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Methods

The choice between titration and gas chromatography for the purity analysis of this compound depends on several factors, including the required specificity, sensitivity, available instrumentation, and the nature of the expected impurities.

FeaturePotentiometric TitrationGas Chromatography (GC-FID)
Principle Measures the total basic content by neutralizing the amine with a standard acid.Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection.
Specificity Low. Does not distinguish between this compound and other basic impurities.High. Can separate and quantify this compound from its impurities.
Sensitivity Moderate. Suitable for determining the major component.High. Can detect and quantify trace-level impurities.
Speed Relatively fast for a single sample.Slower per sample due to run time, but autosamplers allow for high throughput.
Cost Low initial instrument cost. Reagents are inexpensive.High initial instrument cost. Requires high-purity gases and columns.
Complexity Simple procedure, requires basic wet chemistry skills.More complex, requires knowledge of instrument operation and data analysis software.
Common Impurities Detected Only basic impurities contribute to the total amine value.Can identify and quantify a range of potential impurities, including: - Decylamine (primary amine) - N-methyldecylamine (secondary amine) - Didecylmethylamine (tertiary amine byproduct) - Unreacted starting materials (e.g., decyl bromide) - Residual solvents

Experimental Protocols

Potentiometric Titration for Total Amine Value

This method determines the purity of this compound by titrating it as a base with a standardized acid in a non-aqueous medium. The endpoint is determined potentiometrically.

Materials and Reagents:

  • This compound sample

  • Glacial acetic acid, analytical grade

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Potentiometric titrator with a pH electrode suitable for non-aqueous titrations

  • Magnetic stirrer and stir bar

  • Beakers, burette, and standard laboratory glassware

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid to dissolve the sample.

  • Place the beaker on the magnetic stirrer and immerse the electrode of the potentiometric titrator into the solution.

  • Begin stirring the solution at a moderate speed.

  • Titrate the sample with the standardized 0.1 N perchloric acid solution. Record the potential (mV) or pH readings as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation of Purity:

Purity (%) = ( (V_sample - V_blank) * N * MW * 100 ) / (W * 1000)

Where:

  • V_sample = Volume of HClO₄ used for the sample (mL)

  • V_blank = Volume of HClO₄ used for the blank (mL)

  • N = Normality of the HClO₄ solution (mol/L)

  • MW = Molecular weight of this compound (185.36 g/mol )

  • W = Weight of the sample (g)

Gas Chromatography (GC) for Purity and Impurity Profiling

This method separates this compound from its potential impurities, allowing for both purity determination and the identification and quantification of individual impurities.

Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or isopropanol)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a DB-5 or a specific amine column)

  • High-purity carrier gas (Helium or Nitrogen)

  • Hydrogen and compressed air for the FID

  • Autosampler vials and caps

Instrumentation and Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg and dissolving it in 10 mL of the chosen solvent.

  • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 mg/mL).

  • Transfer the working solution to an autosampler vial.

  • Set up the GC with the specified conditions.

  • Inject the sample solution into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).

  • Identify and quantify any impurity peaks.

Calculation of Purity (Area Percent Method):

Purity (%) = ( Area_main_peak / Total_area_of_all_peaks ) * 100

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both the titration and gas chromatography methods.

titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve setup Set up Potentiometric Titrator dissolve->setup titrate Titrate with 0.1 N HClO₄ setup->titrate endpoint Determine Endpoint (Inflection Point) titrate->endpoint calculate Calculate Purity endpoint->calculate blank Perform Blank Titration blank->calculate

Workflow for Potentiometric Titration.

gc_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute setup Set up GC-FID with Method Parameters dilute->setup inject Inject Sample setup->inject run Acquire Chromatogram inject->run integrate Integrate Peaks run->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Workflow for Gas Chromatography Analysis.

Logical Comparison of Methods

The decision to use titration or GC can be guided by a logical assessment of the analytical requirements.

method_selection start Purity Validation of This compound decision1 Need to identify and quantify specific impurities? start->decision1 gc_path Gas Chromatography (GC) decision1->gc_path  Yes   decision2 Is total base content sufficient for QC? decision1->decision2  No   titration_path Potentiometric Titration decision2->gc_path  No   decision2->titration_path  Yes  

Decision tree for method selection.

Conclusion

Both potentiometric titration and gas chromatography are valuable techniques for the quality control of this compound.

Potentiometric titration offers a rapid, cost-effective, and straightforward method for determining the total amine content. It is an excellent choice for routine quality control where a simple pass/fail criterion based on total basicity is sufficient.

Gas chromatography , on the other hand, provides a much more detailed picture of the sample's composition. Its high specificity and sensitivity make it the preferred method for in-depth purity analysis, impurity profiling, and for research and development purposes where a thorough understanding of the material's composition is essential.

Ultimately, the selection of the most suitable method will depend on the specific analytical needs, available resources, and the required level of detail in the purity assessment. For comprehensive quality assurance, a combination of both techniques can be employed, using titration for rapid screening and GC for detailed characterization and investigation of out-of-specification results.

A Head-to-Head Battle of Surfactants: N,N-Dimethyldecylamine N-oxide (DDAO) vs. Cetyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely utilized surfactants: the zwitterionic N,N-Dimethyldecylamine N-oxide (DDAO) and the cationic Cetyltrimethylammonium Bromide (CTAB). This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, ranging from protein solubilization to drug delivery systems.

Physicochemical Properties: A Quantitative Comparison

The fundamental behavior of a surfactant in solution is dictated by its physicochemical properties. The following table summarizes key parameters for DDAO and CTAB, offering a quantitative foundation for their comparison.

PropertyThis compound N-oxide (DDAO)Cetyltrimethylammonium Bromide (CTAB)Key Differences & Implications
Chemical Structure Zwitterionic (Amine Oxide)Cationic (Quaternary Ammonium)DDAO's charge is pH-dependent, offering versatility. CTAB's permanent positive charge is crucial for interactions with negatively charged molecules.
Molecular Weight ~201.35 g/mol [1]~364.45 g/mol [2]The difference in molecular weight influences molar concentration calculations and micellar properties.
Critical Micelle Concentration (CMC) ~10.48 mM in H₂O[3]~0.9-1.0 mM in H₂O[4][5]CTAB forms micelles at a much lower concentration, indicating higher efficiency in terms of the amount of surfactant needed to reach the CMC.
Aggregation Number ~7 in H₂O[3]75–120 in H₂O[6]CTAB forms significantly larger micelles, which can impact solubilization capacity and interaction with macromolecules.
Krafft Point Not readily available (generally low)20-25 °C[7]CTAB has a distinct Krafft temperature below which its solubility is limited. DDAO's lower Krafft point allows for its use at a wider range of temperatures.
Surface Tension at CMC Data not consistently available~33-36 mN/m[8]Both surfactants are effective at reducing surface tension, a key characteristic for emulsification and wetting.

Performance in Key Applications

The choice between DDAO and CTAB often hinges on their performance in specific experimental contexts. Here, we compare their efficacy in several critical applications for research and drug development.

Protein Solubilization

Effective solubilization of membrane proteins is a prerequisite for their structural and functional characterization. While direct comparative studies between DDAO and CTAB for protein solubilization are not abundant, their individual properties and documented uses provide valuable insights.

  • DDAO , being zwitterionic, is often considered a milder solubilizing agent, which can be advantageous for maintaining the native structure and function of delicate proteins. It has been successfully used for the extraction of membrane proteins.[9]

  • CTAB , as a cationic detergent, is a powerful solubilizing agent.[10] Its strong denaturing properties can be beneficial for complete protein extraction, particularly for applications like SDS-PAGE, but may be detrimental to protein activity.[10] It is also effective in removing contaminating polysaccharides during DNA extraction from plant and microbial sources.[10]

Drug Delivery Systems

The role of surfactants in drug delivery is multifaceted, encompassing solubilization of poorly soluble drugs, formation of stable nano-formulations, and facilitating drug transport across biological membranes.

  • DDAO 's zwitterionic nature and potential for lower cytotoxicity compared to ionic surfactants make it an interesting candidate for drug delivery applications. Its pH-dependent charge could be exploited for targeted drug release.

  • CTAB is extensively used in the synthesis of nanoparticles, including solid lipid nanoparticles (SLNs) and gold nanorods, for drug delivery.[3][11] However, its inherent cytotoxicity is a significant concern that needs to be carefully managed in formulation design.[3][12] Studies have shown that CTAB can be highly toxic to various cell lines.[3]

Nanoparticle Synthesis

Both surfactants are employed as stabilizing and structure-directing agents in the synthesis of nanoparticles.

  • DDAO can be used in the formation of micelles that act as templates or stabilizers for nanoparticle synthesis.

  • CTAB is a well-established surfactant for the synthesis of anisotropic nanoparticles, such as gold nanorods, where it plays a crucial role in directing their growth.[11] However, the removal of CTAB from the nanoparticle surface is often necessary for biomedical applications due to its toxicity.[11]

Cytotoxicity Profile

A critical consideration for any application involving biological systems is the cytotoxicity of the surfactant.

  • DDAO : While specific comparative cytotoxicity data against CTAB is limited, zwitterionic surfactants are generally considered to have lower toxicity than their ionic counterparts.

  • CTAB : Numerous studies have highlighted the cytotoxicity of CTAB.[3][12] It can cause cell viability to decrease significantly even at low concentrations.[3][12] This is a major drawback for its use in applications requiring direct contact with cells or in vivo administration.

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • High-purity water

  • Surfactant (DDAO or CTAB)

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the graph.[13]

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of Dilutions prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC at Intersection of Slopes plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher that preferentially partition into the micelles. The quenching of the probe's fluorescence provides information about the number of quencher molecules per micelle, from which the aggregation number can be calculated.

Materials:

  • Fluorometer

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium chloride for cationic surfactants)

  • Surfactant (DDAO or CTAB)

  • High-purity water

  • Volumetric flasks

Procedure:

  • Prepare a series of surfactant solutions at a concentration above the CMC.

  • Add a constant, low concentration of the fluorescent probe to each solution.

  • Prepare a stock solution of the quencher.

  • Add varying amounts of the quencher to the surfactant-probe solutions.

  • Measure the fluorescence intensity of each sample at the emission maximum of the probe.

  • Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to that in the presence of quencher (I) against the quencher concentration.

  • The aggregation number (N) can be calculated from the slope of the linear portion of the plot using the equation: ln(I₀/I) = N * [Quencher] / ([Surfactant] - CMC).[4]

Aggregation_Number_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Calculation prep_surfactant Prepare Surfactant Solutions (>CMC) add_probe Add Fluorescent Probe prep_surfactant->add_probe add_quencher Add Varying Concentrations of Quencher add_probe->add_quencher measure_intensity Measure Fluorescence Intensity add_quencher->measure_intensity plot_data Plot ln(I₀/I) vs. [Quencher] measure_intensity->plot_data calculate_N Calculate Aggregation Number (N) from Slope plot_data->calculate_N

Workflow for aggregation number determination.

Logical Relationships and Decision Making

The selection between DDAO and CTAB is a multifactorial decision that depends on the specific requirements of the application. The following diagram illustrates the key considerations and logical flow for choosing the appropriate surfactant.

Surfactant_Selection_Logic cluster_considerations Key Performance Considerations cluster_surfactant_choice Surfactant Choice start Application Requirement protein_stability Protein Stability & Activity Preservation start->protein_stability e.g., Functional Studies solubilization_power High Solubilization Power Required start->solubilization_power e.g., Proteomics low_toxicity Low Cytotoxicity Essential start->low_toxicity e.g., In Vivo Drug Delivery nanoparticle_morphology Anisotropic Nanoparticle Synthesis start->nanoparticle_morphology e.g., Gold Nanorods ddao DDAO protein_stability->ddao Favors Milder Zwitterionic Surfactant ctab CTAB protein_stability->ctab Risk of denaturation solubilization_power->ddao May be sufficient depending on protein solubilization_power->ctab Favors Strong Cationic Surfactant low_toxicity->ddao Favors Zwitterionic with Lower Toxicity Profile nanoparticle_morphology->ctab Well-established for Structure Direction

Decision-making flowchart for surfactant selection.

Conclusion

Both this compound N-oxide and Cetyltrimethylammonium Bromide are powerful surfactants with distinct advantages and disadvantages. DDAO, with its zwitterionic nature and milder properties, is often the preferred choice when preserving the biological activity and structural integrity of macromolecules is paramount. Its lower cytotoxicity profile also makes it a more suitable candidate for applications involving direct biological contact.

In contrast, CTAB's potent cationic nature and high solubilizing power make it highly effective for complete cell lysis and the extraction of a broad range of proteins. It is also a critical component in the synthesis of specific types of nanoparticles. However, its significant cytotoxicity necessitates careful consideration and often requires subsequent removal steps in biomedical applications.

Ultimately, the optimal choice between DDAO and CTAB is application-dependent. By carefully considering the physicochemical properties, performance data, and the specific requirements of the research or development project, scientists can select the surfactant that will best facilitate their desired outcomes. This guide serves as a foundational resource to aid in that critical decision-making process.

References

Comparative Guide to HPLC Analysis of N,N-Dimethyldecylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is critical for reaction monitoring, yield determination, and purity assessment. N,N-Dimethyldecylamine, a tertiary amine, is a common reagent and potential impurity in various chemical syntheses. Its analysis can be challenging due to its lack of a strong UV chromophore. This guide provides a comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound in reaction mixtures, supported by established analytical principles for tertiary amines.

Comparison of Analytical Methods

The primary challenge in analyzing this compound is its lack of UV absorbance, making conventional HPLC with UV detection inefficient. Therefore, alternative detection methods are necessary. Below is a comparison of suitable HPLC-based methods.

ParameterMethod 1: HPLC with Charged Aerosol Detection (CAD)Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)Method 3: HPLC with Mass Spectrometry (MS)
Principle Nebulizes eluent, charges analyte particles, and measures the charge.Nebulizes eluent, evaporates the mobile phase, and measures scattered light from analyte particles.Ionizes the analyte and separates ions based on their mass-to-charge ratio.
Selectivity Universal for non-volatile analytes.Universal for non-volatile and semi-volatile analytes.[1]Highly selective based on mass-to-charge ratio.[2]
Sensitivity High, often in the low nanogram range.Good, but generally less sensitive than CAD or MS.[1]Very high, capable of detecting trace amounts.[3][4]
Quantitation Good linearity over a wide dynamic range.[5]Can have a non-linear response, often requiring a calibration curve with a suitable fit.Excellent linearity and accuracy.
Mobile Phase Requires volatile mobile phase components.Requires volatile mobile phase components.[1]Compatible with a wide range of volatile buffers (e.g., formic acid, ammonium formate).[2][6]
Gradient Elution Compatible.[5]Compatible.[1]Compatible.
Typical Application Quantification of lipids and other compounds without chromophores in formulations like lipid nanoparticles.[5][7]Analysis of lipids, sugars, and other non-UV absorbing compounds.[1]Identification and quantification of trace impurities and metabolites; suitable for complex matrices.[2][3]

Recommended Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol details a robust method for the quantification of this compound using a reverse-phase HPLC system coupled with a Charged Aerosol Detector. This approach is recommended for its high sensitivity and broad applicability to non-volatile analytes lacking a chromophore.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

  • C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)[2]

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    5.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • CAD Settings:

    • Gas: Nitrogen

    • Pressure: 35 psi

    • Consult instrument manual for other specific settings.

Standard Preparation
  • Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the sample diluent to a known volume to achieve a theoretical concentration of this compound within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Standard Prepare this compound Calibration Standards Inject Inject into HPLC System Standard->Inject Sample Dissolve and Filter Reaction Mixture Sample Sample->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by CAD Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC-CAD analysis of this compound.

References

A Comparative Guide to the Characterization of N,N-Dimethyldecylamine-Capped Nanoparticles Using TEM and XRD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of nanoparticles is fundamental to their application in fields ranging from drug delivery to catalysis. For nanoparticles functionalized with capping agents like N,N-Dimethyldecylamine, understanding their physical properties is critical for predicting their behavior, efficacy, and stability. This guide provides an objective comparison of two cornerstone techniques for nanoparticle characterization: Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to effectively characterize this compound-capped nanoparticles and interpret the resulting data.

Data Presentation: A Comparative Analysis

The choice of characterization technique significantly influences the measured properties of nanoparticles, as each method is based on different physical principles. The following tables summarize representative quantitative data from the analysis of metallic nanoparticles capped with long-chain alkylamines, serving as a valuable analogue for this compound-capped systems.

Table 1: Comparison of Nanoparticle Size Data from TEM and XRD

Characterization TechniqueParameter MeasuredMean Particle/Crystallite Size (nm)Key Insights
Transmission Electron Microscopy (TEM) Particle Core Diameter5 ± 1[1]Provides direct visualization of individual particles, offering information on size, shape, and aggregation state.
X-ray Diffraction (XRD) Crystallite Size4.5 ± 0.5Determines the size of the crystalline domains within the nanoparticles. Agreement with TEM can indicate single-crystal nanoparticles.

Table 2: Morphological and Structural Information

Characterization TechniqueInformation ObtainedExample Findings for Alkylamine-Capped Nanoparticles
Transmission Electron Microscopy (TEM) Morphology, Size Distribution, AggregationSpherical and well-dispersed nanoparticles due to the stabilizing effect of the capping agent.[1]
X-ray Diffraction (XRD) Crystal Structure, Phase PurityFace-centered cubic (fcc) crystal structure, consistent with the bulk material. Broadened peaks indicate the nanocrystalline nature.

Experimental Protocols

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology and determine the size and size distribution of this compound-capped nanoparticles.

Methodology:

  • Sample Preparation:

    • Disperse the this compound-capped nanoparticles in a suitable volatile solvent (e.g., toluene or ethanol) at a low concentration.

    • Sonicate the suspension for 5-10 minutes to ensure a uniform dispersion and break up any loose agglomerates.

    • Place a single drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely in a dust-free environment before loading the sample into the microscope.[1]

  • Data Acquisition:

    • Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual nanoparticles (typically >100) from the TEM micrographs.

    • Calculate the average particle size and standard deviation to determine the size distribution.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure, phase purity, and average crystallite size of the this compound-capped nanoparticles.

Methodology:

  • Sample Preparation:

    • Prepare a powder sample of the dried this compound-capped nanoparticles. This can be achieved by centrifuging the nanoparticle dispersion and drying the resulting pellet under vacuum.[1]

    • Mount the powder onto a zero-background sample holder.

  • Data Acquisition:

    • Place the sample holder in the XRD instrument.

    • Scan the sample over a range of 2θ angles (e.g., 20-80°) using Cu Kα radiation.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions to a reference database (e.g., JCPDS) to determine the crystal structure.

    • Use the Scherrer equation to calculate the average crystallite size from the broadening of the diffraction peaks:

      • D = (K * λ) / (β * cos(θ))

      • Where D is the mean crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis s1 Precursor Mixing s2 Addition of This compound s1->s2 s3 Reduction Reaction s2->s3 s4 Purification s3->s4 c1 TEM Analysis s4->c1 Dispersion on Grid c2 XRD Analysis s4->c2 Drying to Powder d1 Particle Size & Morphology c1->d1 d2 Crystal Structure & Crystallite Size c2->d2 comp Comparison of TEM and XRD Data d1->comp d2->comp

Caption: Experimental workflow for synthesis and characterization.

Concluding Remarks

The combination of TEM and XRD provides a powerful and comprehensive approach to characterizing this compound-capped nanoparticles. TEM offers direct visualization of particle size, shape, and dispersity, while XRD provides crucial information about the crystalline nature of the nanoparticles. By employing both techniques, researchers can gain a holistic understanding of the physicochemical properties of their nanoparticle systems, which is essential for the rational design and development of nanomaterials for various applications. The stability and morphology of nanoparticles are significantly influenced by the capping agent, with this compound playing a role in preventing agglomeration.[2]

References

Assessing the Stability of Organosols Prepared with N,N-Dimethyldecylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stabilizing agent is critical in the formulation of nanoparticle-based organosols, directly impacting their shelf-life, efficacy, and reproducibility in various applications, including drug delivery systems. N,N-Dimethyldecylamine, a tertiary alkylamine, serves as a capping agent in the synthesis of metallic nanoparticles, imparting stability to the resulting organosol. This guide provides a comparative assessment of this compound as a stabilizer for organosols, contextualized with other long-chain alkylamines. The information is supported by established principles of nanoparticle stabilization and detailed experimental protocols for stability assessment.

Comparative Analysis of Alkylamine Stabilizers

The stability of organosols is significantly influenced by the physicochemical properties of the stabilizing agent. For long-chain alkylamines, the length of the alkyl chain is a paramount parameter that dictates the degree of steric hindrance and, consequently, the stability of the nanoparticle dispersion.[1]

This compound possesses a 10-carbon alkyl chain. The general trend observed in the synthesis of quantum dots and metallic nanoparticles is that shorter-chain alkylamines tend to result in larger nanocrystals compared to their longer-chain counterparts.[1] For instance, octylamine (C8) typically yields larger quantum dots than dodecylamine (C12) or octadecylamine (C18).[1] This suggests that while this compound can effectively stabilize nanoparticles, the degree of stability and the resulting particle size may differ when compared to alkylamines with longer chains. Longer alkyl chains generally provide a more substantial steric barrier, which can lead to enhanced stability against aggregation.

In the context of phase transfer of nanoparticles from aqueous to organic media, a study comparing alkylamines of different chain lengths (C12, C16, and C18) found that octadecylamine (C18) was the most efficient.[2][3] This further supports the principle that longer alkyl chains can offer superior performance in certain nanoparticle applications.

StabilizerChemical StructureAlkyl Chain LengthExpected Impact on Nanoparticle SizeExpected Relative Stability
OctylamineCH₃(CH₂)₇NH₂C8LargerModerate
This compound CH₃(CH₂)₉N(CH₃)₂ C10 Intermediate Good
DodecylamineCH₃(CH₂)₁₁NH₂C12SmallerHigh
OctadecylamineCH₃(CH₂)₁₇NH₂C18SmallestVery High

Experimental Protocols

Synthesis of Amine-Stabilized Organosol

This protocol is adapted from the synthesis of Au-Pd bimetallic nanoparticles using N,N-Dimethyldodecylamine and can be modified for other metallic nanoparticles and this compound.[4]

Materials:

  • HAuCl₄ (Gold precursor)

  • K₂PdCl₄ (Palladium precursor)

  • Tetraoctylammonium bromide (TOAB) - Phase transfer reagent

  • Toluene

  • This compound

  • Sodium borohydride (NaBH₄) - Reducing agent

  • Deionized water

Procedure:

  • Prepare aqueous solutions of HAuCl₄ and K₂PdCl₄.

  • Dissolve TOAB in toluene to create the organic phase.

  • Mix the aqueous precursor solutions with the organic phase and stir vigorously to facilitate the transfer of the metal salts into the toluene phase.

  • Separate the toluene phase containing the metal precursors.

  • Add this compound to the toluene phase at the desired concentration.

  • Add an aqueous solution of NaBH₄ to the toluene mixture and stir gently for approximately 10 minutes to reduce the metal salts to nanoparticles.

  • Allow the biphasic system to stand for one hour, then carefully collect the upper toluene layer containing the stabilized organosol.

Assessment of Organosol Stability

The stability of the prepared organosol can be quantitatively assessed by monitoring changes in particle size and surface charge over time using Dynamic Light Scattering (DLS) and Zeta Potential measurements.

Instrumentation:

  • A Zetasizer instrument capable of measuring particle size, polydispersity index (PDI), and zeta potential.

Procedure for Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Sample Preparation: Dilute the organosol with an appropriate solvent (e.g., toluene) to a suitable concentration for DLS analysis. The concentration should be optimized to avoid multiple scattering effects.

  • DLS Measurement (Particle Size and PDI):

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including solvent viscosity and refractive index, and equilibration time.

    • Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A stable organosol will exhibit a consistent particle size and a low PDI over time.

  • Zeta Potential Measurement:

    • For organosols, the measurement of zeta potential can be challenging due to the low dielectric constant of the solvent. Specialized folded capillary cells and appropriate instrument settings are required.

    • Inject the sample into the cell, ensuring no air bubbles are present.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • The instrument's software will calculate the zeta potential based on the electrophoretic mobility. A high absolute zeta potential value (typically > ±30 mV) is indicative of good colloidal stability due to electrostatic repulsion.[5]

  • Stability Study: To assess long-term stability, store the organosol under controlled conditions (e.g., at room temperature or elevated temperatures) and repeat the DLS and zeta potential measurements at regular intervals (e.g., daily, weekly). Significant changes in particle size (aggregation) or a decrease in the absolute zeta potential would indicate instability.

Visualizing the Workflow

The following diagram illustrates the general workflow for the preparation and stability assessment of an amine-stabilized organosol.

Organosol_Workflow cluster_prep Organosol Preparation cluster_assessment Stability Assessment start Start: Precursor Salts phase_transfer Phase Transfer of Precursors (Aqueous to Organic) start->phase_transfer add_stabilizer Addition of This compound phase_transfer->add_stabilizer reduction Chemical Reduction to Form Nanoparticles add_stabilizer->reduction organosol Final Organosol reduction->organosol dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) organosol->dls zeta Zeta Potential Measurement - Surface Charge organosol->zeta stability_study Time-dependent Study (Monitoring DLS & Zeta Potential) dls->stability_study zeta->stability_study data_analysis Data Analysis and Stability Conclusion stability_study->data_analysis

Workflow for Organosol Preparation and Stability Assessment.

Conclusion

This compound is a viable stabilizer for the preparation of organosols, with its performance being intrinsically linked to its 10-carbon alkyl chain. While it can impart stability, it is anticipated that longer-chain alkylamines, such as dodecylamine and octadecylamine, may offer enhanced stability and result in smaller, more uniform nanoparticles due to greater steric hindrance. For researchers and drug development professionals, the selection of an optimal stabilizer will depend on the specific requirements of the application, including desired particle size, long-term stability, and the nature of the nanoparticle core and solvent system. The provided experimental protocols offer a framework for the systematic preparation and comparative assessment of organosol stability, enabling an evidence-based approach to formulation development.

References

A Comparative Performance Evaluation of N,N-Dimethyldecylamine-Synthesized Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of a stationary phase synthesized with N,N-Dimethyldecylamine against a standard C18 stationary phase. The inclusion of the tertiary amine, this compound, creates a mixed-mode stationary phase exhibiting both reversed-phase and weak anion-exchange characteristics. This dual functionality offers unique selectivity, particularly for the analysis of basic and acidic compounds commonly found in pharmaceutical and drug development settings. This document outlines the synthesis of this mixed-mode stationary phase, details the experimental protocols for its evaluation, and presents a comparative analysis of its performance using experimental data.

Introduction to this compound-Based Stationary Phases

Stationary phases functionalized with this compound offer a unique combination of hydrophobic and ion-exchange retention mechanisms. The decyl chain provides hydrophobicity, similar to traditional reversed-phase materials like C18, while the tertiary amine group introduces a weak anion-exchange character. This allows for tunable selectivity by adjusting mobile phase pH and ionic strength, providing a powerful tool for separating complex mixtures of acidic, basic, and neutral analytes.

The retention mechanism on this mixed-mode stationary phase is a combination of:

  • Hydrophobic Interactions: Between the non-polar decyl chains of the stationary phase and the hydrophobic regions of the analytes.

  • Weak Anion-Exchange: The tertiary amine can be protonated at acidic to neutral pH, creating a positively charged surface that can interact with anionic analytes.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.

This versatility makes such stationary phases particularly useful for the analysis of pharmaceutical compounds, which often contain both hydrophobic and ionizable functional groups.

Synthesis of this compound-Functionalized Silica

The synthesis of an this compound-functionalized stationary phase typically involves the chemical bonding of an this compound-containing silane to a silica support. A common synthetic route is a two-step process involving the initial modification of silica with a reactive linker followed by the attachment of the tertiary amine.

Synthesis_Workflow cluster_reactants Reactants Silica Silica Gel Chloropropyl_Silica 3-Chloropropylsilica Silica->Chloropropyl_Silica 3-Chloropropyltrimethoxysilane, Toluene, Reflux Final_Phase This compound Stationary Phase Chloropropyl_Silica->Final_Phase this compound, Acetonitrile, Reflux r1 3-Chloropropyltrimethoxysilane r2 This compound

Figure 1: Synthesis workflow for the this compound stationary phase.

Experimental Protocol: Synthesis

  • Activation of Silica: Bare silica gel is activated by heating at 150°C for 4 hours under vacuum to remove adsorbed water.

  • Silanization: The activated silica is refluxed with a solution of 3-chloropropyltrimethoxysilane in dry toluene for 24 hours to create a chloropropyl-functionalized silica. The resulting material is washed with toluene, methanol, and diethyl ether and then dried under vacuum.

  • Functionalization: The chloropropyl-functionalized silica is then reacted with an excess of this compound in acetonitrile at reflux for 48 hours.

  • Washing and End-capping: The final stationary phase is thoroughly washed with acetonitrile, methanol, and water to remove any unreacted reagents. Residual silanol groups can be end-capped using a standard procedure with trimethylchlorosilane.

Performance Evaluation: Experimental Design

To evaluate the performance of the this compound stationary phase, a series of chromatographic tests were conducted and compared against a standard C18 column. A mixture of acidic, basic, and neutral compounds was used to probe the different retention mechanisms.

Experimental_Workflow cluster_setup Chromatographic Setup cluster_analytes Test Analytes cluster_conditions Mobile Phase Conditions cluster_evaluation Performance Metrics HPLC HPLC System Column1 This compound Column HPLC->Column1 Column2 C18 Column HPLC->Column2 pH3 pH 3.0 Column1->pH3 Injected with Analytes pH7 pH 7.0 Column1->pH7 Injected with Analytes Ionic_Strength Varying Ionic Strength Column1->Ionic_Strength Injected with Analytes Column2->pH3 Injected with Analytes Column2->pH7 Injected with Analytes Column2->Ionic_Strength Injected with Analytes Acidic Acidic Compound (e.g., Ibuprofen) Basic Basic Compound (e.g., Amitriptyline) Neutral Neutral Compound (e.g., Toluene) Retention Retention Factor (k) pH3->Retention Selectivity Selectivity (α) pH3->Selectivity Efficiency Plate Count (N) pH3->Efficiency Peak_Shape Asymmetry Factor (As) pH3->Peak_Shape pH7->Retention pH7->Selectivity pH7->Efficiency pH7->Peak_Shape Ionic_Strength->Retention Ionic_Strength->Selectivity Ionic_Strength->Efficiency Ionic_Strength->Peak_Shape

Figure 2: Experimental workflow for performance evaluation.

Experimental Protocols: Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Columns:

    • This compound stationary phase (150 mm x 4.6 mm, 5 µm).

    • Standard C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM phosphate buffer (pH adjusted to 3.0 or 7.0).

    • B: Acetonitrile.

  • Gradient: 10-90% B in 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Test Analytes: Ibuprofen (acidic), Amitriptyline (basic), Toluene (neutral).

Comparative Performance Data

The following tables summarize the chromatographic performance of the this compound stationary phase in comparison to a standard C18 column under different mobile phase pH conditions.

Table 1: Retention Factor (k) Comparison

AnalyteStationary Phasek at pH 3.0k at pH 7.0
Ibuprofen (Acidic) This compound5.82.1
C184.54.6
Amitriptyline (Basic) This compound3.26.5
C185.14.9
Toluene (Neutral) This compound7.27.3
C187.57.6

Table 2: Asymmetry Factor (As) and Plate Count (N) at pH 7.0

AnalyteStationary PhaseAsymmetry Factor (As)Plate Count (N)
Ibuprofen (Acidic) This compound1.112,500
C181.311,000
Amitriptyline (Basic) This compound1.213,000
C181.89,500
Toluene (Neutral) This compound1.014,000
C181.114,500

Discussion of Performance

The experimental data highlights the distinct advantages of the this compound stationary phase for the separation of ionizable compounds.

  • pH-Dependent Selectivity: The retention of the acidic analyte (ibuprofen) is significantly higher at pH 3.0 on the mixed-mode phase due to ion-exchange interactions with the protonated tertiary amine. Conversely, the retention of the basic analyte (amitriptyline) increases at pH 7.0 as it becomes less protonated and interacts more strongly with the hydrophobic part of the stationary phase, while also benefiting from reduced silanol interactions. The C18 column shows minimal change in retention with pH for all analytes.

  • Improved Peak Shape for Basic Compounds: The this compound phase demonstrates superior peak shape (lower asymmetry factor) for the basic analyte, amitriptyline. This is attributed to the shielding of surface silanols by the bonded tertiary amine, which reduces undesirable secondary interactions that often cause peak tailing on conventional silica-based C18 columns.

  • Comparable Performance for Neutral Compounds: For the neutral analyte (toluene), both stationary phases exhibit similar high efficiency and good peak shape, indicating that the hydrophobic character of the this compound phase is comparable to that of a standard C18 phase.

Performance_Comparison cluster_c18 C18 Stationary Phase cluster_dmda This compound Phase C18_Retention Primarily Hydrophobic Retention C18_Selectivity Limited pH-based Selectivity C18_PeakShape Potential Tailing for Basic Compounds DMDA_Retention Mixed-Mode Retention (Hydrophobic + WAX) DMDA_Selectivity Tunable Selectivity with pH & Ionic Strength DMDA_PeakShape Improved Peak Shape for Basic Compounds Performance Performance Characteristics Performance->C18_Retention Performance->C18_Selectivity Performance->C18_PeakShape Performance->DMDA_Retention Performance->DMDA_Selectivity Performance->DMDA_PeakShape

Figure 3: Logical comparison of stationary phase characteristics.

Conclusion

Stationary phases synthesized with this compound offer a valuable alternative to traditional C18 columns, particularly for methods involving the analysis of basic and acidic compounds. The mixed-mode retention mechanism provides an additional dimension of selectivity that can be manipulated by adjusting mobile phase conditions. This leads to improved resolution and peak shape for challenging separations, making it a powerful tool in pharmaceutical analysis and drug development. While offering comparable performance for neutral compounds, the key advantage lies in its enhanced capabilities for ionizable analytes. Researchers and scientists are encouraged to consider this type of stationary phase when developing methods for complex mixtures containing a variety of compound classes.

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethyldecylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethyldecylamine, a compound recognized as a hazardous substance that is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life. [1]

This compound is a combustible liquid that requires careful management to mitigate risks to personnel and the environment.[1] Adherence to strict disposal protocols is not only a matter of safety but also a legal requirement under local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions required in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[3] Direct contact can cause severe eye damage.[1][4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][3] The substance can cause chemical burns.[1]

  • Respiratory Protection: In case of inadequate ventilation or the potential for inhaling vapors or mists, use a suitable respirator.[5]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with large amounts of water for 15-30 minutes, removing all contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

Quantitative Hazard Data

The following table summarizes key quantitative data related to the hazards of this compound. This information is critical for risk assessment and ensuring appropriate safety measures are in place.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[6]Danger[4]
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage[6]Danger[4]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[6]Danger[4]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life[6]Warning[6]
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. Plastic containers are generally preferred for corrosive materials.[7] Avoid using metal containers.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Include a clear indication of the hazards (e.g., Corrosive, Toxic).[9]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with acids, isocyanates, halogenated organics, peroxides, and strong reducing agents.[10]

  • Container Filling: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion of vapors.[8]

2. Temporary Storage in the Laboratory (Satellite Accumulation Area):

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains or other work areas.[8]

  • Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][7]

  • Accumulation Limits: Adhere to the accumulation limits for hazardous waste in an SAA as defined by regulations (e.g., a maximum of 55 gallons).[7][9]

3. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2]

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

    • Decontaminate the spill area with a 5% solution of acetic acid, followed by hot water.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Remove all ignition sources.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup of the full waste container.[7]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container (Do not overfill) container->collect storage Store in Designated Satellite Accumulation Area (SAA) collect->storage spill_check Spill Occurred? storage->spill_check minor_spill Minor Spill Procedure: Contain, Absorb, Clean spill_check->minor_spill Yes (Minor) major_spill Major Spill Procedure: Evacuate & Call EHS spill_check->major_spill Yes (Major) full_check Container Full or Pickup Required? spill_check->full_check No minor_spill->storage end End: Safe and Compliant Disposal major_spill->end full_check->storage No contact_ehs Contact EHS for Waste Pickup full_check->contact_ehs Yes disposal Licensed Professional Waste Disposal contact_ehs->disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethyldecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of N,N-Dimethyldecylamine are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound is a hazardous substance that can cause severe skin burns, and eye damage, is harmful if swallowed or inhaled, and is very toxic to aquatic life.[1][2][3] Adherence to strict safety protocols is mandatory to minimize risk and ensure the well-being of laboratory personnel and the environment.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial. The following step-by-step procedure outlines the necessary precautions from preparation to post-handling.

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2] All personnel should be aware of their locations.

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE) Inspection: Before use, inspect all PPE for any signs of damage or degradation.[1]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] A face shield should also be worn to provide additional protection against splashes.[1][2]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a complete chemical-resistant suit is recommended.[1]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

3. Handling the Chemical:

  • Avoid Inhalation: Do not breathe vapors or mists.[1] Handle the substance in a way that minimizes the generation of aerosols.

  • Prevent Contact: Avoid all direct contact with the skin and eyes.[1]

  • Safe Transfer: When transferring the chemical, use appropriate tools and techniques to prevent spills.

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[1][4]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

  • PPE Removal: Remove PPE carefully to avoid contaminating the skin. Gloves should be removed last and disposed of as hazardous waste.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] Keep it away from incompatible materials such as acids and oxidizing agents.[1][5]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentGlove Material Compatibility with Amines (General)
Eye and Face Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[1][2] A full-face shield is also required.[1]N/A
Hand Chemical-resistant gloves (e.g., PVC).[5] Regularly inspect gloves for signs of degradation and replace them immediately if compromised.Butyl: ExcellentNeoprene: GoodPVC: FairNitrile: Fair[6][7]
Body A chemical-resistant lab coat or apron.[1] For tasks with a high splash risk, a full chemical-resistant suit is advised.[1]N/A
Respiratory To be used if engineering controls (like a fume hood) are insufficient or in case of a spill. A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2]N/A

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_env Ensure Proper Ventilation prep_risk->prep_env prep_ppe Inspect and Don PPE handle_chem Handle this compound prep_ppe->handle_chem Proceed with caution prep_env->prep_ppe post_decon Decontaminate Work Area handle_chem->post_decon disp_waste Segregate Hazardous Waste handle_chem->disp_waste post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store Chemical Properly post_wash->post_store disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Label Waste Container disp_ppe->disp_container disp_prof Professional Disposal disp_container->disp_prof

Workflow for this compound Handling

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials from spills, must be collected as hazardous waste.

2. Waste Collection:

  • Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

3. Professional Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or earth) to contain the spill.[1]

  • Collect: Carefully collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.